Iophenoxic Acid
Description
structure
Properties
IUPAC Name |
2-[(3-hydroxy-2,4,6-triiodophenyl)methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11I3O3/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5,15H,2-3H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIQOQCNFWYSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C(=C(C=C1I)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11I3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046265 | |
| Record name | Iophenoxic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96-84-4 | |
| Record name | Iophenoxic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iophenoxic acid [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iophenoxic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocinnamic acid, α-ethyl-3-hydroxy-2,4,6-triiodo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOPHENOXIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73TJC7JGUY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis pathways and precursors for iophenoxic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iophenoxic acid, with the IUPAC name 2-[(3-hydroxy-2,4,6-triiodophenyl)methyl]butanoic acid, is a tri-iodinated aromatic compound. This technical guide provides a detailed overview of a viable synthetic pathway for this compound, outlining the key precursors, chemical transformations, and relevant experimental protocols. The synthesis is a multi-step process commencing from the readily available starting material, 3-aminobenzoic acid. The core of the synthesis involves the construction of the tri-iodinated phenolic ring, followed by the elaboration of the side chain.
Core Synthesis Pathway
The principal synthetic route to this compound can be dissected into five key stages:
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Tri-iodination: Introduction of three iodine atoms onto the aromatic ring of the starting material.
-
Diazotization and Hydroxylation: Conversion of the amino functional group to a hydroxyl group via a Sandmeyer-type reaction.
-
Reduction: Reduction of the carboxylic acid moiety to a primary alcohol.
-
Halogenation: Conversion of the benzyl (B1604629) alcohol to a benzyl bromide.
-
Side-Chain Installation: Alkylation of a malonate derivative followed by hydrolysis and decarboxylation to yield the final product.
The overall synthetic scheme is depicted below:
Data Presentation: Summary of Synthetic Steps
| Step | Transformation | Starting Material | Key Reagents | Intermediate/Product | Reported Yield |
| 1 | Tri-iodination | 3-Aminobenzoic Acid | Iodine chloride (ICl), Hydrochloric acid (HCl) | 3-Amino-2,4,6-triiodobenzoic Acid | ~70%[1] |
| 2 | Sandmeyer Reaction | 3-Amino-2,4,6-triiodobenzoic Acid | Sodium nitrite (B80452) (NaNO₂), Sulfuric acid (H₂SO₄), Copper(I) oxide (Cu₂O) | 3-Hydroxy-2,4,6-triiodobenzoic Acid | - |
| 3 | Reduction | 3-Hydroxy-2,4,6-triiodobenzoic Acid | Borane-tetrahydrofuran (B86392) complex (BH₃-THF) | 3-Hydroxy-2,4,6-triiodobenzyl Alcohol | - |
| 4 | Bromination | 3-Hydroxy-2,4,6-triiodobenzyl Alcohol | Phosphorus tribromide (PBr₃) | 3-Hydroxy-2,4,6-triiodobenzyl Bromide | - |
| 5 | Alkylation & Decarboxylation | 3-Hydroxy-2,4,6-triiodobenzyl Bromide | Diethyl ethylmalonate, Sodium ethoxide (NaOEt), Acid (H₃O⁺), Heat (Δ) | This compound | - |
Note: Yields for steps 2-5 are not explicitly reported in the searched literature for these specific substrates and are therefore denoted as "-". These would need to be determined empirically.
Experimental Protocols
Step 1: Synthesis of 3-Amino-2,4,6-triiodobenzoic Acid
This procedure is based on a well-established method for the tri-iodination of 3-aminobenzoic acid.[1]
-
Materials: 3-Aminobenzoic acid, iodine chloride, concentrated hydrochloric acid, water, sodium hydrogen sulfite.
-
Procedure:
-
A solution of 3-aminobenzoic acid (68.5 g) is prepared in a large volume of water (2000 ml) containing concentrated hydrochloric acid (50 ml).
-
A mixture of iodine chloride (290 g) and concentrated hydrochloric acid (290 ml) is slowly added to the stirred solution of 3-aminobenzoic acid.
-
The reaction mixture is gradually heated to 80-85 °C and maintained at this temperature with stirring for an additional 3 hours.
-
The precipitated crude 3-amino-2,4,6-triiodobenzoic acid is collected.
-
Purification is achieved by recrystallizing the sodium salt of the product from water with the addition of a small amount of sodium hydrogen sulfite. The purified sodium salt is then re-acidified to yield the final product.
-
Step 2: Synthesis of 3-Hydroxy-2,4,6-triiodobenzoic Acid (via Sandmeyer Reaction)
The conversion of the amino group to a hydroxyl group is a critical step, which can be achieved through the Sandmeyer reaction.[2][3]
-
Materials: 3-Amino-2,4,6-triiodobenzoic acid, sodium nitrite, sulfuric acid, copper(I) oxide, water.
-
Procedure:
-
Diazotization: 3-Amino-2,4,6-triiodobenzoic acid is dissolved in a cold aqueous solution of sulfuric acid. A solution of sodium nitrite in water is added dropwise while maintaining a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.
-
Hydroxylation: The solution of the diazonium salt is then added to a suspension of copper(I) oxide in water. The mixture is warmed, leading to the evolution of nitrogen gas and the formation of 3-hydroxy-2,4,6-triiodobenzoic acid. The product can be isolated by filtration and purified by recrystallization.
-
Step 3: Reduction of 3-Hydroxy-2,4,6-triiodobenzoic Acid
The carboxylic acid is selectively reduced to a primary alcohol using a borane (B79455) reagent.[4]
-
Materials: 3-Hydroxy-2,4,6-triiodobenzoic acid, borane-tetrahydrofuran complex (BH₃-THF), tetrahydrofuran (B95107) (THF), and an appropriate workup solution (e.g., dilute acid).
-
Procedure:
-
3-Hydroxy-2,4,6-triiodobenzoic acid is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of BH₃-THF is added dropwise to the stirred solution at a controlled temperature (often 0 °C to room temperature).
-
The reaction is monitored for completion (e.g., by thin-layer chromatography).
-
Upon completion, the reaction is carefully quenched by the slow addition of water or dilute acid.
-
The product, 3-hydroxy-2,4,6-triiodobenzyl alcohol, is extracted with an organic solvent and purified by standard methods such as column chromatography.
-
Step 4: Synthesis of 3-Hydroxy-2,4,6-triiodobenzyl Bromide
The primary alcohol is converted to the corresponding bromide, which is a good electrophile for the subsequent alkylation step. Phosphorus tribromide is a common reagent for this transformation.[5][6][7][8]
-
Materials: 3-Hydroxy-2,4,6-triiodobenzyl alcohol, phosphorus tribromide (PBr₃), an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane).
-
Procedure:
-
3-Hydroxy-2,4,6-triiodobenzyl alcohol is dissolved in the anhydrous solvent under an inert atmosphere.
-
PBr₃ is added dropwise to the solution, typically at 0 °C, with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The product, 3-hydroxy-2,4,6-triiodobenzyl bromide, is extracted into an organic solvent, dried, and the solvent is removed under reduced pressure.
-
Step 5: Synthesis of this compound
The final step involves the formation of the butanoic acid side chain via a malonic ester synthesis.
-
Materials: 3-Hydroxy-2,4,6-triiodobenzyl bromide, diethyl ethylmalonate, sodium ethoxide, ethanol, hydrochloric acid.
-
Procedure:
-
Alkylation: Sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. Diethyl ethylmalonate is added to this solution to form the enolate. 3-Hydroxy-2,4,6-triiodobenzyl bromide is then added, and the mixture is refluxed until the alkylation is complete.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed by heating with a strong acid, such as concentrated hydrochloric acid. Continued heating of the resulting dicarboxylic acid intermediate leads to decarboxylation, yielding this compound. The final product is then isolated and purified, for instance, by recrystallization.
-
Conclusion
The synthesis of this compound is a challenging yet feasible process that relies on a series of well-established organic transformations. The key to a successful synthesis lies in the careful execution of each step, particularly the iodination and the Sandmeyer reaction, to ensure high yields and purity of the intermediates. This guide provides a comprehensive framework for researchers and professionals in the field of drug development to understand and potentially replicate the synthesis of this complex molecule. Further optimization of reaction conditions for each step would be necessary to develop a robust and efficient large-scale synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to Iophenoxic Acid Derivatives and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iophenoxic acid and its structural analogue, iopanoic acid, are iodinated aromatic compounds initially developed as radiocontrast agents. Their unique biological activities, stemming from their structural similarity to thyroid hormones, have led to renewed interest in their potential as therapeutic agents and research tools. This compound's exceptionally long biological half-life is attributed to its high-affinity binding to serum albumin, a property not as pronounced in its analogue, iopanoic acid.[1][2] Both compounds are potent inhibitors of iodothyronine deiodinases, the enzymes responsible for converting thyroxine (T4) to the more active triiodothyronine (T3).[3] This mechanism has implications for the treatment of hyperthyroidism. Furthermore, their structural resemblance to other known transthyretin (TTR) binders suggests a potential, though not yet fully quantified, role as kinetic stabilizers to prevent TTR amyloidosis. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in future research and drug development efforts.
Chemical Structure and Synthesis
This compound (α-Ethyl-3-hydroxy-2,4,6-triiodohydrocinnamic acid) is characterized by a tri-iodinated phenol (B47542) ring linked to a butanoic acid chain.[4] Its primary analogue, iopanoic acid, differs by the substitution of the hydroxyl group at position 3 with an amino group.[5] Other derivatives include simple alkyl esters (e.g., ethyl, methyl, propyl esters), which have been developed primarily as biomarkers for wildlife studies.
General Synthetic Pathway
While specific, detailed synthetic procedures for this compound are not abundant in recent literature, a general strategy can be outlined based on the synthesis of related iodinated aromatic compounds. The synthesis typically involves a multi-step process:
-
Starting Material: The synthesis often begins with a substituted benzoic acid, such as 3-amino-5-hydroxybenzoic acid.
-
Acylation: The amino group is protected, for instance, through acylation with an acid anhydride (B1165640) (e.g., acetic anhydride).
-
Iodination: The aromatic ring is iodinated. This critical step can be achieved using reagents like iodine monochloride (ICl) or potassium iododichloride (KICl₂). The reaction conditions are controlled to achieve tri-iodination at the positions activated by the hydroxyl and acylamino groups.
-
Side Chain Introduction: The alkyl-carboxylic acid side chain is introduced. This can be a more complex step involving reactions like the Friedel-Crafts acylation followed by reduction and further modifications to achieve the desired butanoic acid structure.
-
Deprotection/Final Modification: Finally, protecting groups are removed to yield the target acid. Ester derivatives can be prepared through standard esterification procedures, such as reacting the final acid with the corresponding alcohol (e.g., ethanol) under acidic conditions.
Mechanisms of Action and Biological Targets
This compound and its analogues interact with several key proteins, leading to distinct biological effects.
Transthyretin (TTR) Kinetic Stabilization
Transthyretin (TTR) is a transport protein for thyroxine and retinol. In its native state, it exists as a homotetramer. The dissociation of this tetramer into monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR), a fatal disease characterized by the deposition of amyloid fibrils in organs like the heart and nerves. Small molecules that bind to the thyroxine-binding sites on the TTR tetramer can stabilize its quaternary structure, preventing dissociation and halting the amyloid cascade.
Due to their structural similarity to thyroxine, this compound and its analogues are hypothesized to act as TTR kinetic stabilizers. However, there is a notable lack of direct quantitative binding data for this compound to TTR in the published literature. Their potential is inferred from the broader class of halogenated aromatic compounds known to inhibit TTR aggregation.
Figure 1: The TTR amyloid cascade and inhibition by kinetic stabilizers.
Inhibition of Iodothyronine Deiodinases
This compound and, more documented, iopanoic acid are potent inhibitors of 5'-deiodinase enzymes (DIO). These enzymes are crucial for the peripheral conversion of the prohormone thyroxine (T4) into the biologically active triiodothyronine (T3). By blocking this conversion, these compounds cause a rapid decrease in circulating T3 levels and a corresponding increase in T4 and reverse T3 (rT3) levels. This activity underlies their use in the acute management of severe hyperthyroidism and thyroid storm. Iopanoic acid has been shown to inhibit both Type 1 (DIO1) and Type 2 (DIO2) deiodinases.
Figure 2: Inhibition of peripheral T4 to T3 conversion by this compound analogues.
High-Affinity Binding to Serum Albumin
The most striking and well-quantified feature of this compound is its exceptionally high binding affinity for human serum albumin (HSA). This interaction is responsible for its very long plasma half-life, which led to its withdrawal from clinical use as a contrast agent. Crystallographic studies reveal that this compound binds to multiple sites on HSA, with the highest affinity for "drug site 1". The tight binding is a result of extensive hydrophobic interactions and specific hydrogen bonds between the compound's hydroxyl group and residues Tyr-150 and Arg-257 in the binding pocket. The lower affinity of iopanoic acid is attributed to the replacement of the 3-hydroxyl with an amino group, which alters these critical hydrogen bonding interactions.
Quantitative Data
The biological activities of this compound and its analogues can be quantified through pharmacokinetic parameters and binding or inhibitory constants.
Table 1: Pharmacokinetic Parameters of this compound and Iopanoic Acid in Goat (Single Oral Dose)
| Compound | Dose (mg/kg) | Plasma Half-Life (t½) | AUC₀→∞ (µg·h/mL) |
| This compound | 1.5 | ~81 days | 36,600 ± 6,387 |
| Iopanoic Acid | 25 | ~1-2 days | 201 ± 39 |
| Iopanoic Acid | 50 | ~1-2 days | 604 ± 225 |
| Iopanoic Acid | 100 | ~1-2 days | 1,292 ± 721 |
| (Data sourced from Eason & Frampton, 1992) |
Table 2: Binding Affinities to Human Serum Albumin (HSA)
| Compound | Dissociation Constant (K) |
| This compound | 0.013 µM |
| Iopanoic Acid | 0.15 µM |
| (Data sourced from Mudge et al., 1978) |
Table 3: Deiodinase Inhibitory Activity of Iopanoic Acid
| Enzyme | IC₅₀ (µM) |
| Human Deiodinase 1 (DIO1) | 97 |
| Human Deiodinase 2 (DIO2) | 231 |
| (Data sourced from Cavalieri et al., 2022) |
Table 4: TTR Binding Affinities for Known Stabilizers (for Comparative Context)
| Compound | Method | Dissociation Constant (Kd) |
| Tafamidis | Microscale Thermophoresis (MST) | 28.0 nM |
| Acoramidis (AG10) | Microscale Thermophoresis (MST) | 6.7 nM |
| AG10 | Surface Plasmon Resonance (SPR) | Kd1 = 4.8 nM, Kd2 = 314 nM |
| (Data sourced from Penchala et al., 2022 and Schmidt et al., 2021) | ||
| Note: Direct, comparable TTR binding data for iophenoxic or iopanoic acid is not readily available in the surveyed literature. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of this compound derivatives.
TTR Kinetic Stabilization Assay (Acid-Induced Fibrillogenesis)
This assay evaluates the ability of a compound to prevent the acid-induced aggregation of TTR.
-
Protein Preparation: Recombinant human TTR is expressed and purified. The stock solution is prepared in a neutral buffer (e.g., 10 mM phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6).
-
Compound Incubation: In a 96-well microplate, a fixed concentration of TTR (e.g., 7.2 µM) is pre-incubated with varying concentrations of the test compound (e.g., this compound derivative) for 30 minutes at 37°C to allow for binding.
-
Acidification: Fibril formation is initiated by adding an acidic buffer (e.g., 400 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.2) to lower the final pH of the mixture.
-
Monitoring Aggregation: The plate is incubated at 37°C in a plate reader. The turbidity of the solution is monitored by measuring the absorbance at a wavelength such as 340 nm or 400 nm at regular intervals for several hours.
-
Data Analysis: The rate of aggregation or the final turbidity is plotted against the compound concentration. A decrease in turbidity indicates stabilization of the TTR tetramer. The IC₅₀ value (the concentration of compound that inhibits 50% of aggregation) can be calculated.
Competitive TTR Binding Assay (Fluorescence-Based)
This assay measures the ability of a test compound to displace a known ligand (e.g., thyroxine) from the TTR binding sites.
-
Reagents: Purified TTR, thyroxine (T4), and the test compound are required.
-
Assay Principle: The assay utilizes the quenching of TTR's intrinsic tryptophan fluorescence upon T4 binding.
-
Procedure:
-
A solution of TTR (e.g., 1.0 µM) in a suitable buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.0) is placed in a quartz cuvette in a spectrofluorometer.
-
The intrinsic fluorescence is measured by exciting at ~290 nm and recording the emission spectrum from 300-400 nm.
-
A fixed, subsaturating concentration of T4 is added, and the decrease (quenching) in fluorescence at the emission maximum (~350 nm) is recorded.
-
Aliquots of the test compound at increasing concentrations are then titrated into the TTR-T4 solution.
-
-
Data Analysis: Displacement of T4 by the test compound will result in a recovery of the fluorescence signal. The fluorescence intensity is plotted against the test compound concentration to determine a binding affinity or IC₅₀ value relative to T4.
Nonradioactive Deiodinase Activity Assay (Sandell-Kolthoff Reaction)
This assay measures iodide release from the substrate, which is a direct measure of deiodinase activity.
-
Enzyme Source: Recombinant human deiodinase (e.g., DIO1) expressed in a suitable cell line.
-
Substrate: A non-radioactive substrate such as reverse T3 (rT3) for DIO1.
-
Reaction:
-
The enzyme preparation is incubated with the substrate (rT3) and a cofactor (e.g., dithiothreitol, DTT) in a buffer at 37°C. The reaction is performed in the presence and absence of various concentrations of the inhibitor (e.g., iopanoic acid).
-
The reaction is stopped after a defined time (e.g., 30 minutes) by adding an acid.
-
-
Iodide Detection (Sandell-Kolthoff Method):
-
The principle is the iodine-catalyzed reduction of ceric ammonium (B1175870) sulfate (B86663) (yellow) by arsenious acid (colorless).
-
The sample containing the released iodide is added to a solution of arsenious acid, followed by the addition of ceric ammonium sulfate.
-
The rate of disappearance of the yellow color is proportional to the amount of iodide present. The absorbance is read spectrophotometrically (e.g., at 420 nm).
-
-
Data Analysis: A standard curve is generated using known concentrations of potassium iodide. The amount of iodide released in the enzymatic reaction is calculated, and the percent inhibition by the test compound is determined to calculate an IC₅₀ value.
Visualization of Experimental Workflow
Figure 3: Experimental workflow for screening and developing TTR stabilizers.
Conclusion and Future Directions
This compound and its analogues represent a fascinating class of compounds with well-defined effects on thyroid hormone metabolism and an exceptionally strong, structurally characterized interaction with serum albumin. While their potential as TTR kinetic stabilizers is plausible based on chemical structure, this remains an underexplored area requiring direct biophysical investigation to quantify binding affinity and stabilization efficacy. Future research should focus on:
-
Quantifying TTR Interaction: Performing direct binding and kinetic stabilization assays with this compound and its derivatives to confirm and quantify their activity as TTR stabilizers.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing novel analogues to optimize for TTR binding and deiodinase inhibition while modulating albumin binding to achieve more favorable pharmacokinetic profiles.
-
In Vivo Studies: Evaluating the most promising candidates in animal models of TTR amyloidosis or hyperthyroidism to translate in vitro findings into potential therapeutic outcomes.
The detailed data and protocols provided in this guide offer a solid foundation for drug development professionals and researchers to further explore the therapeutic potential of this unique chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding of iophenoxate and iopanoate to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 4. This compound | C11H11I3O3 | CID 7315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iopanoic Acid | C11H12I3NO2 | CID 3735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Investigating the Protein Binding Affinity of Iophenoxic Acid to Serum Albumin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of iophenoxic acid to serum albumin, a critical interaction that historically led to the drug's extended half-life and subsequent withdrawal from clinical use. Understanding the specifics of this high-affinity binding is crucial for the development of new therapeutic agents and for comprehending drug-protein interactions that dictate pharmacokinetics.
Quantitative Analysis of Binding Affinity
The interaction between this compound and human serum albumin (HSA) is characterized by an exceptionally high affinity, particularly at a primary binding site. This strong binding is a key determinant of the compound's long persistence in plasma.[1] For comparative purposes, the binding affinity of iopanoic acid, a structurally similar analogue with a shorter biological half-life, is also presented.[2][3]
| Compound | Binding Parameter | Value | Method |
| This compound | Dissociation Constant (Kd) | 0.013 µM (13 nM) | Ultrafiltration[1] |
| Association Constant (Ka) | ~3.6 x 107 M-1 | Not Specified in Snippets | |
| Iopanoic Acid | Dissociation Constant (Kd) | 0.15 µM (150 nM) | Ultrafiltration[1] |
Binding Site Analysis on Human Serum Albumin
Crystallographic studies have successfully elucidated the structural basis for the high-affinity interaction between this compound and HSA. These studies have identified multiple binding sites, with two being of primary significance at clinical concentrations.
| Binding Site | Location on HSA (Subdomain) | Affinity | Key Interacting Residues for this compound |
| Drug Site 1 | IIA | High | Tyr 150, Arg 257 |
| Drug Site 2 | IIIA | Lower | Not specified in detail |
| Additional Site 1 | IB | Low | Not specified in detail |
| Additional Site 2 | Between IIIA and IIIB | Low | Not specified in detail |
The high-affinity binding at Drug Site 1 is attributed to both polar and apolar interactions. A critical factor is the formation of three hydrogen bonds between the 3-hydroxyl group of this compound and the side chains of Tyrosine 150 and Arginine 257. This interaction, coupled with the extensive desolvation of the compound within the binding pocket, is believed to be the primary driver for the exceptionally high affinity. The lower affinity of iopanoic acid is explained by the replacement of the hydroxyl group with an amino group, which alters the hydrogen bonding capability with Arg 257.
Experimental Protocols
The characterization of the this compound-HSA interaction has been achieved through a combination of biophysical and structural biology techniques.
X-ray Crystallography
This technique was pivotal in determining the precise binding location and molecular interactions of this compound on HSA.
-
Objective: To determine the three-dimensional structure of the this compound-HSA complex at atomic resolution.
-
Methodology:
-
Crystallization: Co-crystals of HSA in complex with this compound are grown. This involves preparing a supersaturated solution of the protein-ligand complex and allowing it to slowly equilibrate, often using vapor diffusion methods (hanging or sitting drop), until crystals form.
-
Data Collection: The grown crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that is recorded on a detector. The co-crystal structure of the HSA-iophenoxic acid complex was determined at a resolution of 2.75 Å.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. A molecular model of the protein-ligand complex is then built into the electron density map and refined to best fit the experimental data.
-
Ultrafiltration with Radiolabeling
This method is employed to quantify the binding affinity by measuring the concentration of unbound ligand.
-
Objective: To determine the dissociation constant (Kd) of the this compound-HSA interaction.
-
Methodology:
-
Preparation: 125I-labeled this compound is used as a tracer. It is crucial to purify the labeled compound daily to remove radiochemical impurities that can affect binding measurements.
-
Incubation: A solution of HSA at a known concentration is incubated with varying concentrations of 125I-labeled this compound to allow the binding to reach equilibrium.
-
Separation: The mixture is subjected to ultrafiltration using a semi-permeable membrane that retains the large HSA and the HSA-ligand complex, while allowing the smaller, unbound this compound to pass through into the filtrate.
-
Quantification: The amount of radioactivity in the filtrate is measured, which corresponds to the concentration of the free, unbound ligand.
-
Data Analysis: The concentrations of bound and free ligand are determined at each total ligand concentration. These data are then used to calculate the dissociation constant (Kd) through Scatchard analysis or non-linear regression fitting to a binding isotherm.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy can be used to study ligand binding by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan residues) or an extrinsic fluorescent probe upon ligand binding.
-
Objective: To investigate the binding of this compound to HSA and its effect on the protein's conformation and the binding of other molecules like bilirubin.
-
Methodology:
-
Instrumentation: A spectrofluorometer is used to excite the sample at a specific wavelength and measure the emitted fluorescence at a different, longer wavelength.
-
Titration: A solution of HSA is titrated with increasing concentrations of this compound.
-
Fluorescence Measurement: The intrinsic fluorescence of HSA (excitation around 280 nm or 295 nm for tryptophan) is monitored. Binding of a ligand can quench or enhance this fluorescence, and the magnitude of this change is related to the binding affinity.
-
Data Analysis: The changes in fluorescence intensity are plotted against the ligand concentration, and the data can be fitted to binding equations to determine binding constants. Studies have shown that this compound can induce conformational changes in albumin, affecting the fluorescence of other bound ligands like bilirubin.
-
Visualizations
Experimental Workflow for Binding Affinity Determination
Caption: Generalized workflow for investigating this compound-HSA binding.
This compound Binding to Human Serum Albumin
Caption: Binding of this compound to sites on HSA and key interactions.
References
- 1. Thermodynamic characterization of drug binding to human serum albumin by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallographic analysis reveals the structural basis of the high-affinity binding of this compound to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolism and Excretion of Iophenoxic Acid in Mammalian Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iophenoxic acid, a tri-iodinated propanoic acid derivative, was initially developed as an oral cholecystographic agent. Its clinical use was discontinued (B1498344) due to its exceptionally long biological half-life, a consequence of its high-affinity binding to serum albumin. Today, this compound and its analogs are primarily utilized as biomarkers in wildlife management to monitor bait uptake. Understanding the metabolic fate and excretion pathways of this compound is crucial for interpreting toxicological data and assessing its potential for bioaccumulation. This technical guide provides a comprehensive overview of the metabolism and excretion of this compound in mammalian models, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways. While extensive quantitative data in common preclinical models such as rats and mice are limited in the public domain, this guide synthesizes the existing knowledge and draws parallels from structurally related compounds to provide a thorough understanding of its disposition.
Physicochemical Properties and High-Affinity Protein Binding
This compound's chemical structure, characterized by a tri-iodinated phenyl ring and a carboxylic acid group, contributes to its high lipophilicity and strong binding affinity for serum albumin. This binding is a primary determinant of its pharmacokinetic profile.
Table 1: Physicochemical and Protein Binding Properties of this compound
| Parameter | Value | Species | Reference |
| Chemical Structure | α-ethyl-3-hydroxy-2,4,6-triiodobenzenepropanoic acid | - | |
| Molecular Formula | C₁₁H₁₁I₃O₃ | - | |
| Molecular Weight | 571.92 g/mol | - | |
| Dissociation Constant (Kd) | 0.013 µM | Human | [1] |
The remarkably low dissociation constant (Kd) of 0.013 µM for human serum albumin signifies an extremely high binding affinity, which sequesters the compound in the plasma, limits its distribution to tissues, and reduces its availability for metabolism and excretion, thereby contributing to its long half-life[1][2].
Pharmacokinetics
Table 2: Pharmacokinetic Parameters of this compound in Goats (Oral Administration)
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (days) | AUC₀→∞ (µg·h/mL) | t½ (days) | Reference |
| 1.5 | ~25 | ~7 | 36,600 ± 6,387 | 81 | [3] |
Note: Cmax and Tmax values are approximated from the graphical data presented in the reference.
The data from goats highlight the prolonged elimination half-life of this compound, consistent with its high protein binding[3].
Metabolism
The primary metabolic pathway for this compound is predicted to be glucuronidation, a common Phase II conjugation reaction for phenolic compounds. This process increases the water solubility of the compound, facilitating its excretion.
Glucuronidation Pathway
The hydroxyl group on the phenyl ring of this compound is a target for UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the substrate.
Caption: Proposed metabolic pathway of this compound via glucuronidation.
While specific UGT isoforms responsible for this compound metabolism have not been definitively identified, UGT1A9 and UGT2B7 are known to be involved in the glucuronidation of other phenolic acids and are likely candidates[4].
Excretion
The excretion of this compound and its metabolites occurs via both renal and biliary pathways. The relative contribution of each pathway can vary between species.
Biliary Excretion
The glucuronide conjugate of this compound, being a larger, more polar molecule, is a likely substrate for efflux transporters in the liver, leading to its excretion into the bile.
Caption: Biliary excretion of this compound glucuronide via MRP2.
The multidrug resistance-associated protein 2 (MRP2) is a key transporter located on the canalicular membrane of hepatocytes responsible for the biliary excretion of many glucuronide conjugates[5][6][7][8][9]. Studies on the structurally similar iopanoate have demonstrated significant biliary excretion of its glucuronide conjugate in rats[10].
Renal Excretion
Both unchanged this compound and its glucuronide conjugate can be excreted in the urine. Renal excretion involves glomerular filtration and active tubular secretion.
Caption: Proposed renal tubular secretion of this compound via OATs.
Organic anion transporters (OATs), such as OAT1 and OAT3, located on the basolateral membrane of renal proximal tubule cells, are responsible for the uptake of a wide range of organic anions from the blood into the tubular cells for subsequent excretion into the urine[11][12][13][14][15]. Due to its anionic nature, this compound is a potential substrate for these transporters.
Experimental Protocols
Detailed experimental protocols for the study of this compound metabolism and excretion are not extensively published. However, based on standard methodologies for ADME studies, the following outlines key experimental designs.
In Vivo Pharmacokinetic and Excretion Balance Study in Rats
This study aims to determine the pharmacokinetic profile and routes of excretion of this compound.
Caption: Workflow for an in vivo pharmacokinetic and excretion study.
-
Animals: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing: A single dose of this compound administered via oral gavage or intravenous injection. The vehicle should be appropriate for the compound's solubility (e.g., a solution in corn oil or a suspension in 0.5% methylcellulose).
-
Sample Collection:
-
Blood: Serial blood samples (e.g., at 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose) collected into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
Urine and Feces: Animals are housed in metabolic cages for the separate collection of urine and feces at timed intervals (e.g., 0-24, 24-48, 48-72, and 72-96 hours).
-
-
Sample Analysis: this compound concentrations in plasma, urine, and homogenized feces are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data. The percentage of the administered dose excreted in urine and feces is calculated.
Biliary Excretion Study in Bile Duct-Cannulated Rats
This study is designed to quantify the extent of biliary excretion.
Caption: Workflow for a biliary excretion study in rats.
-
Animals: Male Sprague-Dawley rats with cannulated bile ducts[16][17][18].
-
Dosing: A single intravenous dose of this compound is administered.
-
Sample Collection:
-
Bile: Bile is collected in pre-weighed tubes at regular intervals (e.g., every 30 minutes for 4-6 hours).
-
Blood: Blood samples are taken at the beginning, middle, and end of the bile collection period.
-
-
Sample Analysis: The concentration of this compound and its glucuronide conjugate in bile and plasma is determined by LC-MS/MS.
-
Data Analysis: The biliary excretion rate and total biliary clearance are calculated.
In Vitro Metabolism using Liver Microsomes
This assay helps to identify the metabolic pathways and the enzymes involved.
-
Materials: Pooled human and rat liver microsomes, UDPGA, and this compound.
-
Incubation: this compound is incubated with liver microsomes in the presence of UDPGA at 37°C. Reactions are terminated at various time points by adding a stopping solution (e.g., cold acetonitrile).
-
Analysis: The formation of this compound glucuronide is monitored by LC-MS/MS.
-
Enzyme Kinetics: By varying the substrate concentration, Michaelis-Menten kinetics (Vmax and Km) can be determined.
-
Reaction Phenotyping: To identify the specific UGT isoforms involved, incubations can be performed with a panel of recombinant human UGT enzymes or by using selective chemical inhibitors.
Analytical Methodology: LC-MS/MS for Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound and its metabolites in biological matrices.
-
Sample Preparation: Protein precipitation (for plasma and urine) or liquid-liquid extraction can be used to extract the analytes.
-
Chromatography: Reverse-phase chromatography using a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Negative ion mode is typically used for the detection of acidic compounds like this compound.
Table 3: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | To be determined empirically |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Limit of Detection (LOD) | ~25 ng/mL in serum[11] |
| Limit of Quantification (LOQ) | ~50 ng/mL in serum[11] |
Conclusion
The metabolism and excretion of this compound in mammalian models are primarily driven by its high-affinity binding to serum albumin, leading to a very long elimination half-life. The main metabolic pathway is likely glucuronidation of the phenolic hydroxyl group, producing a more water-soluble conjugate that is excreted via both biliary and renal routes. Biliary excretion is likely mediated by MRP2, while renal excretion involves both glomerular filtration and active tubular secretion via organic anion transporters.
Despite its historical use as a clinical agent, detailed quantitative pharmacokinetic and metabolism data for this compound in common preclinical species are scarce in the public literature. The information presented in this guide, compiled from available studies and knowledge of related compounds, provides a robust framework for understanding the disposition of this compound. Further studies are warranted to fill the existing data gaps, particularly concerning quantitative pharmacokinetics in rats and mice, and the definitive identification of the specific UGT isoforms and transporters involved in its metabolism and excretion. Such data would be invaluable for a more complete risk assessment and for refining its application as a biomarker in wildlife research.
References
- 1. Binding of iophenoxate and iopanoate to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystallographic analysis reveals the structural basis of the high-affinity binding of this compound to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The plasma pharmacokinetics of iophenoxic and iopanoic acids in goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mycophenolic acid glucuronide is transported by multidrug resistance-associated protein 2 and this transport is not inhibited by cyclosporine, tacrolimus or sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mycophenolic Acid Glucuronide (MPAG) is Transported by Multidrug Resistance-Associated Protein 2 (MRP2) and this Transport is not Inhibited by Cyclosporine, Tacrolimus or Sirolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]
- 10. Biliary excretion of iopanoate glucuronide by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Renal uptake of substrates for organic anion transporters Oat1 and Oat3 and organic cation transporters Oct1 and Oct2 is altered in rats with adenine-induced chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Characterization of Renal Transporters OAT1, OAT3, and OCT2 | Springer Nature Experiments [experiments.springernature.com]
- 16. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel bile duct cannulation method with tail cuff exteriorization allowing continuous intravenous infusion and enterohepatic recirculation in the unrestrained rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Iophenoxic Acid: A Comprehensive Toxicological Profile and Safety Assessment
Foreword: This technical guide provides a detailed overview of the toxicological profile and safety assessment of iophenoxic acid. While this compound is primarily utilized as a long-lasting biomarker in wildlife studies and is often referred to as "non-toxic" in that context, a thorough examination of its toxicological properties is essential for a complete understanding of its safety profile. This document synthesizes the available data on its toxicokinetics, acute toxicity, and potential mechanisms of action. It also outlines standard experimental protocols for toxicological assessments where specific data for this compound is not publicly available.
Executive Summary
This compound (α-ethyl-3-hydroxy-2,4,6-triiodobenzenepropanoic acid) is a tri-iodinated phenylalkanoic acid. Its most notable characteristic is its exceptionally long biological half-life, which is attributed to its strong binding affinity for plasma proteins. This property makes it an effective biomarker for tracking bait uptake in wildlife.
Potential mechanisms of toxicity, extrapolated from related iodinated compounds, include disruption of thyroid hormone homeostasis and mitochondrial uncoupling. These potential pathways are explored herein. This document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the known toxicological aspects of this compound and to highlight areas where further investigation is warranted.
Toxicokinetics
This compound exhibits unique toxicokinetic properties, primarily characterized by its prolonged persistence in the body.
-
Absorption, Distribution, Metabolism, and Excretion (ADME): Following oral administration, this compound is absorbed and becomes extensively bound to plasma proteins, particularly albumin. This high degree of protein binding is the primary reason for its very slow elimination from the body.
-
Half-Life: The plasma elimination half-life of this compound is remarkably long, reported to be approximately 81 days in goats and potentially around 2.5 years in humans.[1] This persistence allows for its detection in serum and other tissues for extended periods after a single dose.
Acute Toxicity
The available data on the acute toxicity of this compound are summarized below.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | Endpoint | Value | Reference |
| Mouse | Intravenous | LD50 | 374 mg/kg | [2][3] |
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements[4][5]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Experimental Protocols for Acute Toxicity
-
Test Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.
-
Housing and Fasting: Animals are caged individually and fasted (food, but not water) for 3-4 hours before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The study allows for the determination of the LD50 and the GHS hazard classification.
A sequential testing strategy is employed to minimize animal use.
-
Initial Assessment: Existing data, pH of the substance, and structure-activity relationships are evaluated first.
-
In Vitro Testing: Validated in vitro tests using reconstructed human epidermis or cornea-like epithelium models are conducted.
-
In Vivo Testing (if necessary): If in vitro results are inconclusive, a single albino rabbit is used for dermal irritation testing, and up to three for eye irritation testing. The substance is applied to a small patch of skin or instilled into the conjunctival sac of one eye. Observations for erythema, edema, and other effects are made at specific intervals (e.g., 1, 24, 48, and 72 hours).
Repeated Dose Toxicity
Specific sub-chronic (28-day or 90-day) or chronic toxicity studies for this compound are not available in the reviewed literature. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
Experimental Protocol for a 28-Day Repeated Dose Oral Toxicity Study (Following OECD Guideline 407)
Caption: Workflow for a 28-day repeated dose toxicity study.
-
Test System: Typically conducted in rodents (e.g., Sprague-Dawley rats), with at least 5 animals per sex per dose group.
-
Dose Levels: A control group and at least three dose levels are used. Doses are selected based on acute toxicity data to elicit a toxic effect at the highest dose, with a no-effect level at the lowest dose.
-
Administration: The test substance is administered orally (e.g., by gavage) daily for 28 days.
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organ weights are recorded. Tissues are preserved for histopathological examination.
-
Endpoint: The study aims to identify target organs of toxicity and establish a NOAEL.
Genotoxicity
There is no specific information available on the genotoxic potential of this compound from standard assays.
Standard Genotoxicity Testing Battery
A standard battery of tests is typically required to assess the genotoxic potential of a substance.
Caption: Standard tiered approach for genotoxicity testing.
-
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is indicated by an increase in the number of revertant colonies when the bacteria are exposed to the test substance, indicating that it can cause point mutations.
-
Methodology: The test is conducted with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be genotoxic. The test substance is incubated with the bacterial strains on agar (B569324) plates, and the number of revertant colonies is counted after a set incubation period.
-
Principle: This assay evaluates the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes).
-
Methodology: Cell cultures are exposed to the test substance for a short or continuous period, with and without metabolic activation. Cells are then arrested in metaphase, harvested, and chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
Principle: This test detects damage to chromosomes or the mitotic spindle in erythroblasts by observing micronuclei (small, additional nuclei) in newly formed red blood cells.
-
Methodology: Rodents (usually mice or rats) are treated with the test substance, typically via the intended route of human exposure. Bone marrow or peripheral blood is collected at appropriate time points after treatment. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined.
Reproductive and Developmental Toxicity
No studies on the reproductive or developmental toxicity of this compound were identified. A study on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) in rats and rabbits established a NOAEL for maternal toxicity of approximately 10 mg/kg/day, with adverse fetal effects only occurring at doses that were also toxic to the mother.
Experimental Protocol for a Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)
-
Test System: Typically performed in rats.
-
Study Design: The test substance is administered to the parental (F0) generation before mating, during mating, and for females, throughout gestation and lactation. The offspring (F1 generation) are then selected and administered the test substance through their maturation, mating, and production of the F2 generation.
-
Dose Levels: A control group and at least three dose levels are used.
-
Endpoints: The study evaluates reproductive performance (e.g., fertility, gestation length, litter size), offspring viability, growth, and development. At termination, a full pathological examination of parental animals and selected offspring is conducted. The study aims to determine the NOAEL for parental, reproductive, and offspring toxicity.
Carcinogenicity
There are no available carcinogenicity bioassays for this compound.
Potential Mechanisms of Toxicity
While direct evidence is lacking for this compound, its structure suggests potential mechanisms of toxicity based on related compounds.
Disruption of Thyroid Hormone Function
This compound is a tri-iodinated phenolic compound, structurally similar to thyroid hormones (thyroxine, T4, and triiodothyronine, T3). Related compounds, such as iopanoic acid, are known to inhibit the peripheral conversion of T4 to the more active T3. It is plausible that this compound could interact with thyroid hormone receptors or transport proteins like transthyretin, potentially disrupting thyroid hormone homeostasis.
Caption: Hypothetical pathway of thyroid hormone disruption.
Mitochondrial Uncoupling
Phenolic compounds are known to act as mitochondrial uncouplers. These molecules can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthesis. This uncoupling of oxidative phosphorylation leads to increased oxygen consumption without ATP production, releasing energy as heat. This can lead to cellular stress and toxicity.
Caption: Hypothetical mechanism of mitochondrial uncoupling.
Safety Assessment and Conclusion
The primary use of this compound is as a biomarker in wildlife at low doses, where it is considered to have a low order of toxicity. The available data indicates an intravenous LD50 of 374 mg/kg in mice and it is classified as harmful if swallowed, and a skin and eye irritant. Its most significant characteristic is its extremely long biological half-life.
The lack of comprehensive toxicological data for sub-chronic and chronic exposure, as well as for genotoxicity, reproductive toxicity, and carcinogenicity, represents a significant data gap. While the risk to humans is likely low due to limited exposure, a full safety assessment cannot be completed without this information. The potential for this compound to interfere with thyroid hormone function warrants particular attention in any future studies due to its structural similarity to thyroid hormones.
For researchers and professionals working with this compound, appropriate personal protective equipment should be used to avoid ingestion, and skin and eye contact. Further research is needed to fully characterize the toxicological profile of this compound.
References
Iophenoxic acid CAS number and detailed chemical data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iophenoxic acid (CAS Number: 96-84-4) is a tri-iodinated organic compound historically utilized as an oral radiocontrast agent for cholecystography, the radiographic visualization of the gallbladder. Its high iodine content renders it radiopaque, allowing for clear imaging of the biliary system. Beyond its diagnostic applications, this compound has found a niche in wildlife research as a persistent biomarker for monitoring bait uptake in various animal species. This technical guide provides a comprehensive overview of the chemical data, experimental protocols, and biological interactions of this compound.
Chemical Data
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 96-84-4 | |
| Molecular Formula | C₁₁H₁₁I₃O₃ | [1] |
| Molecular Weight | 571.92 g/mol | [1] |
| IUPAC Name | 2-[(3-hydroxy-2,4,6-triiodophenyl)methyl]butanoic acid | [1] |
| Synonyms | α-Ethyl-3-hydroxy-2,4,6-triiodobenzenepropanoic acid, Teridax | [1] |
| Melting Point | 143-144 °C | |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (≥ 200 mg/mL) | [2] |
Synthesis of this compound
The synthesis of this compound was first reported by Papa et al. in 1953. The following is a general representation of the synthetic scheme. A detailed, step-by-step protocol would require accessing the original publication.
Caption: Generalized synthetic pathway for this compound.
Pharmacological Properties and Mechanism of Action
Radiopaque Contrast Agent
The primary pharmacological application of this compound was as a radiopaque contrast medium for cholecystography.[3] The mechanism of action is rooted in the high atomic number of the iodine atoms within its structure.[4] These iodine atoms effectively absorb X-rays, leading to a higher density image compared to the surrounding soft tissues.[5]
Following oral administration, this compound is absorbed from the gastrointestinal tract, enters the bloodstream, and is subsequently taken up by the liver. It is then excreted into the bile and concentrated in the gallbladder.[3] This concentration of the radiopaque agent within the gallbladder allows for its clear visualization on an X-ray, enabling the detection of gallstones and other abnormalities.[3]
Interaction with Thyroid Hormone Metabolism
This compound has been shown to interfere with thyroid hormone metabolism. Specifically, it inhibits the peripheral conversion of thyroxine (T4) to the more metabolically active triiodothyronine (T3).[6][7] This inhibition is due to its effect on deiodinase enzymes, which are responsible for the removal of an iodine atom from T4.[7] This property led to the investigation of iopanoic acid, a close structural analog, for the treatment of hyperthyroidism.[7]
Caption: Inhibition of T4 to T3 conversion by this compound.
Experimental Protocols
Historical Protocol for Oral Cholecystography
While largely replaced by modern imaging techniques such as ultrasound and CT scans, the following provides a general outline of the historical procedure for oral cholecystography using an agent like this compound.[8]
Patient Preparation:
-
The day before the procedure, the patient would consume a low-fat or fat-free meal.[8]
-
In the evening, the patient would orally ingest the contrast agent, typically in pill form, with water. The dosage would be determined by the physician.[8]
-
Following ingestion of the contrast agent, the patient would fast until the procedure.[8]
Imaging Procedure:
-
On the day of the procedure, a series of X-ray images of the abdomen would be taken.[8]
-
The patient might be given a high-fat beverage to stimulate gallbladder contraction, and further X-rays would be taken to assess gallbladder function.[8]
Protocol for Use as a Wildlife Bait Marker
This compound is a valuable tool in wildlife management for monitoring the effectiveness of baiting campaigns. Its long half-life in the body allows for the detection of bait consumption over extended periods.
Bait Preparation:
-
A stock solution of this compound is prepared in a suitable solvent, such as corn oil.
-
The desired concentration of this compound is incorporated into the bait matrix.
Sample Collection and Analysis:
-
Blood samples are collected from the target wildlife species at specified time points after the baiting period.
-
Serum is separated from the blood samples.
-
The concentration of this compound in the serum is determined using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9]
Caption: Experimental workflow for using this compound as a bait marker.
Safety and Toxicology
This compound was withdrawn from clinical use due to its exceptionally long biological half-life, which was attributed to its high-affinity binding to human serum albumin.[10][11][12] This prolonged retention raised concerns about potential long-term effects on thyroid function.[11] For its application as a wildlife biomarker, the doses used are generally considered low and to have minimal toxicological impact on the target species.
Conclusion
This compound remains a compound of interest for its historical significance in medical imaging and its contemporary utility in ecological research. This guide has provided a detailed overview of its chemical properties, mechanisms of action, and experimental applications. Researchers and professionals in drug development can leverage this information for further investigation into the biological effects of iodinated compounds and for the design of novel diagnostic and research tools.
References
- 1. This compound | C11H11I3O3 | CID 7315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cholecystography - Wikipedia [en.wikipedia.org]
- 4. radiopaedia.org [radiopaedia.org]
- 5. The molecular mechanism of contrast-induced nephropathy (CIN) and its link to in vitro studies on iodinated contrast media (CM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calorie restriction and iopanoic acid effects on thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 8. Oral Cholecystogram: Purpose, Preparation, Procedure & More [healthline.com]
- 9. High-performance liquid chromatographic determination of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Crystallographic analysis reveals the structural basis of the high-affinity binding of this compound to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic studies of iophenoxic acid in different wildlife species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iophenoxic acid (IPA) and its derivatives, such as ethyl-iophenoxic acid (Et-IPA), methyl-iophenoxic acid (Me-IPA), and propyl-iophenoxic acid (Pr-IPA), are iodinated organic compounds that have found significant application in wildlife management and research. Initially developed as a radiocontrast agent, the persistent nature of this compound, attributed to its high affinity for plasma proteins, has made it an effective long-term biomarker for studying bait uptake, population dynamics, and the efficacy of oral vaccination or contraceptive programs in various wildlife species.[1][2] This in-depth technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound in different wildlife species, details the experimental protocols for its study, and visualizes the key physiological processes involved.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME). These parameters can vary significantly across different wildlife species, influencing the efficacy and duration of its use as a biomarker.
Absorption
This compound is typically administered orally to wildlife, incorporated into bait matrices. Following ingestion, it is absorbed from the gastrointestinal tract. The rate and extent of absorption can be influenced by the bait composition, the animal's digestive physiology, and the specific derivative of this compound used.
Distribution
A defining characteristic of this compound is its exceptionally high affinity for serum albumin, a major plasma protein.[3] This strong binding is the primary reason for its long biological half-life. The interaction is primarily driven by extensive desolvation of the this compound molecule and the formation of hydrogen bonds and salt bridges within the binding pocket of albumin.[3] Specifically, the 3-hydroxyl group on the benzyl (B1604629) ring of this compound forms three hydrogen bonds with the side chains of Tyr-150 and Arg-257 in drug site 1 of human serum albumin.[3] This high degree of protein binding limits the amount of free this compound available for metabolism and excretion, leading to its prolonged retention in the bloodstream. Consequently, this compound and its derivatives can be detected in the serum of animals for extended periods, ranging from weeks to over a year, making them excellent long-term biomarkers.
Metabolism
The metabolism of this compound in wildlife is not fully elucidated but is thought to occur primarily in the liver. Two principal metabolic pathways are considered:
-
Phase II Glucuronidation: As a phenolic acid, this compound is a likely substrate for UDP-glucuronosyltransferases (UGTs). This process involves the conjugation of glucuronic acid to the this compound molecule, increasing its water solubility and facilitating its excretion. Glucuronidation is a common pathway for the detoxification and elimination of xenobiotics in mammals.
-
Deiodination: this compound is an iodinated compound and can serve as a substrate for deiodinase enzymes. These enzymes are primarily involved in the activation and inactivation of thyroid hormones by removing iodine atoms. The deiodination of this compound would lead to the formation of less iodinated metabolites and the release of iodide. Iopanoic acid, a closely related compound, has been shown to be a substrate for type 1 deiodinase.
The relative contribution of these pathways likely varies between species, contributing to the observed differences in elimination half-lives. For instance, marsupials appear to metabolize and excrete this compound more rapidly than eutherian mammals.
Excretion
The water-soluble metabolites of this compound are primarily excreted from the body through urine and bile. The parent compound, due to its high protein binding, is cleared from the plasma at a very slow rate.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for this compound and its derivatives in various wildlife species. It is important to note that these values can be influenced by the dose, formulation, and analytical method used.
Table 1: Pharmacokinetic Parameters of this compound and its Derivatives in Various Wildlife Species
| Species | Compound | Dose (mg/kg) | Route | T½ (days) | AUC (µg·h/mL) | Cmax (µg/mL) | Tmax (days) | Reference |
| Goat | This compound | 1.5 | Oral | 81 | 36,600 ± 6,387 | - | - | |
| Wild Boar (Sus scrofa) | Ethyl-IPA | 5 and 15 | Oral | > 540 | - | - | - | |
| Wild Boar (Sus scrofa) | Propyl-IPA | 5 and 15 | Oral | > 540 | - | - | - | |
| Tasmanian Devil (Sarcophilus harrisii) | Ethyl-IPA | 0.1 - 7.3 | Oral | > 206 | - | - | - | |
| Common Vole (Microtus arvalis) | Ethyl-IPA | - | Oral | > 14 | - | - | - |
Note: '-' indicates data not available from the cited sources.
Experimental Protocols
Standardized and robust experimental protocols are essential for obtaining reliable pharmacokinetic data. The following sections detail the common methodologies used in the study of this compound in wildlife.
Oral Administration
-
Bait Preparation: this compound or its derivatives are typically dissolved in a suitable carrier, such as corn oil, before being incorporated into a palatable bait matrix. The concentration of the marker in the bait is carefully calculated to deliver a specific dose to the target animal based on its estimated body weight and bait consumption patterns.
-
Administration: Baits containing the marker are offered to captive animals or deployed in the field for wild populations. For captive studies, the exact amount of bait consumed is recorded.
Sample Collection
-
Blood: Blood samples are the primary matrix for pharmacokinetic analysis of this compound due to its high concentration in serum. Samples are typically collected from a suitable vein (e.g., jugular vein) at predetermined time points after bait consumption. The blood is allowed to clot, and the serum is separated by centrifugation and stored frozen until analysis.
-
Tissues: For tissue distribution and residue studies, samples of liver, muscle, and other relevant tissues are collected post-mortem. Tissues are homogenized and extracted to isolate the this compound for analysis.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and its derivatives in biological matrices due to its high sensitivity and specificity.
-
Sample Preparation: Serum samples are typically deproteinized, often using acetonitrile (B52724) or other organic solvents, to release the protein-bound this compound. The supernatant is then further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Tissue samples are first homogenized and then subjected to similar extraction and purification steps.
-
Chromatographic Separation: The extracted analyte is separated from other matrix components using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometric Detection: The separated analyte is ionized using electrospray ionization (ESI) in negative ion mode. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard, which ensures high selectivity and accurate quantification.
Conclusion
This compound and its derivatives are invaluable tools in wildlife research, providing a reliable method for long-term marking of individuals. Their unique pharmacokinetic profile, dominated by high-affinity binding to serum albumin, results in prolonged retention times. Understanding the species-specific differences in absorption, distribution, metabolism, and excretion is crucial for the effective design and interpretation of studies utilizing these biomarkers. The detailed experimental protocols and analytical methodologies outlined in this guide provide a framework for researchers to conduct robust pharmacokinetic studies of this compound in a variety of wildlife species. Further research is warranted to fully elucidate the metabolic pathways and identify specific metabolites in different wildlife, which will enhance our understanding of the disposition of these compounds in diverse ecosystems.
References
- 1. The plasma pharmacokinetics of iophenoxic and iopanoic acids in goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound derivatives as markers of oral baits to wildlife. New tools for their detection in tissues of a game species and safety considerations for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Iophenoxic Acid in Serum using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iophenoxic acid (IA), an organic iodine-containing compound, serves as a valuable biomarker in wildlife bait acceptance studies.[1] Its strong affinity for serum albumin ensures its prolonged presence in the bloodstream, making it an effective tool for monitoring bait consumption in various animal species.[1] Accurate and sensitive quantification of this compound in serum is crucial for the success of these studies. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the direct identification and quantification of this compound in serum samples. The described protocol offers high sensitivity, specificity, and reliability, making it suitable for high-throughput analysis in research and drug development settings.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for this compound analysis in serum.
Table 1: Method Validation Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 25 ng/mL | [2][3] |
| Limit of Quantification (LOQ) | 50 ng/mL | [2][3] |
| Linearity Range | 50 - 5000 ng/mL | [3] |
| R² Value | 0.9951 - 0.9999 | [3] |
Table 2: Accuracy and Precision
| Parameter | Concentration | Value | Reference |
| Inter-assay Accuracy | 25 - 5000 ng/mL | 86 - 113% | [2][3] |
| Intra-assay Accuracy | 25 - 5000 ng/mL | 87 - 115% | [2][3] |
| Precision (RSD) | 100 ng/mL | 7.7% | [3] |
| 250 ng/mL | Not Reported | ||
| 500 ng/mL | Not Reported | ||
| 1000 ng/mL | 1.8% | [3] |
Experimental Workflow
Caption: Workflow for this compound quantification in serum.
Experimental Protocols
Sample Preparation
This protocol describes the extraction of this compound from serum samples.[1]
Materials:
-
Serum samples
-
This compound (IA) standard solutions
-
Sodium tungstate (B81510) solution
-
Sulfuric acid (H₂SO₄)
-
Organic solvent (e.g., methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Spike serum samples with this compound standard solutions to achieve final concentrations ranging from 25 to 5000 ng/mL.[1]
-
Add sodium tungstate and sulfuric acid to the serum samples to precipitate proteins. This step is crucial to dissociate the this compound from serum albumin.[1]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer the supernatant, containing the extracted this compound, to a clean autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
This protocol outlines the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
Liquid Chromatography system (e.g., Finnigan Surveyor)[1]
-
Mass Spectrometer (e.g., Finnigan LCQ Deca XPMAX ion trap)[1]
-
Reversed-phase C18 column (e.g., Luna C18(2), 100 mm x 2.1 mm, 3 µm)[2]
-
Guard column (e.g., SecurityGuard, 4.0 mm x 2.0 mm)[1]
Chromatography Conditions: [1]
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: 0.2% Acetic Acid in Acetonitrile
-
Flow Rate: 300 µL/min
-
Injection Volume: 20 µL
-
Gradient:
-
Hold at 50% A for 0.5 min
-
Linear gradient to 5% A over 7 min
-
Hold at 5% A for 5 min
-
Linear gradient to 50% A over 2 min
-
Hold at 50% A to re-equilibrate
-
Mass Spectrometry Parameters: [1][3]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: -16 V
-
Tube Lens Offset: -35 V
-
Detection Mode:
-
Quantification: Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻ at m/z 571.
-
Confirmation: MS/MS of the precursor ion at m/z 571, with detection of the product ion at m/z 443.
-
-
Collision Energy (for MS/MS): 40%
Discussion
The presented LC-MS/MS method provides a highly specific and sensitive approach for the quantification of this compound in serum. The use of a simple and effective protein precipitation step ensures good recovery of the analyte.[1] Chromatographic separation on a C18 column followed by ESI in negative ion mode allows for the selective detection of this compound. Quantification is achieved with high linearity and precision over a wide concentration range, while MS/MS confirmation ensures the unequivocal identification of the analyte. This validated method is robust and suitable for routine analysis in support of wildlife toxicology and bait acceptance studies.
References
Application Notes & Protocols: Preparation and Use of Iophenoxic Acid-Based Bait Markers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Iophenoxic acid (IPA) and its derivatives, such as ethyl-iophenoxic acid (Et-IPA), methyl-iophenoxic acid (Me-IPA), and propyl-iophenoxic acid (P-IPA), are widely utilized as effective, long-term biomarkers for monitoring oral bait consumption in wildlife.[1][2] These markers are crucial for evaluating the efficacy of baiting campaigns for vaccination, medication, or population control.[1] Once ingested, this compound binds to plasma proteins, leading to a persistent and detectable presence in the blood and other tissues for extended periods, up to 18 months in some species.[1] This document provides a detailed protocol for the preparation of this compound-based baits and the subsequent analysis of the marker in biological samples.
I. Quantitative Data Summary
The following tables summarize the dosages and detection periods of this compound and its derivatives as reported in various wildlife studies.
Table 1: Dosages of this compound Derivatives Used in Wildlife Baiting Studies.
| Species | IPA Derivative | Dosage per Animal | Dosage per Body Weight | Bait Matrix | Reference |
| Tasmanian Devil (Sarcophilus harrisii) | Ethyl-IPA | 50 mg | 4.5 - 7.1 mg/kg | Day-old chicken | [3] |
| Tasmanian Devil (Sarcophilus harrisii) | Ethyl-IPA | 1 mg, 5 mg, 20 mg, 50 mg | Not specified | Day-old chicken, minced wallaby meat, 'Foxshield' bait | |
| Wild Boar (Sus scrofa) | Ethyl-IPA, Propyl-IPA | 5 mg/kg, 15 mg/kg | 5 mg/kg, 15 mg/kg | Not specified | |
| Wild Boar (Sus scrofa) | Ethyl-IPA, Methyl-IPA, Propyl-IPA | 40 mg, 200 mg | Not specified | Not specified | |
| European Badger (Meles meles) | Isobutyl-IPA, Propyl-IPA, Ethyl-IPA | 80 mg | Not specified | Not specified |
Table 2: Persistence and Detection of this compound Derivatives in Wildlife.
| Species | IPA Derivative | Tissue Sampled | Detection Method | Maximum Detection Period | Reference |
| Various Mammals | Ethyl-IPA & analogues | Plasma/Serum | Liquid Chromatography | Up to 273 days | |
| Wild Boar (Sus scrofa) | Ethyl-IPA, Propyl-IPA | Serum | Not specified | Up to 18 months | |
| Wild Boar (Sus scrofa) | Ethyl-IPA, Propyl-IPA | Muscle, Liver | LC/ESI-MS-MS | Up to 217 days | |
| Small Indian Mongoose (Urva auropunctatus) | This compound | Serum | Not specified | At least 8 weeks | |
| Tasmanian Devil (Sarcophilus harrisii) | Ethyl-IPA | Serum | LC-MS/MS | Up to 206 days |
II. Experimental Protocols
A. Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of Ethyl-Iophenoxic Acid (Et-IPA) for incorporation into wildlife baits.
Materials:
-
Ethyl-Iophenoxic Acid (Et-IPA) (α-Ethyl-3-hydroxy-2,4,6-triiodohydrocinnamic acid, CAS 96-84-4)
-
Edible corn oil
-
Heat-resistant sterile glass container
-
Magnetic stirrer and stir bar
-
Heating plate
-
Analytical balance
Procedure:
-
Determine the desired concentration of the Et-IPA stock solution (e.g., 10 mg/mL or 50 mg/mL).
-
Weigh the required amount of Et-IPA powder using an analytical balance.
-
Transfer the Et-IPA powder to the heat-resistant sterile glass container.
-
Add the calculated volume of edible corn oil to the container.
-
Place the container on a heating plate with a magnetic stirrer.
-
Heat the mixture to 90°C while continuously stirring to aid in the dissolution of the Et-IPA.
-
Once the Et-IPA is completely dissolved, turn off the heat and allow the solution to cool to room temperature.
-
Store the stock solution in a labeled, airtight container, protected from light.
B. Protocol for Bait Formulation
This protocol outlines the incorporation of the Et-IPA stock solution into a bait matrix.
Materials:
-
Et-IPA stock solution (from Protocol A)
-
Bait matrix (e.g., day-old chicks, minced meat, commercial bait pellets)
-
Pipettes or syringes for accurate measurement
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Calculate the volume of the Et-IPA stock solution required to achieve the target dose per bait.
-
Using a calibrated pipette or syringe, carefully measure the calculated volume of the Et-IPA stock solution.
-
Inoculate the bait matrix with the Et-IPA solution. For solid baits like a day-old chick, the solution can be injected into the carcass. For minced meat or other pliable matrices, the solution can be thoroughly mixed in.
-
Prepare a batch of placebo baits (without Et-IPA) to serve as controls.
-
Label all baits clearly, indicating the presence and concentration of Et-IPA.
-
Store the prepared baits appropriately (e.g., frozen) until deployment.
C. Protocol for Sample Collection and Preparation for Analysis
This protocol details the collection of blood samples and the preparation of serum for the detection of Et-IPA.
Materials:
-
Blood collection tubes (clot activating tubes)
-
Centrifuge
-
Pipettes
-
Microcentrifuge tubes for serum storage
-
-80°C freezer
-
Methanol:Acetone (1:1, v/v) solution
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Blood Collection: Collect whole blood from the target animal (e.g., from the jugular vein) into clot-activating tubes.
-
Serum Separation:
-
Allow the blood to clot for a minimum of 30 minutes at room temperature.
-
Centrifuge the tubes at 1700 x g for 5 minutes to separate the serum.
-
Carefully pipette the serum into labeled microcentrifuge tubes.
-
Store the serum samples at -80°C until analysis.
-
-
Serum Extraction:
-
Thaw the serum samples on ice.
-
Pipette 200 µL of serum into a clean microcentrifuge tube.
-
Add 800 µL of a cold Methanol:Acetone (1:1, v/v) solution to the serum.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge the solution at high speed (e.g., 15,000 rpm or 21,130 x g) for 12 minutes at 4°C.
-
Carefully transfer the supernatant to an ultra-performance liquid chromatography (UPLC) vial for analysis.
-
D. Protocol for LC-MS/MS Analysis
This section provides a general overview of the analytical method for detecting and quantifying Et-IPA in serum samples. Specific parameters will need to be optimized based on the available instrumentation.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
General UPLC Parameters (example):
-
Column: Waters Acquity C18 (100 x 2.1 mm, 1.7 µm particles) with a VanGuard C18 pre-column.
-
Mobile Phase A: 1.0% (v/v) Acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with 50% B, increase to 95% B, and then return to initial conditions for column equilibration.
-
Injection Volume: 2 µL.
General MS/MS Parameters (example):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the parent ion to a specific daughter ion (e.g., for Et-IPA: 570.6 → 442.8 m/z).
Calibration and Quantification:
-
Prepare a series of calibration standards of known Et-IPA concentrations in a blank serum matrix.
-
Analyze the calibration standards to generate a calibration curve.
-
Analyze the extracted samples and quantify the Et-IPA concentration by comparing the peak areas to the calibration curve.
III. Visualizations
Caption: Workflow for this compound bait marker studies.
Caption: Logical flow of this compound as a bait marker.
References
Application Notes and Protocols for Ethyl-Iophenoxic Acid in Wildlife Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ethyl-iophenoxic acid (Et-IPA) as a systemic biomarker for tracking and monitoring wild animal populations. Et-IPA is a valuable tool for assessing the uptake of oral baits containing vaccines, medications, or contraceptives.
Introduction
Ethyl-iophenoxic acid (Et-IPA) is an organic iodine-containing compound that serves as a persistent biomarker in a variety of mammalian species.[1][2][3] When ingested, Et-IPA binds to plasma proteins, allowing for its detection in blood serum and other tissues for extended periods.[1] This long-lasting mark enables researchers to identify individual animals that have consumed baits, which is crucial for evaluating the efficacy of baiting campaigns aimed at disease control or population management.[1][2][4] Et-IPA is a derivative of iophenoxic acid (IPA), which was previously used in human medicine but discontinued (B1498344) due to its long half-life.[1] This characteristic, however, makes it highly suitable for wildlife studies.[1]
The persistence of Et-IPA can vary significantly between species, highlighting the need for species-specific calibration studies before large-scale field deployment.[1] For instance, Et-IPA is a persistent biomarker in many eutherian mammals but is metabolized more rapidly in some marsupial species.[2][3]
Applications
-
Bait Uptake Assessment: Determine the proportion of a target population that has consumed baits.
-
Vaccine Efficacy Trials: Correlate bait consumption with immune response in oral vaccination programs.
-
Pharmacokinetic Studies: Understand the absorption, distribution, metabolism, and excretion of baited compounds.
-
Spatial and Temporal Bait Consumption Patterns: Analyze how bait uptake varies across different locations and times.[1]
Data Presentation
The following tables summarize quantitative data from various studies on the use of Et-IPA in different wildlife species.
Table 1: Dosage and Detection of Ethyl-Iophenoxic Acid in Various Species
| Species | Dosage | Matrix | Detection Method | Maximum Detection Time | Reference |
| Tasmanian Devil (Sarcophilus harrisii) | 1 - 50 mg/devil | Serum | LC-MS/MS | Up to 206 days | [2] |
| Tasmanian Devil (Sarcophilus harrisii) | 4.5 - 7.1 mg/kg | Serum | LC-MS/MS | > 56 days | [4][5] |
| Common Vole (Microtus arvalis) | 40 - 1,280 µg/g bait | Blood | LC-ESI-MS/MS | At least 14 days | [6] |
| Wild Boar (Sus scrofa) | 5 and 15 mg/kg | Serum | Not Specified | Up to 18 months | [1] |
| Wild Boar (Sus scrofa) | 40 and 200 mg | Muscle, Liver | LC/ESI-MS-MS | Up to 217 days | [7] |
| Goat (Capra hircus) | 1.5 mg/kg (this compound) | Plasma | Not Specified | 5 months | [8] |
Table 2: Persistence of this compound Analogs
| Compound | Species | Half-life | Reference |
| This compound | Goat | 81 days | [8] |
| Iopanoic Acid | Goat | 1-2 days | [8] |
Experimental Protocols
Protocol 1: Preparation of Ethyl-Iophenoxic Acid Baits
This protocol describes the preparation of oral baits containing Et-IPA.
Materials:
-
Ethyl-iophenoxic acid (Et-IPA) powder
-
Bait matrix (e.g., meat, cereal-based dough, species-specific attractant)
-
Heating plate and magnetic stirrer
-
Scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Determine the target concentration of Et-IPA per bait based on the target species and study objectives.
-
Weigh the required amount of Et-IPA powder.
-
In a chemical fume hood, dissolve the Et-IPA powder in the carrier oil. Heating the mixture (e.g., to 90°C) can aid in dissolution.[2]
-
Thoroughly mix the Et-IPA-oil solution into the bait matrix to ensure a homogenous distribution.
-
Portion the mixture to create individual baits of a standardized weight and Et-IPA concentration.
-
Store the baits appropriately (e.g., frozen) until deployment.
Protocol 2: Animal Handling and Sample Collection
This protocol outlines the steps for collecting biological samples from wild animals for Et-IPA analysis. All procedures should be approved by the relevant institutional animal care and use committee.
Materials:
-
Traps or other appropriate capture methods for the target species
-
Anesthetic agents (if required)
-
Blood collection supplies (e.g., needles, syringes, serum separator tubes)
-
Centrifuge
-
Cryovials for sample storage
-
PPE
Procedure:
-
Capture the target animals using established and ethical methods.
-
If necessary, anesthetize the animal following approved veterinary protocols.
-
Collect a blood sample from a suitable vein (e.g., cephalic, saphenous). For baseline samples, collect before bait administration.[2]
-
Dispense the blood into a serum separator tube.
-
Allow the blood to clot at room temperature.
-
Centrifuge the sample to separate the serum.
-
Transfer the serum to a labeled cryovial.
-
Store the serum samples frozen (e.g., at -20°C or -80°C) until analysis.
-
If collecting tissues such as muscle or liver, this is typically done on hunted or culled animals.[7] Samples should be collected as fresh as possible and frozen until analysis.
Protocol 3: Analysis of Ethyl-Iophenoxic Acid in Serum by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of Et-IPA in serum samples using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[2][3][5][9]
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column suitable for small molecule analysis
-
Solvents for mobile phase (e.g., acetonitrile, water with formic acid)
-
Et-IPA analytical standard
-
Internal standard (optional but recommended)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw serum samples to room temperature.
-
To a small volume of serum (e.g., 100 µL), add a larger volume of cold protein precipitation solvent (e.g., 300 µL of acetonitrile). If using an internal standard, it should be added to the precipitation solvent.
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS method with appropriate parameters for Et-IPA, including the precursor and product ion transitions for multiple reaction monitoring (MRM).
-
Equilibrate the analytical column with the initial mobile phase conditions.
-
Inject the prepared sample onto the LC system.
-
Run the chromatographic gradient to separate Et-IPA from other matrix components.
-
Detect and quantify Et-IPA using the mass spectrometer in MRM mode.
-
-
Data Analysis:
-
Prepare a calibration curve using the Et-IPA analytical standard at known concentrations.
-
Quantify the concentration of Et-IPA in the unknown samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Experimental workflow for wildlife monitoring using Et-IPA.
Caption: Factors influencing Et-IPA detection in wildlife.
Safety Considerations
While Et-IPA is considered non-toxic at the doses used for marking, researchers should handle the pure compound with appropriate PPE in a laboratory setting.[6] The implications of secondary exposure for predators and humans consuming marked animals require further study, although it is considered unlikely to cause adverse effects.[1] It is important to consider the potential for residues in the tissues of game species and to evaluate this in the context of human consumption.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Ethyl-iophenoxic acid as a quantitative bait marker for small mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound derivatives as markers of oral baits to wildlife. New tools for their detection in tissues of a game species and safety considerations for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The plasma pharmacokinetics of iophenoxic and iopanoic acids in goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Iophenoxic Acid in Monitoring Oral Bait Consumption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iophenoxic acid (IPA) and its analogues, such as ethyl-iophenoxic acid (Et-IPA), are valuable tools for monitoring the consumption of oral baits by wildlife.[1][2][3] These compounds are used to assess and refine baiting strategies for vaccination, medication, or population control programs.[1][2][3] The long persistence of IPA in the serum of many mammals makes it an effective biomarker for determining if an animal has ingested a bait.[1][4] This document provides detailed application notes and protocols for the use of this compound in research and field studies.
This compound is a non-toxic, quantitative bait marker that has been successfully used to study bait uptake in a variety of animal species, including wild boar, Tasmanian devils, and common voles.[1][3][5] Its persistence allows for a long window of detection, with some studies reporting detection for up to 206 days post-ingestion.[3] Different analogues of IPA, such as Isobutyl-IPA (IB-IPA), Propyl-IPA (P-IPA), and Ethyl-IPA (E-IPA), can be used to investigate temporal or spatial patterns of bait consumption.[1]
Principle of Action
After ingestion, this compound is absorbed and binds to plasma proteins.[1] This binding is the key to its long half-life in the bloodstream, which can be approximately 2.5 years in some cases.[1] The presence of IPA in an animal's serum is a definitive indicator of bait consumption. The concentration of IPA can also be used to quantify the amount of bait consumed, making it a quantitative marker.[5]
Caption: Mechanism of Action for this compound as a Biomarker.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of this compound and its derivatives.
Table 1: Dosage and Detection of this compound Analogues in Various Species
| Species | IPA Analogue | Dose | Matrix | Detection Method | Max. Detection Time | Reference |
| Wild Boar (Sus scrofa) | Ethyl-IPA, Propyl-IPA | 5 and 15 mg/kg | Serum | Not Specified | Up to 18 months | [1] |
| Wild Boar (Sus scrofa) | Ethyl-, Methyl-, Propyl-IPA | 40 and 200 mg | Muscle, Liver | LC/ESI-MS-MS | 217 days | [6] |
| Tasmanian Devil (Sarcophilus harrisii) | Ethyl-IPA | 4.5 to 7.1 mg/kg (50 mg) | Serum | LC-MS/MS | 56 days | [2][7] |
| Tasmanian Devil (Sarcophilus harrisii) | Ethyl-IPA | 1 to 50 mg | Serum | LC-MS/MS | 206 days | [3][8] |
| Small Indian Mongoose (Herpestes auropunctatus) | This compound | Not Specified | Serum | Not Specified | At least 8 weeks | [1] |
| Common Vole (Microtus arvalis) | Ethyl-IPA | 40 to 1,280 µg/g bait | Blood | LC-ESI-MS/MS | At least 14 days | [5] |
| Goat (Capra hircus) | This compound | 1.5 mg/kg | Plasma | Not Specified | 5 months | [4][9] |
Table 2: Pharmacokinetic Parameters of this compound in Goats
| Parameter | Value | Reference |
| Elimination Half-Life (t1/2) | 81 days | [4][9] |
| Peak Plasma Concentration (after 1.5 mg/kg dose) | Similar to 25 mg/kg Iopanoic Acid | [4][9] |
| AUC0→∞ (after 1.5 mg/kg dose) | 36,600 ± 6387 µg h/ml | [4][9] |
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature. Researchers should adapt these protocols to their specific study species and objectives.
Protocol 1: Preparation of this compound-Laced Baits
This protocol describes the preparation of oral baits containing Ethyl-Iophenoxic Acid (Et-IPA).
Materials:
-
Ethyl-Iophenoxic Acid (α-Ethyl-3-hydroxy-2,4,6-triiodohydrocinnamic acid, CAS 96-84-4)
-
Edible corn oil or sunflower oil
-
Bait matrix (e.g., meat, day-old chicks, wheat)
-
Heatable magnetic stirrer or water bath
-
Pipettes and sterile containers
Procedure:
-
Dissolve a known quantity of Et-IPA in a suitable volume of edible oil (e.g., 200 mg Et-IPA in 4 ml of corn oil to achieve a 50 mg/ml solution).[2]
-
Heat the mixture to approximately 90°C while stirring to ensure complete dissolution of the Et-IPA.[2][3]
-
Allow the solution to cool to room temperature.
-
Inoculate a measured volume of the Et-IPA solution into the bait matrix to achieve the desired dose. For example, inject 1 ml of a 50 mg/ml solution into a day-old chick to create a 50 mg bait.[2]
-
For grain baits, apply the Et-IPA and oil mixture to the bait and mix thoroughly to ensure an even coating.[5]
-
Store prepared baits appropriately until use.
Protocol 2: Sample Collection and Processing
This protocol outlines the collection and processing of blood samples for IPA analysis.
Materials:
-
Blood collection tubes (e.g., clot activating tubes)
-
Centrifuge
-
Cryovials for serum storage
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Collect whole blood from the target animal via an appropriate method (e.g., jugular venipuncture) and place it into a clot-activating tube.[2]
-
Allow the blood to clot according to the tube manufacturer's instructions.
-
Centrifuge the blood sample to separate the serum from the blood cells.
-
Carefully pipette the serum into a labeled cryovial.
-
Store the serum samples at -80°C until analysis.[2]
Protocol 3: Analysis of this compound in Serum by LC-MS/MS
This protocol details a method for the direct determination of Et-IPA in serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Methanol:Acetone (1:1, v/v) solution
-
Vortex mixer
-
Refrigerated centrifuge
-
Ultraperformance Liquid Chromatography (UPLC) system
-
Tandem quadrupole mass spectrometer
-
C18 analytical column and pre-column
-
Mobile phase A: 1.0% (v/v) Acetic acid in water
-
Mobile phase B: Acetonitrile
-
Et-IPA standard for calibration
Procedure:
-
Sample Extraction:
-
Chromatography:
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization mode.
-
Monitor for specific MRM (Multiple Reaction Monitoring) transitions for Et-IPA. For example, m/z 570.70 to 442.80 and m/z 570.70 to 126.80.[7]
-
-
Quantification:
Caption: Experimental Workflow for Monitoring Oral Bait Consumption.
Safety Considerations
While this compound is considered non-toxic at the doses used for bait marking, it is important to consider its persistence in animal tissues.[1][6] Studies have shown that IPA residues can be present in the muscle and liver of animals for extended periods.[6] This is a crucial consideration for studies involving game species that may be consumed by humans.[6] Researchers should evaluate the potential for secondary exposure and long-term effects.[1]
Conclusion
This compound and its derivatives are powerful and versatile biomarkers for monitoring oral bait consumption in wildlife. Their long persistence and the ability to perform quantitative analysis make them superior to other markers like rhodamine B or tetracycline (B611298) in many applications.[2][11] The protocols and data presented here provide a comprehensive guide for researchers and professionals seeking to incorporate this compound into their wildlife management and research programs. The continued development of sensitive analytical methods, such as LC-MS/MS, will further enhance the utility of these compounds in ecological studies.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. The plasma pharmacokinetics of iophenoxic and iopanoic acids in goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl-iophenoxic acid as a quantitative bait marker for small mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound derivatives as markers of oral baits to wildlife. New tools for their detection in tissues of a game species and safety considerations for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. connectsci.au [connectsci.au]
- 9. tandfonline.com [tandfonline.com]
- 10. connectsci.au [connectsci.au]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes and Protocols for the Detection of Iophenoxic Acid in Liver and Muscle Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iophenoxic acid (IPA) is an organic iodine-containing compound historically used as an X-ray contrast agent. More recently, it and its derivatives have found utility as biomarkers in wildlife research to track the uptake of oral baits for vaccination or population control programs.[1] Its high affinity for plasma proteins and subsequent distribution into tissues necessitates reliable and sensitive analytical methods for its detection and quantification in complex biological matrices such as liver and muscle.[2][3] This document provides detailed application notes and protocols for the determination of this compound in these tissues using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4]
Principle of the Method
The presented method involves the homogenization of liver or muscle tissue, followed by the extraction of this compound using protein precipitation. The resulting extract is then analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using an internal standard to correct for matrix effects and variations in extraction recovery and instrument response.
Data Presentation
The following tables summarize the key quantitative parameters of the described LC-MS/MS method, based on typical performance characteristics for such assays.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transition (IPA) | m/z 570.8 -> 442.8 |
| Monitored Transition (IS) | To be determined based on selected IS |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/g tissue |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -8% to +11% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | ~85-95% |
| Matrix Effect | Within acceptable limits | Ion suppression/enhancement < 15% |
| Stability (Freeze-thaw, bench-top) | Within ± 15% of nominal concentration | Stable for 3 freeze-thaw cycles and 4 hours at room temperature |
Experimental Protocols
Protocol 1: Tissue Sample Preparation and Extraction
This protocol details the steps for the homogenization of liver and muscle tissues and the subsequent extraction of this compound.
Materials:
-
Frozen liver or muscle tissue samples
-
Internal Standard (IS) spiking solution (e.g., a structural analog or stable isotope-labeled this compound)
-
Homogenization Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Extraction Solvent: Acetonitrile containing 1% formic acid, ice-cold
-
Mechanical homogenizer (e.g., Polytron-style)
-
Centrifuge capable of 14,000 x g and 4 °C
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Procedure:
-
Weigh approximately 100 mg of frozen liver or muscle tissue into a pre-weighed 2 mL microcentrifuge tube.
-
Add 400 µL of ice-cold PBS to the tube.
-
Spike the sample with an appropriate amount of the internal standard working solution.
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice during this process to prevent degradation.
-
Add 1 mL of ice-cold acetonitrile with 1% formic acid to the homogenate.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4 °C to pellet any remaining particulate matter.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the instrumental analysis of the prepared tissue extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the mass spectrometer in negative ESI mode.
-
Define the multiple reaction monitoring (MRM) transitions for this compound and the internal standard as specified in Table 1. Optimize instrument parameters such as collision energy and cone voltage for maximum signal intensity.
-
Create a sequence in the instrument software including calibration standards, quality control samples, and the unknown tissue samples.
-
Inject the samples onto the LC-MS/MS system.
-
Process the acquired data using the instrument's software. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for the detection of this compound in tissues.
Caption: Key parameters for method validation.
References
Advancements in Iophenoxic Acid Detection: A Detailed Overview of Analytical Methods
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant step forward for researchers, scientists, and professionals in drug development, this application note details novel and established analytical methods for the detection and quantification of iophenoxic acid. This comprehensive guide provides detailed experimental protocols, comparative quantitative data, and visual workflows to facilitate the accurate analysis of this important compound in biological matrices.
This compound, a tri-iodinated aromatic compound, has historically been used as a biomarker in wildlife studies to track bait uptake. Its unique structure and persistence in the body necessitate sensitive and specific analytical methods for its detection. This document outlines two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering researchers a choice between a widely available method and a highly sensitive and specific one.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key quantitative performance parameters of the detailed HPLC and LC-MS/MS methods for this compound detection in serum.
| Parameter | HPLC-UV (Isocratic) | HPLC-UV (Gradient) | LC-MS/MS |
| Limit of Detection (LOD) | 0.2 µg/mL[1] | 0.05 µg/mL[1] | 25 ng/mL |
| Limit of Quantification (LOQ) | - | - | 50 ng/mL |
| Linearity Range | - | - | 50 - 5000 ng/mL |
| Recovery | 85% at 0.5 µg/mL[1] | 95% at 5 µg/mL[1] | 86 - 113% (Inter-assay) |
| 91% at 50 µg/mL[1] | 87 - 115% (Intra-assay) | ||
| Precision (%RSD) | - | - | 1.8 - 7.7% |
Experimental Protocols
Detailed, step-by-step protocols for sample preparation, and analysis using HPLC-UV and LC-MS/MS are provided to ensure methodological rigor and reproducibility.
Protocol 1: this compound Detection by HPLC-UV
This protocol is adapted from the method described by Jones (1994) for the determination of this compound in serum.
1. Sample Preparation (Protein Precipitation)
-
To 1.0 mL of serum in a centrifuge tube, add 2.0 mL of acetonitrile (B52724).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 3000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 15 seconds and transfer to an HPLC vial for analysis.
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Gradient: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be starting at 40% B, increasing to 90% B over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 238 nm.
-
Injection Volume: 50 µL.
3. Calibration
-
Prepare a series of this compound standards in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
Protocol 2: this compound Detection by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound.
1. Sample Preparation (Protein Precipitation and Extraction)
-
To 200 µL of serum in a microcentrifuge tube, add an internal standard (e.g., a structurally similar iodinated compound).
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.
-
Transfer to an LC-MS vial.
2. LC-MS/MS Conditions
-
LC System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z). Specific transitions should be optimized by direct infusion of a standard solution.
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z).
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
Visualizing the Workflow
To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflows for both HPLC-UV and LC-MS/MS detection of this compound.
Future Perspectives: Novel Detection Methods
While chromatographic methods are well-established, the development of novel analytical techniques could offer advantages in terms of speed, cost, and portability.
Electrochemical Sensors: The phenolic hydroxyl group and the carbon-iodine bonds in this compound present opportunities for electrochemical detection. Cyclic voltammetry or differential pulse voltammetry could potentially be used for direct or indirect quantification. The development of screen-printed electrodes modified with specific nanomaterials could lead to sensitive and disposable sensors for rapid screening.
Immunoassays: The development of a specific antibody for this compound could enable the creation of competitive immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA). This approach would offer high throughput and could be adapted for field-based testing, which would be particularly beneficial for wildlife monitoring studies. The small size of the this compound molecule presents a challenge for antibody development, but advances in hapten-carrier conjugation and monoclonal antibody production may make this a viable future option.
This application note serves as a valuable resource for researchers and scientists, providing the necessary tools and information to confidently and accurately detect and quantify this compound in their studies. The detailed protocols and comparative data will aid in method selection and implementation, while the discussion of novel methods provides a glimpse into the future of this compound analysis.
References
Application Notes and Protocols for Determining the Optimal Dose of Iophenoxic Acid in Baiting Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal dose of iophenoxic acid (IPA) and its derivatives, such as ethyl-iophenoxic acid (Et-IPA), for use as a biomarker in wildlife baiting studies. This compound is a valuable tool for evaluating and optimizing the efficacy of baiting campaigns for vaccination, medication, or population control.[1]
Introduction to this compound as a Bait Marker
This compound is an organic iodine-containing compound that, when ingested by an animal, binds to plasma proteins.[1][2] This results in elevated and persistent levels of iodine in the blood serum, allowing researchers to identify individual animals that have consumed a bait.[1][3] Its derivatives, including methyl-iophenoxic acid and propyl-iophenoxic acid, can also be used to provide quantitative information on the temporal or spatial patterns of bait consumption.[1][2][4]
Key characteristics of this compound and its derivatives include:
-
Persistence: The mark can be detected in serum for extended periods, ranging from weeks to over a year, depending on the species and the dose.[1][5]
-
Quantitative Analysis: A dose-dependent relationship between the amount of IPA consumed and the resulting concentration in the blood allows for quantitative estimation of bait uptake.[2][6]
-
Versatile Detection: Detection can be performed indirectly by measuring protein-bound iodine levels or directly and more specifically using liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).[1][7]
-
Minimal Taste Aversion: this compound is generally well-accepted by animals and can be incorporated into baits with little impact on palatability.[3]
Pre-Clinical and Laboratory Phase: Determining the Optimal Dose
A critical step before large-scale field deployment is the determination of the optimal IPA dose for the target species. This involves a series of laboratory-based experiments to establish a dose that is both effective for marking and safe for the animal.
Experimental Workflow for Dose Determination
The following diagram outlines the general workflow for determining the optimal dose of this compound in a laboratory setting.
Caption: Workflow for determining the optimal this compound dose.
Detailed Experimental Protocols
2.2.1 Protocol for Dose-Range Finding and Palatability Assessment
-
Animal Subjects: A cohort of the target species is housed in a controlled environment, adhering to all ethical guidelines for animal welfare.
-
Bait Preparation:
-
Select a suitable bait matrix that is highly palatable to the target species. Common carriers include sunflower oil or polyethylene (B3416737) glycol 300 for coating wheat or other grains.[6] For carnivorous species, IPA can be dissolved in edible oil and injected into a meat bait like a day-old chicken.[7]
-
Prepare a range of bait batches with varying concentrations of this compound. For example, for small mammals, concentrations could range from 40 to 1,280 µg of Et-IPA per gram of bait.[6]
-
-
Palatability Trial:
-
Present individual animals with a choice of treated and untreated (control) baits.
-
Measure the consumption of each bait type over a set period to determine if there is any dose-dependent aversion.
-
-
Health Monitoring:
-
Observe the animals for any signs of adverse effects following the consumption of treated baits.
-
2.2.2 Protocol for Dose-Response and Persistence Study
-
Dose Administration: Based on the palatability results, select a minimum of three promising doses for the dose-response study. Administer a single, known dose of IPA to each animal. For example, studies in wild boar have used total doses of 40 mg and 200 mg.[8][9]
-
Blood Sampling:
-
Collect a baseline blood sample from each animal before administering the IPA.
-
Collect subsequent blood samples at predetermined intervals. A suggested schedule could be days 1, 7, 14, 28, 56, and then monthly to determine the persistence of the marker.[7][10]
-
Process the blood to separate the serum, which is then stored at -80°C until analysis.[7]
-
-
Sample Analysis (LC-MS/MS):
-
Serum samples are extracted, often using a protein precipitation method with a mixture of methanol (B129727) and acetone.[10][11]
-
The extracted samples are then analyzed using liquid chromatography with tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the specific IPA derivative.[6][7]
-
A matrix-matched external calibration curve should be generated to ensure accurate quantification in the serum of the target species.[7]
-
-
Data Analysis:
-
Plot the serum IPA concentration against time for each dose to determine the persistence of the marker.
-
Generate a dose-response curve by plotting the peak serum concentration against the administered dose. This allows for the establishment of a relationship between the amount of bait consumed and the resulting biomarker level.
-
Quantitative Data from Previous Studies
The following tables summarize quantitative data from various studies that have utilized this compound and its derivatives as bait markers.
Table 1: this compound Dosing and Detection in Various Mammalian Species
| Target Species | IPA Derivative | Dose Administered | Route of Administration | Detection Method | Key Findings & Persistence |
| Tasmanian Devil (Sarcophilus harrisii) | Et-IPA | 1 mg - 50 mg (0.1 - 7.3 mg/kg) | Oral bait (meat) | LC-MS/MS | Detected up to 206 days post-ingestion.[5][10] |
| Wild Boar (Sus scrofa) | Ethyl-, Propyl-IPA | 5 and 15 mg/kg | Oral bait | Not specified | Detected in serum up to 18 months after consumption.[1] |
| Wild Boar (Sus scrofa) | Ethyl-, Methyl-, Propyl-IPA | 40 mg and 200 mg | Oral bait | LC/ESI-MS-MS | Detected in muscle and liver for up to 217 days.[8][9] |
| Feral Pigs (Sus scrofa) | This compound | 20 mg | Encapsulated in bait | Blood iodine concentration | Variable changes in blood iodine, but allowed for determination of bait uptake.[4] |
| Rabbit (Oryctolagus cuniculus) | This compound | 1, 5, or 10 mg/ml | Oral gavage | Plasma iodine concentration | Dose-dependent increase in plasma iodine, returning to near baseline by day 42 for lower doses.[2] |
| Common Vole (Microtus arvalis) | Et-IPA | 40 to 1,280 µg/g bait | Oral bait (wheat) | LC-ESI-MS/MS | Dose-dependent residues detected up to 14 days post-consumption.[6] |
Field Application and Monitoring
Once the optimal dose has been determined in the laboratory, it can be applied in field baiting campaigns.
Logical Workflow for Field Application
Caption: Field application and monitoring workflow for IPA baiting.
Safety and Regulatory Considerations
While this compound is an effective biomarker, it is essential to consider the potential for residues in the tissues of game species that may be consumed by humans. Studies have shown that ethyl- and propyl-IPA can remain in the muscle and liver of wild boar at concentrations above the recommended Maximal Residue Limit (MRL) for several months.[4][8] Therefore, the lowest effective dose should always be used, and the implications for human consumption of marked animals must be considered in the experimental design.[8]
Conclusion
Determining the optimal dose of this compound is a data-driven process that requires careful laboratory evaluation before field application. By following the protocols outlined in these application notes, researchers can effectively utilize this compound as a robust and quantitative biomarker to assess and improve the efficacy of wildlife baiting programs. The use of different IPA derivatives can further enhance studies by allowing for the differentiation of bait consumption over time or from different locations.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. Ethyl-iophenoxic acid as a quantitative bait marker for small mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound derivatives as markers of oral baits to wildlife. New tools for their detection in tissues of a game species and safety considerations for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Long-Term Biomarker Efficacy of Iophenoxic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term efficacy of iophenoxic acid (IPA) and its derivatives as biomarkers. The content is divided into two primary applications: its established use as a long-term bait marker in wildlife management and its role as a modulator of thyroid hormone metabolism, which has implications for studying thyroid-related pathways.
Section 1: this compound as a Long-Term Bait Marker
This compound and its analogues, such as ethyl-iophenoxic acid (Et-IPA) and propyl-iophenoxic acid (Pr-IPA), are widely utilized as effective, long-lasting biomarkers to monitor the consumption of oral baits by wildlife.[1][2] This is crucial for evaluating the efficacy of vaccination, medication, or toxicant delivery campaigns in wild animal populations.[1][2] These compounds bind to plasma proteins, allowing for their detection in serum for extended periods after ingestion.[2]
Quantitative Data Presentation
The persistence of this compound and its derivatives varies by species and dosage. The following tables summarize quantitative data from key studies.
Table 1: Persistence of this compound Derivatives in Various Wildlife Species
| Species | IPA Derivative | Dose | Detection Method | Maximum Detection Period | Reference |
| Wild Boar (Sus scrofa) | Et-IPA & Pr-IPA | 5, 10, 20 mg/kg | Not Specified | ≥39 weeks | |
| Wild Boar (Sus scrofa) | Et-IPA & Pr-IPA | 5, 15 mg/kg | Not Specified | Up to 18 months | |
| Wild Boar (Sus scrofa) | Et-IPA, Me-IPA, Pr-IPA | 40, 200 mg | LC/ESI-MS-MS | Up to 217 days | |
| Tasmanian Devil (Sarcophilus harrisii) | Et-IPA | 4.5 to 7.1 mg/kg | LC-MS/MS | 8 weeks | |
| Goat (Capra hircus) | This compound | 1.5 mg/kg | Not Specified | 5 months | |
| Mongoose | This compound | Not Specified | Not Specified | ≥8 weeks |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound-Laced Baits
Objective: To prepare and deliver baits containing a known concentration of this compound or its derivatives to target wildlife.
Materials:
-
This compound (or Et-IPA, Pr-IPA) powder
-
Bait matrix (e.g., meat, fishmeal, cereal-based dough)
-
Appropriate personal protective equipment (PPE)
-
Mixing equipment
-
Scale
Procedure:
-
Determine the target dose of this compound per bait based on the target species' average weight and desired marking duration. Doses can range from 5 mg/kg to 80 mg per bait.
-
Weigh the appropriate amount of this compound powder.
-
In a well-ventilated area and using appropriate PPE, thoroughly mix the this compound powder into the bait matrix until a homogenous mixture is achieved.
-
Portion the mixture into individual baits of a consistent size and weight.
-
Deploy the baits in the target area according to the study design.
Protocol 2: Detection of this compound in Serum using Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To quantitatively measure the concentration of this compound or its derivatives in animal serum.
Materials:
-
Blood collection supplies (needles, syringes, serum separator tubes)
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Analytical standards for this compound and its derivatives
-
Solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Sample Collection: Collect whole blood from the target animal and process it to separate the serum. Store serum samples at -20°C or lower until analysis.
-
Sample Preparation:
-
Thaw serum samples.
-
Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) to the serum sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing the analyte to a clean tube.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate the analytes using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify the this compound derivatives using mass spectrometry, often in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
-
Data Analysis:
-
Generate a standard curve using the analytical standards.
-
Quantify the concentration of the this compound derivative in the serum samples by comparing their response to the standard curve.
-
Visualization of Experimental Workflow
Section 2: this compound as a Modulator of Thyroid Hormone Metabolism
This compound is a potent inhibitor of iodothyronine deiodinases (DIOs), the enzymes responsible for the activation and inactivation of thyroid hormones. Specifically, it inhibits DIO1 and DIO2, which convert the prohormone thyroxine (T4) to the active hormone triiodothyronine (T3). This inhibitory action makes this compound a useful tool for studying the thyroid hormone pathway and its disruption.
Quantitative Data Presentation
Studies have shown that administration of this compound leads to measurable changes in circulating thyroid hormone levels.
Table 2: Effects of Iopanoic Acid (a close analogue of this compound) on Thyroid Hormone Biomarkers in Rats
| Treatment Group | Serum Thyroxine (T4) | Serum Reverse T3 (rT3) | Reference |
| Control (0 mg/kg/day) | Baseline | Baseline | |
| Iopanoic Acid (1, 5, 50, 100 mg/kg/day for 14 days) | Increased | Increased |
Note: Iopanoic acid is a closely related compound and is often used in studies of deiodinase inhibition.
Experimental Protocols
Protocol 3: In Vivo Study of this compound's Effect on Thyroid Hormone Biomarkers
Objective: To assess the in vivo effects of this compound on circulating thyroid hormone levels in a rodent model.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Animal model (e.g., Long-Evans rats)
-
Blood collection supplies
-
ELISA kits or LC-MS for thyroid hormone quantification
Procedure:
-
Animal Dosing:
-
Acclimate animals to the housing conditions.
-
Divide animals into control and treatment groups.
-
Prepare a dosing solution of this compound in the chosen vehicle.
-
Administer this compound to the treatment groups daily via oral gavage for a specified period (e.g., 14 days). The control group receives the vehicle only.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples from all animals.
-
Process the blood to obtain serum and store at -80°C until analysis.
-
-
Biomarker Analysis:
-
Quantify the concentrations of T4, T3, and rT3 in the serum samples using appropriate methods such as ELISA or LC-MS.
-
-
Data Analysis:
-
Compare the mean hormone levels between the control and treatment groups using statistical analysis (e.g., ANOVA) to determine the effect of this compound.
-
Visualization of Signaling Pathway
References
Application Notes and Protocols: Iophenoxic Acid as a Biomarker in Oral Vaccine Bait Uptake Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective oral vaccines for wildlife populations is a critical tool in disease management and conservation efforts. A significant challenge in this field is confirming the uptake of vaccine-laden baits by the target species. Iophenoxic acid and its derivatives, such as ethyl-iophenoxic acid (Et-IPA), have emerged as valuable biomarkers for monitoring bait consumption. These compounds are not immunological adjuvants; rather, they serve as a reliable method to trace which animals have ingested a bait, and in some cases, to quantify the amount consumed. This document provides detailed application notes and protocols for the use of this compound in oral vaccine delivery and uptake research.
This compound is a non-toxic, iodine-containing compound that, upon ingestion, binds to serum proteins.[1][2] This binding results in a long-lasting elevation of iodine levels in the blood, which can be detected for an extended period, making it an ideal marker for field studies.[2][3] Its persistence varies among species, highlighting the need for species-specific validation.[2]
Data Presentation: Quantitative Analysis of this compound as a Biomarker
The following tables summarize quantitative data from various studies that have utilized this compound and its derivatives as biomarkers for monitoring oral bait uptake in wildlife.
Table 1: Dosage and Serum Concentrations of this compound Derivatives in Various Wildlife Species
| Species | Biomarker | Dose Administered | Time Post-Ingestion | Mean Serum Concentration | Reference |
| Tasmanian Devil (Sarcophilus harrisii) | Ethyl-IPA | 50 mg (4.5-7.1 mg/kg) | Day 1 | >10,000 ng/mL | |
| Day 56 | ~100-1000 ng/mL | ||||
| 1 mg - 50 mg | Up to 206 days | Detectable levels | |||
| Wild Boar (Sus scrofa) | Ethyl-IPA & Propyl-IPA | 40 mg & 200 mg | 20 to 217 days | Dose-dependent detectable levels in liver and muscle | |
| Red Fox (Vulpes vulpes) | This compound | 20, 40, 60 mg | 6 weeks | 7-18 times baseline iodine levels | |
| Feral Pig (Sus scrofa) | This compound | 20 mg (in bait) | 8 days | Variable and inconsistent changes in blood iodine |
Table 2: Analytical Parameters for the Detection of this compound Derivatives
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Serum (Canine, Feline, Bovine, Equine, Porcine) | 25 ng/mL | 50 ng/mL | |
| LC-MS/MS | Serum (Tasmanian Devil) | - | 0.05 ng/mL | |
| HPLC (Isocratic) | Serum | 0.2 µg/mL | - | |
| HPLC (Gradient) | Serum | 0.05 µg/mL | - |
Experimental Protocols
Protocol 1: Formulation of this compound-Laden Baits for Wildlife
Objective: To prepare oral baits containing a precise dose of this compound or its derivatives for use in bait uptake studies.
Materials:
-
This compound or Ethyl-iophenoxic acid (Et-IPA) powder
-
Bait matrix (e.g., meat, fish meal, cereal-based dough)
-
Edible oil (e.g., corn oil, vegetable oil)
-
Heating apparatus (if required for dissolving the marker)
-
Syringes or pipettes for accurate dosing
-
Personal protective equipment (gloves, lab coat, safety glasses)
Procedure:
-
Marker Preparation:
-
For oil-based baits, dissolve the desired amount of this compound or Et-IPA in a suitable edible oil. For example, to prepare a 50 mg Et-IPA dose, 200 mg of Et-IPA can be dissolved in 4 ml of edible corn oil.
-
Heating the mixture to approximately 90°C can aid in the dissolution of the marker. Allow the solution to cool to room temperature before incorporation into the bait.
-
-
Bait Preparation:
-
Prepare the bait matrix according to the dietary preferences of the target species. The matrix should be palatable and have a consistency that allows for the incorporation of the marker solution.
-
-
Incorporation of the Marker:
-
For solid baits, create a small cavity in the center of the bait.
-
Using a calibrated syringe or pipette, inject a precise volume of the this compound solution into the cavity. For example, inject 1 mL of a 50 mg/mL Et-IPA in corn oil solution to deliver a 50 mg dose.
-
Seal the cavity with a small amount of the bait matrix to prevent leakage.
-
-
Quality Control:
-
Prepare a subset of baits for analytical verification to ensure accurate and consistent dosing.
-
-
Storage:
-
Store the prepared baits in appropriate conditions to maintain their integrity and palatability until deployment in the field.
-
Protocol 2: Analysis of this compound in Serum Samples using LC-MS/MS
Objective: To quantify the concentration of this compound or its derivatives in serum samples collected from wildlife.
Materials:
-
Serum samples from study animals
-
Methanol (B129727):Acetone (B3395972) (1:1, v/v) solution
-
Centrifuge capable of reaching >20,000 x g and maintaining 4°C
-
Vortex mixer
-
Ultraperformance Liquid Chromatography (UPLC) vials
-
LC-MS/MS system with an appropriate column (e.g., C18 reversed-phase)
-
This compound or Et-IPA analytical standard
-
Control serum from non-exposed animals
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of serum into a microcentrifuge tube.
-
Add 800 µL of a cold ( -20°C) 1:1 mixture of methanol and acetone to the serum sample.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the sample at high speed (e.g., 21,130 x g) for 12 minutes at 4°C.
-
Carefully transfer the supernatant to a UPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with a suitable chromatographic method to separate the analyte of interest. A typical injection volume is 2 µL.
-
The mass spectrometer should be operated in negative ion monitoring mode for the detection of this compound.
-
Develop a standard curve using control serum spiked with known concentrations of the this compound analytical standard.
-
-
Quantification:
-
Analyze the study samples alongside the standard curve.
-
Quantify the concentration of this compound in the unknown samples by comparing their peak areas to the standard curve.
-
Mandatory Visualizations
Caption: Workflow for an oral vaccine bait uptake study using this compound as a biomarker.
Caption: Mechanism of this compound as a persistent biomarker.
References
Application Notes and Protocols for Iophenoxic Acid as a Quantitative Marker in Bait Uptake Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iophenoxic acid (IPA) and its analogues, such as ethyl-iophenoxic acid (Et-IPA), are organic iodine-containing compounds that serve as effective quantitative biomarkers for assessing bait uptake in wildlife.[1][2] Originally developed as a radiocontrast agent, its use in human medicine was discontinued (B1498344) due to a long biological half-life of approximately 2.5 years, a characteristic that makes it highly suitable for wildlife studies.[2] When ingested, this compound binds with high affinity to serum albumin, a protein in the blood, leading to a dose-dependent increase in plasma or serum iodine concentrations.[1][2][3] This persistence allows for a long-term assessment of bait consumption by individual animals.[2][4]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound and its derivatives as quantitative markers in bait uptake analysis for a variety of mammalian species.
Principle of Action
The fundamental principle behind using this compound as a biomarker lies in its pharmacokinetic properties. Once an animal consumes a bait containing IPA, the compound is absorbed and binds tightly to serum proteins.[2] This binding results in a significant and prolonged elevation of iodine levels in the blood. The concentration of IPA or the total iodine concentration in a blood sample can be measured and correlated to the amount of bait consumed. This allows researchers to not only identify if an animal has consumed a bait but also to quantify the amount taken up.
Logical Workflow for Bait Uptake Analysis using this compound
Caption: Experimental workflow for quantitative bait uptake analysis using this compound.
Quantitative Data Summary
The persistence and dose-response of this compound vary between species. The following tables summarize key quantitative data from various studies.
Table 1: Pharmacokinetics of this compound in Goats
| Parameter | This compound (1.5 mg/kg) | Iopanoic Acid (25 mg/kg) | Iopanoic Acid (50 mg/kg) | Iopanoic Acid (100 mg/kg) |
| Plasma Elimination Half-Life (t½) | 81 days | 1-2 days | - | - |
| Area Under the Curve (AUC₀→∞) (µg·h/mL) | 36,600 ± 6,387 | 201 ± 39 | 604 ± 225 | 1,292 ± 721 |
Data from Eason & Frampton (1992)[4][5]
Table 2: this compound Plasma Concentrations in Rabbits
| Dose | Day 1 | Day 3 | Day 6 | Day 9 | Day 15 | Day 21 | Day 42 |
| 1 mg/mL | ~100 µg/mL | ~80 µg/mL | ~60 µg/mL | ~50 µg/mL | ~30 µg/mL | ~20 µg/mL | ~5 µg/mL |
| 5 mg/mL | ~400 µg/mL | ~350 µg/mL | ~300 µg/mL | ~250 µg/mL | ~180 µg/mL | ~150 µg/mL | ~50 µg/mL |
| 10 mg/mL | ~700 µg/mL | ~600 µg/mL | ~550 µg/mL | ~500 µg/mL | ~400 µg/mL | ~350 µg/mL | ~150 µg/mL |
Approximate values based on graphical data from a study on rabbits.[1]
Table 3: Ethyl-Iophenoxic Acid Residues in Common Voles
| Dose | Residue after 1 day | Residue after 7 days | Residue after 14 days | Dissipation by Day 14 |
| Variable | Dose-dependent | Dose-dependent | Dose-dependent | 33-37% |
Data from Jacoblinnert et al. (2021)[6][7]
Experimental Protocols
Protocol 1: General Bait Formulation
Objective: To prepare a bait containing a known concentration of this compound.
Materials:
-
This compound (IPA) or Ethyl-iophenoxic acid (Et-IPA)
-
Bait matrix (e.g., wheat, meat, specialized bait blocks)
-
Carrier (e.g., sunflower oil, corn oil, polyethylene (B3416737) glycol 300)[2][6][7]
-
Heater/hot plate
-
Mixer
Procedure:
-
Determine the desired concentration of IPA in the bait (e.g., 40 to 1,280 µg Et-IPA per gram of bait).[6][7]
-
Dissolve the IPA in the carrier. Heating the mixture to approximately 90°C can aid in dissolution.[2]
-
Allow the IPA-carrier mixture to return to room temperature.
-
Thoroughly mix the solution with the bait matrix to ensure a homogenous distribution of the marker.
-
Store the prepared baits appropriately to prevent degradation.
Protocol 2: Animal Dosing and Sample Collection
Objective: To administer the marked bait and collect blood samples for analysis.
Materials:
-
Prepared baits
-
Appropriate animal handling and restraint equipment
-
Blood collection supplies (e.g., syringes, needles, blood collection tubes with anticoagulant)
-
Centrifuge
-
Freezer (-20°C or -80°C)
Procedure:
-
Acclimate the target animals to the baiting environment.
-
Provide a pre-determined amount of the IPA-marked bait to each animal.
-
Record the amount of bait consumed by each individual.
-
Collect blood samples at specified time points (e.g., baseline/day 0, day 1, 7, 14, 21, 42, etc.).[1][6][7]
-
Centrifuge the blood samples to separate plasma or serum.
-
Store the plasma/serum samples frozen at -20°C or -80°C until analysis.[7]
Protocol 3: Sample Preparation for LC-MS/MS Analysis
Objective: To extract this compound from serum or plasma samples for quantification.
Materials:
-
Frozen serum/plasma samples
-
Vortex mixer
-
Ultra-performance liquid chromatography (UPLC) vials
Procedure:
-
Thaw the serum/plasma samples.
-
Take 200 µL of serum and add 800 µL of the Methanol:Acetone solution.[8][9]
-
Place the mixture at -20°C for 30 minutes to facilitate protein precipitation.[8][9]
-
Centrifuge the solution at 15,000 rpm (or 21,130g) for 12 minutes at 4°C.[8][9]
Caption: Workflow for the preparation of serum/plasma samples for LC-MS/MS analysis.
Protocol 4: Quantification by LC-MS/MS
Objective: To quantify the concentration of this compound in the prepared samples.
Instrumentation:
-
Ultra-performance liquid chromatography (UPLC) system
-
Triple quadrupole mass spectrometer (MS/MS)
General Parameters (example):
-
Column: Waters Acquity C18 column (100 × 2.1 mm × 1.8 µm particles) with a VanGuard C18 pre-column.[8]
-
Mobile Phase:
-
Solvent A: 1.0% (v/v) Acetic acid in water
-
Solvent B: Acetonitrile[8]
-
-
Gradient Elution: Start with 50% B, hold for 0.5 min, increase to 95% B at 4.0 min, and hold for 1.0 min.[8]
-
Injection Volume: 2 µL[10]
-
Column Temperature: 35°C[10]
-
Detection: Use multiple reaction monitoring (MRM) mode on the MS/MS to detect the specific transitions for the this compound analogue being studied.
Calibration:
-
A matrix-matched external calibration curve should be prepared using blank serum from the target species spiked with known concentrations of this compound.[10]
-
The calibration curve should be linear over the expected concentration range of the samples.[7]
Signaling Pathways and Logical Relationships
The mechanism of this compound as a biomarker is not based on a signaling pathway in the traditional sense, but rather on its pharmacokinetic properties. The following diagram illustrates the logical relationship between ingestion and detection.
Caption: Pharmacokinetic pathway of this compound as a bait marker.
Safety Considerations
While this compound is effective, safety is a key consideration. Studies have investigated the potential for secondary exposure to predators and the presence of residues in the tissues of game species.[2][11] For instance, ethyl- and propyl-IPA concentrations in the muscle and liver of wild boars remained above the recommended Maximal Residue Limit (0.01 mg/kg) for up to 217 days after exposure.[11] Therefore, the implications for human consumption of marked animals must be carefully considered in study designs.[11]
Conclusion
This compound and its derivatives are powerful tools for the quantitative analysis of bait uptake in wildlife. Their long persistence and dose-dependent relationship with serum concentrations allow for robust and long-term monitoring.[2][4] By following standardized protocols for bait formulation, sample collection, and analysis, researchers can obtain reliable data to optimize baiting strategies for wildlife management, disease control, and conservation efforts. The variability in persistence across species highlights the importance of conducting calibration studies for each new species and application.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The plasma pharmacokinetics of iophenoxic and iopanoic acids in goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Ethyl-iophenoxic acid as a quantitative bait marker for small mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound derivatives as markers of oral baits to wildlife. New tools for their detection in tissues of a game species and safety considerations for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Standard Operating Procedure for Iophenoxic Acid Sample Preparation from Blood
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Iophenoxic acid (IPA) is a tri-iodinated benzoic acid derivative historically used as an X-ray contrast agent. Due to its persistence in the body and strong binding to plasma proteins, it has found application as a biomarker in wildlife studies to track bait consumption. Accurate quantification of this compound in blood samples is crucial for these studies and requires robust and reliable sample preparation methods to remove interfering substances such as proteins and lipids. This document provides detailed protocols for the preparation of this compound samples from blood (serum or plasma) using three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
2. Core Principles of Sample Preparation
The primary goal of sample preparation for this compound analysis from blood is to isolate the analyte from the complex biological matrix. Blood contains a high concentration of proteins that can interfere with analytical instruments, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), by causing column clogging and ion suppression. The methods described herein are designed to efficiently remove these matrix components while ensuring high recovery of this compound.
3. Experimental Protocols
The following sections detail the step-by-step procedures for each sample preparation technique. The choice of method may depend on the desired level of sample cleanup, available resources, and the sensitivity requirements of the subsequent analytical method.
3.1. Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a plasma or serum sample.[1] It is often used for high-throughput analysis. Organic solvents or acids are commonly used as precipitating agents.[1]
3.1.1. Materials
-
Blood (Serum or Plasma) Sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v in water)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
3.1.2. Procedure: Acetonitrile Precipitation
-
Pipette 100 µL of serum or plasma sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (ACN) to the sample. The recommended ratio is typically 3:1 (v/v) of ACN to serum/plasma.[2]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the this compound and transfer it to a clean tube for analysis by LC-MS or other suitable techniques.[3]
3.1.3. Procedure: Trichloroacetic Acid (TCA) Precipitation
-
Pipette 100 µL of serum or plasma sample into a microcentrifuge tube.
-
Add 100 µL of 10% TCA solution to the sample.
-
Vortex the mixture for 30 seconds.
-
Allow the sample to stand for 10 minutes at room temperature to facilitate complete protein precipitation.
-
Centrifuge at ≥10,000 x g for 10 minutes.
-
Collect the supernatant for analysis.
3.2. Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[4]
3.2.1. Materials
-
Blood (Serum or Plasma) Sample
-
Ethyl Acetate (B1210297) (EtOAc), HPLC grade
-
Formic acid (optional, for pH adjustment)
-
Centrifuge tubes (e.g., 15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator or SpeedVac)
-
Reconstitution solvent (e.g., mobile phase for HPLC/LC-MS)
3.2.2. Procedure
-
Pipette 500 µL of serum or plasma into a 15 mL centrifuge tube.
-
(Optional) Acidify the sample by adding a small volume of formic acid (e.g., 5 µL of 88%) to protonate the this compound, which can improve its extraction into an organic solvent.
-
Add 2.5 mL of ethyl acetate to the tube (a 5:1 solvent-to-sample ratio).
-
Vortex vigorously for 2 minutes to ensure intimate contact between the two phases.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) containing the this compound to a clean tube.
-
Repeat the extraction (steps 3-6) on the remaining aqueous layer with a fresh aliquot of ethyl acetate to maximize recovery, and combine the organic extracts.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the reconstitution solvent. Vortex to dissolve the analyte. The sample is now ready for analysis.
3.3. Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. For acidic drugs like this compound, a nonpolar or mixed-mode polymeric SPE sorbent can be effective.
3.3.1. Materials
-
Blood (Serum or Plasma) Sample
-
Polymeric SPE Cartridge (e.g., Oasis HLB or a similar reversed-phase polymer)
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Formic acid (or other acid for sample pre-treatment)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes
-
Evaporation system
-
Reconstitution solvent
3.3.2. Procedure
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 1% formic acid in water. Vortex for 5 seconds. This step disrupts protein binding and ensures the this compound is in a protonated state for better retention on a reversed-phase sorbent.
-
Column Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent. Do not allow the sorbent to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities.
-
Elution: Elute the this compound from the sorbent with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in an appropriate volume of reconstitution solvent for analysis.
4. Data Presentation
The following tables summarize quantitative data from studies on this compound and other relevant acidic drug sample preparation methods.
Table 1: Recovery and Precision Data for this compound in Serum using Protein Precipitation (HPLC-UV)
| Concentration (µg/mL) | Mean Recovery (%) |
| 0.5 | 85 |
| 5 | 95 |
| 50 | 91 |
Table 2: Performance Characteristics of an LC-MS Method for this compound in Serum
| Parameter | Value |
| Limit of Detection (LOD) | 25 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Inter-assay Accuracy | 86-113% |
| Intra-assay Accuracy | 87-115% |
| Precision (CV%) | 1.8-7.7% |
5. Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound sample preparation from blood.
Signaling Pathway Diagram (Logical Relationship)
Caption: Overcoming matrix effects in this compound analysis.
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Liquid chromatography-electrospray ionization mass spectrometry for direct identification and quantification of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the detection sensitivity of iophenoxic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of iophenoxic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound is an iodine-containing organic compound. It is frequently used as a biomarker in wildlife studies to track the uptake of baits containing vaccines or other agents.[1] Sensitive and accurate detection is crucial for determining the efficacy of such baiting campaigns and for pharmacokinetic studies.[1]
Q2: What are the common analytical methods for detecting this compound?
The most common methods for the direct detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS for higher sensitivity and specificity.[2][3] Historically, indirect methods measuring protein-bound iodine were used.[2]
Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound?
The LOD and LOQ for this compound can vary depending on the analytical method and the sample matrix.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC (Isocratic) | Serum | 0.2 µg/mL | - | [2] |
| HPLC (Gradient) | Serum | 0.05 µg/mL | - | [2] |
| LC-ESI-MS | Serum | 25 ng/mL | 50 ng/mL | [3][4] |
| SEC-ICP-MS | Plasma/Urine | 0.23 mg/L | 9.79 mg/L | [5] |
Q4: Why is sample preparation critical for this compound analysis?
This compound binds with high affinity to serum albumin, which can interfere with its extraction and detection.[5] Effective sample preparation is essential to dissociate this compound from proteins and remove other potential interferences from the biological matrix, ensuring accurate quantification and improved sensitivity.[4]
Q5: Can this compound be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS)?
Direct analysis of this compound by GC-MS is challenging due to its low volatility. However, derivatization techniques, such as silylation, can be employed to increase its volatility, making it amenable to GC-MS analysis.[6][7] This approach is less common than LC-MS methods.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Low Recovery of this compound
Possible Causes:
-
Incomplete Protein Precipitation: Due to the strong binding of this compound to serum albumin, incomplete protein precipitation will result in the loss of the analyte during sample cleanup.
-
Inefficient Extraction: The choice of extraction solvent and pH may not be optimal for partitioning this compound from the aqueous phase to the organic phase.
-
Adsorption to Labware: this compound may adsorb to the surface of plastic or glass tubes, especially at low concentrations.
Solutions:
-
Optimize Protein Precipitation:
-
Use effective protein precipitation agents like acetonitrile (B52724), methanol, or a tungstate-sulfuric acid solution, which has been shown to be effective for dissociating this compound from albumin.[4]
-
Ensure thorough vortexing and adequate incubation time after adding the precipitating agent.
-
-
Improve Extraction Efficiency:
-
Adjust the pH of the sample to be 2 units below the pKa of this compound to neutralize it and improve its extraction into an organic solvent.
-
Experiment with different organic solvents (e.g., acetonitrile, ethyl acetate) to find the one that provides the best recovery.
-
-
Minimize Adsorption:
-
Use low-binding microcentrifuge tubes and pipette tips.
-
Consider silanizing glassware to reduce active sites for adsorption.
-
Issue 2: Poor Detection Sensitivity
Possible Causes:
-
Suboptimal LC-MS/MS Parameters: Incorrect selection of precursor and product ions, or suboptimal collision energy and other MS parameters.
-
Matrix Effects: Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of this compound in the MS source, leading to inaccurate quantification and reduced sensitivity.[8][9][10]
-
Low Concentration in the Sample: The amount of this compound in the sample may be below the detection limit of the instrument.
Solutions:
-
Optimize MS/MS Conditions:
-
Perform a compound optimization (infusion) of an this compound standard to determine the optimal precursor and product ions, as well as the collision energy and other source parameters.
-
-
Mitigate Matrix Effects:
-
Improve sample cleanup by using techniques like solid-phase extraction (SPE) to remove interfering substances.
-
Optimize the chromatographic separation to ensure this compound elutes in a region with minimal co-eluting matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available, as it can compensate for matrix effects.
-
-
Increase Sample Concentration:
-
If possible, start with a larger sample volume.
-
Incorporate a sample concentration step, such as evaporation of the extraction solvent and reconstitution in a smaller volume of mobile phase.
-
Issue 3: High Background Noise or Interferences
Possible Causes:
-
Contaminated Reagents or Solvents: Impurities in solvents, buffers, or other reagents can contribute to high background noise.
-
Carryover from Previous Injections: Residual this compound or other compounds from a previous high-concentration sample may be retained in the injector or column.
-
Interference from Sample Matrix: Biological samples are complex and can contain numerous compounds that may interfere with the detection of this compound.[11]
Solutions:
-
Use High-Purity Reagents:
-
Use HPLC or LC-MS grade solvents and high-purity reagents.
-
Filter all mobile phases and sample extracts through a 0.22 µm filter before use.
-
-
Prevent Carryover:
-
Implement a rigorous needle wash protocol for the autosampler, using a strong solvent.
-
Inject blank samples between high-concentration samples to check for and wash out any carryover.
-
-
Improve Sample Cleanup:
-
Employ more selective sample preparation methods like SPE or liquid-liquid extraction to remove interfering compounds.
-
Experimental Protocols
Key Experiment: LC-MS/MS for this compound in Serum
This protocol is a synthesized representation based on published methods.[3][4]
1. Sample Preparation (Protein Precipitation and Extraction):
-
To 200 µL of serum sample in a microcentrifuge tube, add an appropriate amount of internal standard (if used).
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 50% B
-
1-8 min: Linear gradient from 50% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Monitor the specific precursor to product ion transition for this compound. The exact m/z values should be determined by direct infusion of a standard solution.
-
3. Data Analysis:
-
Quantify the this compound concentration in samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Visualizations
Caption: Experimental workflow for the detection of this compound in serum by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatographic determination of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-electrospray ionization mass spectrometry for direct identification and quantification of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. researchgate.net [researchgate.net]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. This compound derivatives as markers of oral baits to wildlife. New tools for their detection in tissues of a game species and safety considerations for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting common issues in iophenoxic acid extraction from serum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of iophenoxic acid from serum samples.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may face during your experiments.
Low or No Recovery of this compound
Question: I am experiencing very low or no recovery of this compound in my final extract. What are the potential causes and how can I troubleshoot this?
Answer: Low recovery of this compound is a frequent challenge, primarily due to its exceptionally high affinity for serum albumin[1][2]. Here is a step-by-step guide to diagnose and resolve the issue:
-
Incomplete Protein Precipitation/Denaturation: The strong binding of this compound to albumin necessitates efficient protein removal.
-
Solution:
-
Ensure a sufficient volume of cold acetonitrile (B52724) is used for precipitation, typically a 3:1 or 4:1 ratio of acetonitrile to serum[3][4].
-
Vortex the mixture vigorously for an adequate amount of time (e.g., 1-2 minutes) to ensure thorough mixing and protein denaturation.
-
Increase the incubation time after adding acetonitrile, either at room temperature or on ice, to allow for complete protein precipitation[5].
-
Consider using an acid in conjunction with the organic solvent, such as trichloroacetic acid (TCA), which can be very effective at protein precipitation[4]. However, be mindful of potential pH effects on your analyte and downstream analysis.
-
-
-
Suboptimal Extraction Solvent in Liquid-Liquid Extraction (LLE): The choice of organic solvent is critical for partitioning the released this compound.
-
Solution:
-
Ensure the pH of the aqueous phase is adjusted to an acidic level (e.g., pH 3-4) to protonate the carboxylic acid group of this compound, making it more soluble in organic solvents.
-
Use a sufficiently polar organic solvent like ethyl acetate (B1210297), which has been shown to be effective for the extraction of similar acidic compounds[1][6].
-
Perform multiple extractions (e.g., 2-3 times) with fresh solvent and pool the organic layers to maximize recovery[6].
-
-
-
Inefficient Elution in Solid-Phase Extraction (SPE): this compound may be too strongly retained on the SPE sorbent.
-
Solution:
-
Ensure the SPE cartridge is appropriate for the analyte. A C18 reversed-phase cartridge is a common choice.
-
Optimize the elution solvent. A stronger solvent or a higher percentage of organic modifier (e.g., acetonitrile or methanol) may be needed. The addition of a small amount of acid (e.g., formic acid or acetic acid) to the elution solvent can help to disrupt interactions and improve the elution of acidic compounds.
-
Increase the volume of the elution solvent and consider performing a second elution to ensure complete recovery.
-
-
High Variability in Results
Question: I am observing high variability between my replicate samples. What could be the cause?
Answer: High variability often points to inconsistencies in the sample preparation and extraction workflow.
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of serum, internal standard, or solvents will lead to variable results.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous liquids like serum.
-
-
Variable Extraction Efficiency: Inconsistent vortexing times, incubation periods, or phase separation can lead to different extraction efficiencies between samples.
-
Solution: Standardize every step of your protocol. Use a multi-tube vortexer for consistent mixing. Ensure all samples are incubated for the same duration and at the same temperature.
-
-
Matrix Effects in LC-MS/MS Analysis: Co-extracted endogenous components from the serum can interfere with the ionization of this compound, leading to signal suppression or enhancement.
-
Solution:
-
Incorporate a suitable internal standard (ideally, a stable isotope-labeled version of this compound) early in the workflow to compensate for matrix effects and variations in recovery.
-
Optimize the sample cleanup process. A more rigorous SPE protocol or a liquid-liquid extraction step after protein precipitation can help to remove interfering matrix components.
-
Dilute the final extract to minimize the concentration of interfering substances, if sensitivity allows.
-
-
Presence of Interfering Peaks in Chromatogram
Question: My chromatogram shows interfering peaks that co-elute with or are very close to my this compound peak. How can I resolve this?
Answer: Interfering peaks can originate from the sample matrix, reagents, or carryover.
-
Insufficient Chromatographic Separation: The HPLC/LC-MS method may not be optimized to separate this compound from endogenous serum components.
-
Solution:
-
Adjust the mobile phase composition and gradient profile to improve resolution.
-
Consider using a different stationary phase (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column).
-
Optimize the column temperature.
-
-
-
Co-extraction of Interfering Compounds: The extraction method may be co-extracting other substances from the serum that have similar properties to this compound.
-
Solution:
-
Improve the selectivity of your extraction. For SPE, this can be achieved by optimizing the wash steps with a solvent that removes interferences without eluting the analyte.
-
For LLE, adjusting the pH of the aqueous phase can help to selectively extract this compound.
-
-
-
Carryover from Previous Injections: Residual this compound from a previous high-concentration sample may be eluting in subsequent runs.
-
Solution:
-
Implement a robust needle and injector wash protocol between injections, using a strong solvent.
-
Inject a blank solvent after a high-concentration sample to check for carryover.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound in serum from various studies.
Table 1: Recovery and Precision Data
| Parameter | Method | Value | Reference |
| Recovery | HPLC-UV | 85% at 0.5 µg/mL, 95% at 5 µg/mL, 91% at 50 µg/mL | [7] |
| Inter-assay Accuracy | LC-ESI-MS | 86-113% | [1] |
| Intra-assay Accuracy | LC-ESI-MS | 87-115% | [1] |
| Precision (CV%) | LC-ESI-MS | 1.8-7.7% | [1] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Method | Value | Reference |
| LOD | HPLC-UV (Isocratic) | 0.2 µg/mL | [7] |
| LOD | HPLC-UV (Gradient) | 0.05 µg/mL | [7] |
| LOD | LC-ESI-MS | 25 ng/mL | [1] |
| LOQ | LC-ESI-MS | 50 ng/mL | [1] |
Experimental Protocols
Below are detailed methodologies for common this compound extraction techniques.
Method 1: Protein Precipitation with Acetonitrile
This is a rapid and straightforward method for removing the bulk of proteins from serum.
-
Sample Preparation:
-
Thaw frozen serum samples on ice.
-
Vortex the serum sample to ensure homogeneity.
-
-
Precipitation:
-
To 100 µL of serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at -20°C for 20 minutes to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your chromatographic analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Method 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract compared to protein precipitation alone.
-
Sample Preparation and Deproteinization:
-
Follow steps 1 and 2 of the Protein Precipitation protocol.
-
After centrifugation, collect the supernatant.
-
-
Acidification:
-
Acidify the supernatant to approximately pH 3 by adding a small volume of formic acid or hydrochloric acid.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the acidified supernatant.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Organic Phase Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 3 and 4) with another 1 mL of ethyl acetate and combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for analysis.
-
Method 3: Solid-Phase Extraction (SPE)
SPE offers a high degree of selectivity and can produce very clean extracts. A C18 reversed-phase cartridge is commonly used.
-
Sample Pre-treatment:
-
Perform protein precipitation as described in Method 1 (steps 1-4) to obtain the supernatant.
-
Dilute the supernatant 1:1 with an acidic aqueous solution (e.g., 0.1% formic acid in water).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile. The addition of a small amount of acid to the elution solvent may improve recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Visualizations
Experimental Workflow
Caption: this compound extraction workflow from serum.
Troubleshooting Logic
Caption: Troubleshooting logic for this compound extraction.
References
- 1. norlab.com [norlab.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. primescholars.com [primescholars.com]
- 4. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. High-performance liquid chromatographic determination of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Matrix Effects in Iophenoxic Acid LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of iophenoxic acid.
Troubleshooting Guides and FAQs
Q1: My this compound signal is low and inconsistent across different samples. Could this be due to matrix effects?
A1: Yes, low and variable signal intensity for this compound is a classic symptom of matrix effects. Matrix effects occur when co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[1][2] Electrospray ionization (ESI) is particularly susceptible to these effects.[1][3]
To confirm if you are experiencing matrix effects, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound at a constant rate into the LC eluent after the analytical column and injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.[4]
Q2: What are the most common sources of matrix effects in biological samples like serum or plasma?
A2: The most common sources of matrix effects in biological fluids are phospholipids, salts, proteins, and metabolites that can co-elute with this compound. Phospholipids are a major cause of ion suppression in plasma and serum samples.
Q3: How can I reduce or eliminate matrix effects during my sample preparation?
A3: Optimizing your sample preparation is one of the most effective ways to mitigate matrix effects. The goal is to remove interfering components while efficiently recovering this compound. The three main techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and fast method but is the least effective at removing matrix components, often resulting in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences, providing the cleanest extracts. It uses a solid sorbent to selectively retain and then elute this compound, while matrix components are washed away.
Choosing the right technique depends on the complexity of your matrix and the required sensitivity of your assay.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain above the limit of quantification (LOQ) after dilution. In some cases where ion suppression is severe, dilution can paradoxically lead to a better signal-to-noise ratio.
Q5: My sample preparation is optimized, but I still see matrix effects. What else can I do?
A5: If matrix effects persist after optimizing sample preparation, you can further mitigate them through chromatographic and mass spectrometric adjustments:
-
Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the co-eluting interferences. This can be achieved by changing the mobile phase composition, gradient profile, or using a different type of analytical column.
-
Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS ratio, effectively compensating for matrix effects. If a SIL-IS is not available, a structural analogue can be used, but it may not compensate for matrix effects as effectively.
-
Ionization Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects. You could also try switching the ESI polarity (e.g., from positive to negative ion mode), as fewer matrix components may ionize in the opposite polarity. This compound has been successfully quantified using negative ion monitoring.
Quantitative Data Summary
The following table summarizes the general effectiveness of different sample preparation techniques in mitigating matrix effects. Specific quantitative data for this compound is sparse in the literature; therefore, this table provides a comparative overview based on general principles of LC-MS/MS analysis.
| Sample Preparation Technique | General Analyte Recovery | Effectiveness in Reducing Matrix Effects | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Good to Excellent | Low | Simple, fast, inexpensive | Prone to significant matrix effects, especially from phospholipids |
| Liquid-Liquid Extraction (LLE) | Moderate to Good | Moderate to High | Provides cleaner extracts than PPT | Can be more time-consuming and may have lower recovery for polar analytes |
| Solid-Phase Extraction (SPE) | Good to Excellent | High | Produces the cleanest extracts, significantly reducing matrix effects | More complex, time-consuming, and expensive than PPT and LLE |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Blank Matrix Extract: Extract a blank matrix sample (known to be free of this compound) using your established sample preparation protocol.
-
Prepare Spiked Matrix Sample: To the blank matrix extract, add a known amount of this compound standard solution to achieve a specific final concentration (e.g., a mid-range QC level).
-
Prepare Neat Solution: Prepare a solution of this compound in the reconstitution solvent (e.g., mobile phase) at the same final concentration as the spiked matrix sample.
-
Analysis: Analyze both the spiked matrix sample and the neat solution by LC-MS/MS.
-
Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Spiked Matrix Sample / Peak Area in Neat Solution) * 100%
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation of Serum using Protein Precipitation (PPT)
-
Sample Aliquoting: Pipette 100 µL of serum sample into a microcentrifuge tube.
-
Add Internal Standard: Add the internal standard solution.
-
Precipitation: Add 300 µL of a cold protein precipitant (e.g., acetonitrile (B52724) or methanol).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase. This step can help to further concentrate the analyte and ensure compatibility with the LC system.
Protocol 3: Sample Preparation of Serum using Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 100 µL of serum sample into a glass tube.
-
Add Internal Standard: Add the internal standard solution.
-
pH Adjustment: Adjust the pH of the sample to be at least two units lower than the pKa of this compound (an acidic analyte) to ensure it is in its neutral form.
-
Extraction: Add an appropriate volume (e.g., 1 mL) of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortexing/Mixing: Vortex or mix thoroughly for 1-2 minutes to facilitate the extraction of this compound into the organic layer.
-
Centrifugation: Centrifuge at a moderate speed to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for low signal of this compound.
Caption: Comparison of sample preparation workflows for this compound.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iophenoxic Acid Stability in Bait Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of iophenoxic acid in various bait formulations. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bait formulations?
A1: this compound and its derivatives, such as ethyl-iophenoxic acid (Et-IPA), are organic iodine-containing compounds used as biomarkers in wildlife management.[1][2] When incorporated into oral baits for vaccines, toxicants, or contraceptives, they allow researchers to identify which animals have consumed the bait.[1][2] After ingestion, this compound binds to blood proteins and can be detected in serum for an extended period, making it an effective tool for evaluating the efficacy of baiting campaigns.[1]
Q2: What are the primary factors that can degrade this compound in a bait formulation?
A2: The stability of this compound in a bait matrix can be influenced by several physicochemical factors. Key factors include:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
pH: Extreme pH values can catalyze hydrolysis or other degradation reactions.
-
Oxidation: Exposure to air can lead to oxidative degradation of the molecule.
-
Light: Exposure to UV light can induce photochemical degradation.
-
Moisture/Humidity: High humidity can affect the physical and chemical stability of the bait matrix and the active compound.
-
Bait Matrix Components: Interactions with other ingredients in the bait (e.g., fats, sugars, proteins, or other active substances) can potentially lead to degradation.
Q3: How do I choose a suitable carrier or matrix for incorporating this compound into a bait?
A3: The choice of carrier is critical for both stability and palatability. Common carriers that have been used successfully include edible oils like corn oil and sunflower oil, as well as polyethylene (B3416737) glycol 300. When selecting a matrix, consider the following:
-
Solubility: this compound should be soluble in the carrier to ensure homogenous distribution. Heating may be required to aid dissolution in oils.
-
Inertness: The carrier should not react with this compound.
-
Palatability: The final formulation must be attractive to the target species. For example, a formulation for wild boars used corn flour, piglet feed, sugar, and honey.
-
Physical Stability: The chosen matrix should withstand environmental conditions. A study found a formulation using corn flour and honey was significantly more resistant to humidity and high temperatures.
Q4: What are the visual or analytical signs of this compound degradation?
A4: Visual signs of bait degradation, such as changes in color, texture, or odor, may indicate potential degradation of the active compound, but are not definitive. The most reliable sign of this compound degradation is a decrease in its concentration over time, which must be determined through analytical methods. The appearance of new, unidentified peaks in a chromatogram during analysis can also indicate the formation of degradation products.
Q5: Are there known incompatibilities between this compound and other common bait components?
A5: While specific studies on incompatibilities are limited, general chemical principles apply. Highly acidic or basic components could promote degradation. Strong oxidizing agents should also be avoided. When developing a new formulation, particularly one containing other active ingredients like vaccines, it is crucial to conduct compatibility and stability studies to ensure that the components do not negatively interact with each other.
Troubleshooting Guide
Problem: Inconsistent concentration of this compound across different bait batches.
| Potential Cause | Suggested Solution |
| Incomplete Dissolution | This compound may not have fully dissolved in the carrier before being mixed into the bait matrix. Ensure complete dissolution, using gentle heating if necessary, as described in protocols where it is dissolved in corn oil at 90°C. |
| Inadequate Mixing | The carrier containing this compound may not be uniformly distributed throughout the bait matrix. Optimize your mixing process to ensure homogeneity. For solid matrices, consider geometric dilution. |
| Precipitation | The compound may be precipitating out of the carrier solution upon cooling or after mixing with the bait matrix. Evaluate the solubility of this compound in your chosen carrier at various temperatures. |
Problem: Rapid degradation of this compound detected during a stability study.
| Potential Cause | Suggested Solution |
| Environmental Stress | High temperature, humidity, or light exposure can accelerate degradation. Review your storage conditions and ensure they align with recommended stability testing protocols (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated). |
| Oxidative Degradation | Exposure to oxygen can cause degradation. Consider packaging the baits in an inert atmosphere (e.g., nitrogen) or incorporating an appropriate antioxidant into the formulation after verifying its compatibility. |
| Hydrolysis | High moisture content in the bait can lead to hydrolysis. Ensure the bait matrix has a low water activity and is packaged in moisture-resistant materials. |
| Interaction with Bait Matrix | A component in your bait could be reacting with the this compound. Conduct stability studies on this compound in the carrier alone and with each individual component of the bait matrix to identify the source of the incompatibility. |
Problem: Poor bait palatability leading to reduced uptake by the target species.
| Potential Cause | Suggested Solution |
| Unpleasant Taste of this compound | The concentration of this compound might be too high, affecting the taste. Test different concentrations to find the lowest effective dose that is still palatable. Studies have used a range of concentrations, for example from 0.035% to 1% in baits for mongooses. |
| Unpalatable Carrier or Matrix | The carrier or other bait ingredients may be deterring the animals. Conduct feeding preference trials with the target species using baits with and without this compound, and with different matrix compositions. |
| Texture or Odor Issues | The physical properties of the bait may be undesirable. Adjust the bait formulation to achieve a more attractive texture and consider adding flavor enhancers or scents like anise. |
Quantitative Data Summary
Table 1: Factors Influencing this compound Stability and Efficacy
| Parameter | Factor | Observation/Recommendation | Reference(s) |
| Formulation | Carrier | Sunflower oil and polyethylene glycol 300 have been used as carriers. Edible corn oil is also effective; heating to 90°C aids dissolution. | |
| Bait Matrix | A matrix of corn flour, piglet feed, sugar, and honey was shown to have good resistance to humidity and high temperatures. | ||
| Stability | Temperature & Humidity | Accelerated stability testing conditions are typically 40°C ± 2°C / 75% RH ± 5%. Long-term conditions are 25°C ± 2°C / 60% RH ± 5%. | |
| Environmental | In a study with a different bait compound (cabergoline), recovery from buried baits decreased rapidly in the first week but remained detectable after 56 days. | ||
| Efficacy | Palatability | High concentrations of active ingredients can reduce palatability. This is a known issue for other markers like Rhodamine B. | |
| Species Variation | The persistence of this compound analogues varies significantly between species, necessitating calibration testing for each new target species. |
Experimental Protocols
Protocol 1: Quantification of this compound in Bait Matrix by LC-MS/MS
This protocol is adapted from methods used for analyzing this compound in biological and bait matrices.
-
Sample Preparation and Extraction: a. Obtain a representative 1-gram sample of the bait matrix. b. Grind the sample into a fine powder. c. To the ground sample, add a known volume of an internal standard solution (e.g., Butyl-IPA). d. Add 10 mL of an extraction solvent (e.g., Methanol:Acetone 1:1, v/v). e. Vortex the mixture vigorously for 2 minutes. f. Place the mixture in an ultrasonic bath for 15 minutes to ensure complete extraction. g. Centrifuge the sample at high speed (e.g., 15,000 rpm) for 15 minutes at 4°C. h. Carefully transfer the supernatant to a clean tube. i. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: C18 analytical column (e.g., 100 x 2.1 mm, 1.7 µm).
- Mobile Phase A: 1.0% Acetic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start with 50% B, ramp to 95% B, hold, and then return to initial conditions for equilibration.
- Flow Rate: 0.35 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 2 µL. b. Mass Spectrometry:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Monitoring: Use Multiple Reaction Monitoring (MRM) to detect precursor-to-product ion transitions for this compound and the internal standard. For Et-IPA, example transitions are 570.6 → 126.8 and 570.6 → 442.8 m/z.
-
Quantification: a. Create a calibration curve using standards of known this compound concentrations prepared in a blank bait matrix extract. b. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Accelerated Stability Testing of this compound Baits
This protocol is based on the VICH GL8 guidelines for medicated premixes.
-
Objective: To determine the stability of this compound in the final bait formulation under accelerated environmental conditions to predict its shelf-life.
-
Materials:
-
Final packaged bait formulation.
-
Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5%.
-
-
Procedure: a. Prepare a sufficient number of bait samples from at least three different pilot batches to allow for testing at all time points. b. Place the baits in their final proposed packaging. c. Place the packaged baits into the stability chamber set to the accelerated conditions (40°C / 75% RH). d. Pull samples for analysis at specified time points. A typical schedule would be 0, 1, 3, and 6 months. e. At each time point, analyze the samples for the concentration of this compound using the validated analytical method (Protocol 1). f. Also, perform physical examinations of the baits, noting any changes in appearance, color, odor, or texture.
-
Data Analysis: a. Plot the concentration of this compound against time. b. Determine the degradation rate. A "significant change" is typically defined as a failure to meet the established specification (e.g., falling below 90% of the initial concentration). c. The data can be used to estimate a tentative shelf-life, which should be confirmed with long-term stability studies at 25°C / 60% RH.
Visualizations
Caption: Workflow for developing and testing a stable this compound bait.
Caption: Troubleshooting logic for this compound stability issues.
References
Addressing challenges in the quantification of iophenoxic acid in wildlife samples
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the accurate quantification of iophenoxic acid (IPA) and its derivatives in various wildlife samples.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during sample preparation, chromatographic analysis, and data interpretation.
Sample Preparation & Extraction
-
Q1: I'm seeing low recovery of this compound from my tissue samples (liver, muscle). What could be the cause?
-
Inadequate Homogenization: Tissues must be completely homogenized to ensure the release of IPA. Cryogenic grinding (using liquid nitrogen) of tough tissues like muscle is highly recommended before solvent extraction.
-
Inefficient Protein Dissociation: this compound binds strongly to proteins, particularly albumin.[1] The extraction method must effectively denature and precipitate proteins to release the analyte. For serum or plasma, protein precipitation with a solvent like acetonitrile (B52724) is common.[2] For tissues, ensure your homogenization buffer and subsequent extraction steps are sufficient to break these bonds. A tungstate–H2SO4 procedure has been shown to be very effective for protein precipitation prior to analysis.[3]
-
Incorrect Solvent Choice: The choice of extraction solvent is critical. While acetonitrile is effective for serum, more complex tissues may require different solvent systems. A mixture of polar and non-polar organic solvents is often used for lipid-rich tissues.[4]
-
Insufficient Mixing/Incubation: Ensure thorough vortexing and adequate incubation times during the extraction process to allow the solvent to fully penetrate the sample matrix.
-
-
Q2: My extracts from thoracic liquid extracts (TLE) are showing significant interference and inconsistent results. Why is this happening?
TLE is a complex and often "dirty" matrix that can contain digestive material and other compounds that interfere with analysis.[5] Due to this high level of interference, developing a validated analytical method for TLE is challenging, and it is not considered a reliable tissue for quantitative analysis of this compound. It is recommended to use more robust matrices like liver, muscle, or serum for accurate quantification.
-
Q3: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for sample cleanup?
Both SPE and LLE can be effective for cleaning up complex extracts before LC-MS analysis.
-
SPE: Can provide more thorough cleanup by selectively retaining the analyte while washing away interfering compounds. However, it's crucial to optimize the SPE cartridge type, loading, washing, and elution steps to avoid analyte loss.
-
LLE: Is a simpler method but may be less effective at removing all matrix components. The choice depends on the complexity of your matrix and the level of cleanliness required for your analytical system. For highly complex matrices, SPE is often preferred.
-
LC-MS/MS Analysis
-
Q4: I am experiencing significant signal suppression for this compound in my LC-MS/MS analysis. How can I troubleshoot this?
Ion suppression is a common matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of the analyte, leading to a lower signal.
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components. Re-evaluate your extraction and cleanup protocol; consider incorporating an SPE step if you are currently only using protein precipitation.
-
Optimize Chromatography: Modify your HPLC gradient to better separate the this compound peak from the interfering compounds. A longer, shallower gradient can improve resolution.
-
Dilute the Sample: Diluting the extract can reduce the concentration of interfering substances, thereby lessening their impact on the ionization source. However, ensure that the diluted analyte concentration remains above the limit of quantification (LOQ).
-
Check Ionization Source: Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI). If your instrument allows, testing with an APCI source may yield better results. For this compound, negative ion mode ESI has been shown to be effective and sensitive.
-
-
Q5: My retention times are shifting between injections. What is the cause?
Retention time shifts can be caused by several factors:
-
Column Contamination: Buildup of matrix components on the analytical column can alter its chemistry and affect retention. Implement a robust column washing procedure between sample batches.
-
Mobile Phase Issues: Ensure your mobile phases are fresh, properly mixed, and degassed. Changes in pH or solvent composition can lead to shifts.
-
System Instability: Fluctuations in pump pressure or column temperature can cause retention time variability. Ensure the LC system is properly equilibrated before starting a run.
-
-
Q6: I'm observing peak tailing or splitting for my this compound standard and samples. What should I do?
Poor peak shape can compromise integration and reduce accuracy.
-
Column Issues: Peak tailing can indicate secondary interactions with the column stationary phase or a partially blocked column frit. Flushing the column or replacing it may be necessary.
-
Injection Solvent: Injecting your sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. If possible, dissolve your final extract in the starting mobile phase.
-
Extra-Column Volume: Excessive tubing length or poor connections between the injector, column, and detector can contribute to peak broadening.
-
Quantitative Data Summary
The following tables summarize key performance parameters for this compound quantification from published methods.
Table 1: Method Performance in Serum/Plasma
| Analyte(s) | Method | LOQ (µg/mL) | LOD (µg/mL) | Recovery (%) | Precision (%RSD) | Species | Reference |
| This compound (IA) | LC-ESI-MS | 0.050 | 0.025 | 86-115 | 1.8-7.7 | Pig, Raccoon, Opossum | |
| IPA Derivatives | LC-ESI-MS | 0.123 | 0.037 | 88 | <15 | Wild Boar |
Table 2: Method Performance in Tissue Samples
| Analyte(s) | Matrix | Method | LOQ (µg/g) | Recovery (%) | Notes | Reference |
| Ethyl-IPA & Propyl-IPA | Liver & Muscle | LC-ESI-MS/MS | Not Specified | >85 | Reliable quantification up to 7 months post-exposure. | |
| Ethyl-IPA | Blood | LC-ESI-MS/MS | Not Specified | 87-99 | Propyl-IPA used as a surrogate. |
Experimental Protocols & Workflows
Protocol 1: this compound Extraction from Wildlife Serum/Plasma (Protein Precipitation)
-
Sample Preparation: Thaw serum or plasma samples at room temperature. Vortex for 10 seconds.
-
Aliquoting: Pipette 100 µL of serum/plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add the internal standard solution (e.g., a structural analog of IPA not present in the sample) and briefly vortex.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the tube.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: this compound Extraction from Wildlife Tissue (Liver/Muscle)
-
Sample Preparation: Weigh approximately 100-200 mg of frozen tissue.
-
Homogenization:
-
For fibrous tissue, cryogenically grind the frozen sample to a fine powder using a mortar and pestle under liquid nitrogen.
-
Transfer the powdered tissue to a 2 mL homogenization tube containing ceramic or steel beads.
-
Add 1 mL of an appropriate homogenization solvent (e.g., isopropanol (B130326) or a methanol:chloroform mixture).
-
Homogenize using a bead-beating tissue homogenizer for 2-3 cycles of 30-60 seconds each, cooling on ice between cycles.
-
-
Centrifugation: Centrifuge the homogenate at 18,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant (the organic layer containing the lipids and analyte) and transfer it to a clean glass tube.
-
Evaporation & Reconstitution: Evaporate the solvent and reconstitute as described in steps 8-9 of Protocol 1.
-
Cleanup (Optional): If significant matrix effects are observed, an additional cleanup step using Solid-Phase Extraction (SPE) may be required before analysis.
Visualized Workflows and Logic
Caption: A high-level overview of the key stages in quantifying this compound.
Caption: A logical guide for troubleshooting common causes of low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Analytical methods for evaluation of the fatty acid metabolism in rat liver [redalyc.org]
- 5. This compound derivatives as markers of oral baits to wildlife. New tools for their detection in tissues of a game species and safety considerations for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for minimizing iophenoxic acid degradation during sample storage
This guide provides best practices, frequently asked questions, and troubleshooting advice for minimizing the degradation of iophenoxic acid during sample storage and handling. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in a sample?
A1: The primary factors influencing this compound stability are exposure to light, inappropriate pH, elevated temperatures, and the presence of moisture. A Safety Data Sheet for this compound specifically notes that the product is sensitive to light and moisture. As a phenolic compound, it is also susceptible to pH-dependent degradation, particularly in alkaline conditions which can promote oxidation.[1][2]
Q2: What is the recommended temperature for long-term storage of this compound stock solutions?
A2: For long-term stability, this compound stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[3] Storing at ultra-low temperatures minimizes the rates of potential hydrolytic and oxidative reactions.
Q3: My samples will be stored in a biological matrix (e.g., serum). Does this affect stability?
A3: Yes. This compound is known to bind with high affinity to serum albumin.[4] This binding can sometimes confer a protective effect, but the overall stability will still be influenced by the matrix's pH, enzymatic activity, and storage conditions. It is crucial to store biological samples containing this compound frozen, preferably at -80°C, to minimize both chemical and biological degradation.
Q4: Can I store this compound solutions at room temperature?
A4: While some data sheets suggest the compound is chemically stable at standard ambient conditions, this typically refers to the solid, crystalline form for short periods. For solutions, especially in organic solvents or aqueous buffers, room temperature storage is not recommended due to the increased risk of degradation from light, oxidation, and microbial growth. Always store solutions in tightly sealed containers, protected from light, and refrigerated or frozen.[5]
Key Stability Factors and Best Practices
Light Exposure (Photodegradation)
This compound is photosensitive. Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the cleavage of iodine atoms or modification of the aromatic ring.
Best Practices:
-
Always handle solid this compound and its solutions under subdued light.
-
Store solutions in amber glass vials or wrap transparent containers (like autosampler vials) in aluminum foil.[6]
-
For photostability studies, follow ICH Q1B guidelines, which recommend standardized light exposure to assess degradation.[6][7]
Temperature (Thermal Degradation)
Higher temperatures accelerate the rate of all chemical reactions, including degradation. The thermal degradation of phenolic compounds typically follows first-order kinetics and is highly dependent on temperature.[8][9]
Best Practices:
-
Solid Compound: Store in a cool, dry, dark place.
-
Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
-
Working Solutions: Prepare fresh before use. If short-term storage is necessary, keep on ice or at 2-8°C, protected from light.
pH of Solution
The stability of phenolic compounds is often pH-dependent.[10] The hydroxyl group on the phenol (B47542) ring can be deprotonated under alkaline (high pH) conditions, forming a phenoxide ion that is highly susceptible to oxidation.[1]
Best Practices:
-
Maintain aqueous solutions at a slightly acidic to neutral pH (ideally pH < 7) to ensure the phenolic hydroxyl group remains protonated and less reactive.[11]
-
When preparing solutions, use buffers to maintain a stable pH.
-
Avoid highly basic conditions (pH > 8), as this can significantly accelerate degradation.[2]
Choice of Solvent and Atmosphere
The choice of solvent can impact stability. Protic solvents may participate in degradation reactions. Furthermore, the presence of oxygen can lead to oxidation.
Best Practices:
-
Use high-purity (e.g., HPLC or LC-MS grade) solvents for preparing solutions.
-
For maximal stability in long-term storage, consider purging the headspace of the storage vial with an inert gas like nitrogen or argon to displace oxygen.
-
Ensure containers are tightly sealed to prevent solvent evaporation and ingress of moisture and air.[12]
Quantitative Data Summary
While specific degradation kinetics for this compound are not widely published, the following table summarizes the recommended storage conditions based on best practices for photosensitive, iodinated phenolic compounds.
| Parameter | Recommended Condition | High-Risk Condition | Rationale for Recommendation |
| Temperature | Solid: Room Temp (short-term) Solution: ≤ -20°C (long-term) | > 4°C for extended periods | Thermal energy increases reaction rates, leading to faster degradation.[8] |
| Light | Store in darkness (amber vials, foil wrap) | Exposure to ambient or UV light | This compound is photosensitive; light provides the energy for photochemical degradation. |
| pH (Aqueous) | pH 4.0 - 6.5 | pH ≥ 8.0 | Alkaline conditions deprotonate the phenol group, making it highly susceptible to oxidation.[1][2] |
| Atmosphere | Inert gas (Argon, Nitrogen) | Ambient Air (Oxygen) | Oxygen is a key reactant in the oxidative degradation of phenolic compounds. |
| Moisture | Dry / Anhydrous conditions | High humidity / non-dried solvents | Moisture can facilitate hydrolytic degradation pathways. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of compound peak area in chromatography over time. | Degradation: Sample has degraded due to improper storage (light, heat, pH). Evaporation: Poorly sealed container. | 1. Review storage conditions against the best practices table. 2. Prepare a fresh standard from solid material to confirm. 3. Ensure vials are tightly capped. Use vials with high-quality septa for autosamplers. |
| Appearance of new, unidentified peaks in the chromatogram. | Degradation Products: The new peaks are likely the result of this compound degradation. | 1. Re-analyze a freshly prepared sample to confirm the absence of these peaks. 2. If degradation is confirmed, investigate the storage conditions (light, temperature, pH) as the root cause. 3. Consider using LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway.[13] |
| Precipitation observed in frozen solution after thawing. | Poor Solubility: The compound may have precipitated out of solution at low temperatures. pH Shift: A change in pH upon freezing/thawing could have reduced solubility. | 1. Gently warm the sample and vortex/sonicate to attempt redissolution. 2. Check the solution pH. 3. Consider using a different solvent or a co-solvent to improve solubility at low temperatures. |
| Inconsistent results between sample aliquots. | Non-homogenous sample: The compound may not have been fully dissolved after thawing. Inconsistent storage: Different aliquots may have been exposed to different conditions (e.g., one was left on the bench longer). | 1. Always ensure the entire sample is fully thawed and vortexed thoroughly before taking an aliquot. 2. Standardize handling procedures for all aliquots to ensure they are treated identically. |
Visualizations and Diagrams
Hypothetical Degradation Pathway
This diagram illustrates a plausible, though hypothetical, oxidative degradation pathway for this compound, which is common for phenolic compounds. The initial step involves the oxidation of the phenol to a quinone-like intermediate, which can be highly reactive.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps for conducting a study to assess the stability of this compound under various stress conditions.
Decision Tree for Sample Storage
This decision tree provides a logical guide to selecting the appropriate storage conditions for samples containing this compound.
Experimental Protocols
Protocol: Photostability Assessment of this compound in Solution
This protocol is designed to evaluate the impact of light on the stability of this compound in a solution, based on ICH Q1B principles.[6]
1. Materials:
-
This compound reference standard
-
Solvent/buffer of interest (e.g., methanol (B129727), or a pH 7.4 phosphate (B84403) buffer)
-
Clear and amber glass vials (e.g., 2 mL HPLC vials)
-
Aluminum foil
-
Calibrated photostability chamber capable of providing controlled light exposure (ICH Option II is common: cool white fluorescent and near-UV lamps).[7]
2. Procedure:
-
Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL). Prepare a working solution by diluting the stock to a suitable concentration for analysis (e.g., 10 µg/mL).
-
Sample Aliquoting:
-
Light-Exposed Samples: Transfer the working solution into multiple clear glass vials. These will be the test samples.
-
Dark Control Samples: Transfer the working solution into an equal number of clear glass vials and wrap them completely in aluminum foil to serve as dark controls.
-
T=0 Sample: Immediately analyze one aliquot of the working solution to establish the initial concentration.
-
-
Exposure: Place both the light-exposed and dark control vials into the photostability chamber. Expose the samples to a standardized light dose (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: After the exposure period, remove all vials. Analyze the light-exposed samples, the dark controls, and a freshly prepared standard solution via a validated HPLC or LC-MS method.
-
Data Evaluation:
-
Compare the concentration of the dark control to the T=0 sample to assess for any thermal degradation.
-
Compare the concentration of the light-exposed sample to the dark control to determine the extent of photodegradation.
-
Calculate the percent recovery and identify any major degradation products in the chromatograms.
-
Protocol: pH Stability Assessment of this compound
This protocol assesses the stability of this compound in aqueous solutions at different pH values.
1. Materials:
-
This compound reference standard
-
A series of buffers (e.g., pH 4.0, pH 7.0, pH 9.0). Ensure buffers do not interfere with the analytical method.
-
HPLC or LC-MS grade water and organic solvent (e.g., methanol or acetonitrile)
-
Incubator or water bath set to a controlled temperature (e.g., 40°C to accelerate degradation).
2. Procedure:
-
Preparation: Prepare a concentrated stock solution of this compound in an organic solvent (e.g., methanol).
-
Sample Aliquoting: In separate amber vials, add a small, precise volume of the stock solution to each of the different pH buffers to create test solutions of a known final concentration (e.g., 10 µg/mL). The volume of organic solvent should be minimal (e.g., <1%) to not significantly alter the buffer properties.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot from each pH solution and analyze it to establish the initial concentration for each condition.
-
Incubation: Place the sealed amber vials in a 40°C incubator.
-
Time Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each pH solution.
-
Analysis: Analyze all collected samples using a validated HPLC or LC-MS method.
-
Data Evaluation: For each pH value, plot the concentration of this compound remaining (%) versus time. This data can be used to determine the degradation rate constant and half-life at each pH, identifying the optimal pH range for stability.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. caronscientific.com [caronscientific.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Liquid chromatography-electrospray ionization mass spectrometry for direct identification and quantification of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatographic determination of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for overcoming low recovery of iophenoxic acid during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of iophenoxic acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of this compound often low during sample preparation from plasma or serum?
A1: The primary reason for low recovery of this compound is its exceptionally high affinity for plasma proteins, particularly human serum albumin (HSA)[1]. This strong binding makes it difficult to efficiently extract the analyte from the biological matrix. Standard extraction procedures may not be sufficient to disrupt this interaction, leading to a significant portion of the this compound being discarded with the protein fraction.
Q2: What are the main strategies to improve the recovery of this compound?
A2: The key to improving recovery is to effectively disrupt the protein-iophenoxic acid binding. The main strategies include:
-
Protein Precipitation (PPT): This is a common first step to remove the bulk of proteins. Acidic conditions are often employed to denature proteins and release the bound analyte.
-
pH Adjustment: this compound is an acidic compound. Adjusting the pH of the sample to a more acidic environment (below its pKa) will protonate the molecule, making it less polar and more amenable to extraction into an organic solvent during liquid-liquid extraction (LLE)[2].
-
Solvent Selection: The choice of organic solvent in LLE or the elution solvent in solid-phase extraction (SPE) is critical. Solvents that can disrupt hydrophobic and hydrogen bonding interactions will improve recovery.
-
Use of Disrupting Agents: In some cases, the addition of a small amount of a displacing agent or a chaotropic salt can help to release the drug from the protein.
Q3: Which sample preparation technique is best for this compound: Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction?
A3: The "best" technique depends on the specific requirements of your assay, such as required recovery, sample cleanliness, throughput, and available equipment.
-
Protein Precipitation is a simple and fast method but may result in a less clean extract, potentially leading to matrix effects in LC-MS analysis.
-
Liquid-Liquid Extraction can provide a cleaner extract and good recovery if the pH and solvent are optimized.
-
Solid-Phase Extraction offers the potential for the cleanest extracts and high concentration factors, but requires more method development to select the appropriate sorbent and elution conditions.
A combination of these techniques, such as protein precipitation followed by LLE or SPE, often yields the best results.
Troubleshooting Guide: Low Recovery of this compound
This guide provides a systematic approach to troubleshooting low recovery of this compound during sample preparation.
Diagram: Troubleshooting Logic for Low this compound Recovery
Caption: Troubleshooting decision tree for low this compound recovery.
Data Presentation: Comparison of Extraction Methods
The following tables summarize reported recovery data for this compound and related phenolic compounds from plasma/serum using different sample preparation techniques. Direct comparison is challenging due to variations in experimental conditions across different studies.
Table 1: Recovery of this compound using Protein Precipitation
| Analyte | Matrix | Precipitation Method | Recovery (%) | Concentration | Reference |
| This compound | Fox Serum | Deproteinization | 85 | 0.5 µg/mL | [3] |
| This compound | Fox Serum | Deproteinization | 95 | 5 µg/mL | [3] |
| This compound | Fox Serum | Deproteinization | 91 | 50 µg/mL | [3] |
| This compound | Various Animal Sera | Tungstate–H2SO4 precipitation | Not explicitly quantified, but method deemed effective for LC-MS | N/A | [4] |
Table 2: Recovery of Phenolic Compounds using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)
| Compound Class | Matrix | Extraction Method | Recovery (%) | Key Parameters | Reference |
| Phenolic Acids | Rat Plasma | SPE (Oasis HLB) | 88 - 117 | Elution with methanol (B129727) containing 1% formic acid | |
| Phenolic Compounds | Human Plasma | LLE with Ethyl Acetate (acidified) | >60 for most analytes | Acidification with formic acid prior to extraction | |
| Acidic Drugs | Human Plasma | SPE (Polymeric) | 85-105 for various drugs | Sample acidified before loading |
Experimental Protocols
Diagram: General Experimental Workflow for this compound Extraction
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. High-performance liquid chromatographic determination of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-electrospray ionization mass spectrometry for direct identification and quantification of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving peak tailing issues for iophenoxic acid in liquid chromatography
Welcome to the technical support center for resolving liquid chromatography issues. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you address peak tailing specifically for iophenoxic acid.
Troubleshooting Guide: A Step-by-Step Approach to Resolving this compound Peak Tailing
Peak tailing for this compound in reversed-phase liquid chromatography is a common issue that can compromise the accuracy and precision of your analytical results.[1][2][3] This guide will walk you through a systematic process to identify and resolve the root cause of this problem.
Step 1: Initial Assessment and Diagnosis
The first step is to determine the likely cause of the peak tailing. Most often, peak tailing is due to unwanted secondary interactions between the analyte and the stationary phase.[4][5]
Isolating the Problem:
-
Observe all peaks: If all peaks in your chromatogram are tailing, the issue is likely systemic (e.g., a column void or extra-column volume).
-
Focus on this compound: If only the this compound peak (and other polar, acidic compounds) is tailing, the problem is likely related to chemical interactions with the column.
Step 2: Addressing Chemical Interactions
Secondary interactions with the stationary phase are the most common cause of peak tailing for polar, ionizable compounds like this compound.
Key Strategies:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor.
-
Lower the pH: Since this compound is an acidic compound, lowering the mobile phase pH (typically to between 2.5 and 3.5) will suppress its ionization. This reduces its interaction with residual silanol (B1196071) groups on the silica-based stationary phase.
-
Buffering: Use a buffer to maintain a consistent pH throughout the analysis. A buffer concentration of 20-50 mM is generally recommended.
-
-
Column Selection and Care:
-
Use an End-Capped Column: Modern "end-capped" columns have their residual silanol groups chemically deactivated, which significantly minimizes secondary interactions.
-
Consider a Different Stationary Phase: If tailing persists on a C18 column, a phenyl-hexyl column might offer alternative selectivity for aromatic compounds like this compound and potentially improve peak shape.
-
Column Washing: If you suspect column contamination, flush it with a strong solvent according to the manufacturer's instructions.
-
Guard Columns: Employ a guard column to protect your analytical column from strongly retained impurities that can create active sites and cause peak tailing.
-
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a "tail" extending from the peak maximum towards the end of the chromatogram. This distortion can lead to inaccurate peak integration and reduced resolution between adjacent peaks, compromising the quantitative accuracy of your results.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH directly influences the ionization state of both this compound and the residual silanol groups on the silica (B1680970) stationary phase. At a pH close to the pKa of this compound, a mixture of its ionized and unionized forms will exist, leading to peak distortion. By lowering the mobile phase pH, you can ensure that this compound is in its neutral, unionized form, minimizing its interaction with the stationary phase and resulting in a more symmetrical peak.
Q3: What are silanol groups and how do they cause peak tailing?
A3: Silanol groups (Si-OH) are present on the surface of silica-based stationary phases used in most reversed-phase columns. These groups can be acidic and, when ionized, can interact with polar or ionizable analytes like this compound through secondary ionic interactions. This secondary retention mechanism leads to delayed elution of a portion of the analyte molecules, resulting in a tailing peak.
Q4: Can my HPLC system itself be the cause of peak tailing?
A4: Yes, instrumental factors can contribute to peak tailing. This is often referred to as "extra-column volume." Excessive tubing length or internal diameter between the injector, column, and detector can cause the analyte band to broaden, leading to peak tailing. Ensure all connections are made with minimal tubing length and appropriate internal diameter.
Q5: What is the difference between peak tailing and peak fronting?
A5: Peak tailing occurs when the latter half of the peak is broader than the front half. Conversely, peak fronting is when the front half of the peak is broader. Peak fronting can be caused by issues like sample overload or a collapsed column bed.
Data Presentation
The following table summarizes the expected effect of various chromatographic parameters on the peak shape of this compound.
| Parameter | Condition | Expected Effect on this compound Peak Shape | Rationale |
| Mobile Phase pH | pH 2.5 - 3.5 (Buffered) | Improved Symmetry (Reduced Tailing) | Suppresses ionization of this compound and silanol groups, minimizing secondary interactions. |
| pH > 4 | Increased Tailing | This compound and silanol groups are more likely to be ionized, leading to stronger secondary interactions. | |
| Column Type | End-Capped C18 | Good Symmetry | Residual silanol groups are chemically deactivated, reducing active sites for secondary interactions. |
| Non-End-Capped C18 | Potential for Tailing | More free silanol groups are available to interact with this compound. | |
| Buffer Concentration | 20-50 mM | Improved Symmetry | Maintains a stable pH and can help mask residual silanol groups. |
| < 10 mM or No Buffer | Potential for Tailing | Inadequate pH control can lead to inconsistent ionization and peak shape. | |
| Column Temperature | Increased Temperature | May Improve Symmetry | Can improve mass transfer kinetics and reduce the strength of secondary interactions. |
| Decreased Temperature | May Increase Tailing | Slower kinetics can exacerbate tailing. |
Experimental Protocols
Detailed Methodology for HPLC Analysis of this compound
This protocol provides a starting point for the analysis of this compound, with a focus on achieving good peak symmetry.
-
Column: Use a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Aqueous Component (Solvent A): Prepare a 25 mM potassium phosphate (B84403) buffer and adjust the pH to 3.0 with phosphoric acid.
-
Organic Component (Solvent B): Acetonitrile.
-
-
Elution Mode: Isocratic or gradient elution can be used. For initial method development, start with an isocratic mixture of 60:40 (Solvent A: Solvent B). Adjust the ratio to achieve optimal retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at an appropriate wavelength for this compound (a wavelength scan of a standard solution is recommended to determine the absorbance maximum).
-
Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
This compound Interactions with Stationary Phase
Caption: Chemical interactions causing this compound peak tailing.
References
Refining iophenoxic acid dosing protocols for species-specific studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining iophenoxic acid dosing protocols for species-specific studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily acts as a competitive inhibitor of iodothyronine deiodinases (types 1 and 2). These enzymes are crucial for the conversion of the prohormone thyroxine (T4) to the active thyroid hormone, triiodothyronine (T3). By inhibiting these enzymes, this compound reduces the levels of circulating T3.[1]
Q2: Why is there significant variability in the persistence of this compound across different species?
A2: The persistence of this compound is highly variable due to species-specific differences in metabolism, distribution, and excretion.[2] A key factor is its high affinity for binding to serum albumin, which can differ between species, affecting its half-life.[3][4] For instance, it has a very long half-life in humans (approximately 2.5 years) but is metabolized and excreted more rapidly in marsupials.[5] Therefore, species-specific calibration studies are essential before using it in a new model.
Q3: Can this compound be used as a quantitative biomarker for bait consumption?
A3: Yes, this compound and its derivatives (e.g., ethyl-iophenoxic acid) can be used as quantitative biomarkers to estimate the amount of bait consumed by an animal.[6][7] A dose-response relationship can be established by measuring serum concentrations of the compound.[7] However, this requires careful calibration for the target species.[2]
Q4: What are the potential adverse effects of this compound administration in animal studies?
A4: While generally considered to have low toxicity for biomarker use, long-term or high-dose administration may perturb thyroid function due to its mechanism of action.[3] It is crucial to monitor for signs of hypothyroidism in chronic studies. Further research is needed to fully evaluate the long-term effects of chronic exposure.[2]
Troubleshooting Guide
Issue 1: Undetectable or very low levels of this compound in serum samples.
-
Possible Cause 1: Inadequate Dose. The administered dose may be too low for the target species, leading to concentrations below the limit of detection of the analytical method.
-
Solution: Conduct a pilot dose-response study to determine the optimal dose for your species. Refer to the quantitative data tables below for reported doses in various animals.
-
-
Possible Cause 2: Rapid Metabolism/Excretion. The target species may metabolize and excrete this compound faster than anticipated. This is a known issue in some marsupials.[5]
-
Solution: Collect serum samples at earlier time points post-administration. Consider using a more persistent derivative, such as ethyl-iophenoxic acid (Et-IPA).
-
-
Possible Cause 3: Analytical Method Sensitivity. The analytical method may not be sensitive enough to detect low concentrations.
Issue 2: High variability in serum concentrations between individual animals.
-
Possible Cause 1: Inconsistent Bait/Dose Ingestion. In wildlife studies, dominant animals may consume more bait, or individual preferences may lead to varied intake.
-
Solution: If possible, observe feeding behavior to confirm bait uptake. Use a dosing method that ensures each animal receives a known amount, such as oral gavage in a laboratory setting.
-
-
Possible Cause 2: Physiological Differences. Age, sex, and health status can influence drug metabolism and distribution.
-
Solution: Record these variables for each animal to identify potential correlations. Ensure that animals are appropriately randomized into experimental groups.
-
Issue 3: this compound stability issues in bait or dosing solutions.
-
Possible Cause: Improper Storage or Formulation. this compound, a crystalline powder, needs to be appropriately dissolved and stored to maintain its stability.
-
Solution: For bait preparation, this compound can be dissolved in carriers like corn oil, sunflower oil, or polyethylene (B3416737) glycol 300.[5][7] Heating may be required to aid dissolution.[5] Store prepared baits and solutions according to established protocols, typically protected from light and at a stable temperature.
-
Quantitative Data Summary
Table 1: Species-Specific Dosing and Pharmacokinetics of this compound and its Derivatives
| Species | Compound | Dose | Administration Route | Peak Serum Concentration | Half-Life (t1/2) | Detection Period | Reference |
| Goat (Capra hircus) | This compound | 1.5 mg/kg | Oral | Similar to 25 mg/kg Iopanoic Acid | 81 days | >5 months | [8] |
| Coyote (Canis latrans) | This compound | 100-1000 mg (in prey) | Oral (ingestion of marked prey) | 194-645 mcg/100 ml | Not specified | >112 days | [9][10] |
| Wild Boar (Sus scrofa) | Ethyl-IPA & Propyl-IPA | 5-15 mg/kg | Oral (bait) | Dose-dependent | Not specified | Up to 18 months | [2] |
| Wild Boar (Sus scrofa) | IPA Derivatives | 40 mg & 200 mg | Oral (bait) | Dose-dependent | Not specified | Up to 217 days | [11] |
| Tasmanian Devil (Sarcophilus harrisii) | Ethyl-IPA | 4.5-7.1 mg/kg | Oral (bait) | Not specified | Not specified | Up to 206 days | [5][12] |
| Common Vole (Microtus arvalis) | Ethyl-IPA | 40-1280 µg/g bait | Oral (bait) | Dose-dependent | Not specified | At least 14 days | [7] |
Experimental Protocols
1. Oral Gavage Administration in Rodents
This protocol is adapted for mice and can be scaled for rats based on body weight.
-
Materials:
-
This compound
-
Vehicle (e.g., corn oil, polyethylene glycol 300)
-
Appropriately sized gavage needles (18-20 gauge for mice, with a rounded tip)[13]
-
Syringes
-
Animal scale
-
-
Procedure:
-
Prepare the dosing solution by dissolving this compound in the chosen vehicle to the desired concentration.
-
Weigh the animal to determine the correct dosing volume (typically not exceeding 10 ml/kg for mice).[14]
-
Measure the length of the gavage tube from the animal's mouth to the last rib to ensure proper placement in the stomach and mark the tube.[13][14]
-
Restrain the mouse by scruffing the neck to extend the head and create a straight line to the esophagus.
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus. The tube should pass with minimal resistance.[13]
-
Administer the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.[15]
-
2. Bait Preparation and Administration for Wildlife
This protocol is a general guideline for preparing baits for wildlife studies.
-
Materials:
-
Procedure:
-
Dissolve the this compound in the carrier solvent. Gentle heating may be necessary to fully dissolve the compound in oil-based carriers.[5]
-
Incorporate the this compound solution into the bait matrix. This can be done by injection into meat baits or by coating grain baits.[2][5]
-
Ensure a homogenous mixture to provide a consistent dose per bait.
-
Deploy baits in the study area according to the experimental design.
-
3. Intramuscular Injection for Large Mammals
This protocol provides general steps for intramuscular injection.
-
Materials:
-
This compound
-
Sterile vehicle (e.g., absolute ethanol (B145695) and propylene (B89431) glycol)[9]
-
Sterile syringes and needles of appropriate size for the animal
-
Antiseptic for the injection site
-
-
Procedure:
-
Prepare a sterile solution of this compound in the vehicle.
-
Restrain the animal safely.
-
Select a large muscle mass for the injection site (e.g., neck or gluteal muscles), avoiding major nerves and blood vessels.
-
Clean the injection site with an antiseptic.
-
Insert the needle deep into the muscle.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution at a steady rate.
-
Withdraw the needle and apply gentle pressure to the site if necessary.
-
The total volume should not exceed the recommended amount for a single injection site in the target species.[16][17]
-
4. Serum Sample Collection and Processing for LC-MS/MS Analysis
-
Materials:
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Pipettes and storage vials
-
-
Procedure:
-
Collect whole blood from the animal at the predetermined time points.
-
Allow the blood to clot at room temperature.
-
Centrifuge the tubes to separate the serum from the blood cells.
-
Carefully aspirate the serum and transfer it to labeled cryovials.
-
Store the serum samples at -80°C until analysis.[6]
-
Visualizations
References
- 1. Liquid chromatography-electrospray ionization mass spectrometry for direct identification and quantification of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystallographic analysis reveals the structural basis of the high-affinity binding of this compound to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl-iophenoxic acid as a quantitative bait marker for small mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The plasma pharmacokinetics of iophenoxic and iopanoic acids in goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. "Using this compound injections of prey to identify mammals that feed" by Frederick F. Knowlton and Stanley R. Olmstead [digitalcommons.unl.edu]
- 11. This compound derivatives as markers of oral baits to wildlife. New tools for their detection in tissues of a game species and safety considerations for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.ucdavis.edu [research.ucdavis.edu]
- 17. az.research.umich.edu [az.research.umich.edu]
Validation & Comparative
A Comparative Analysis of In Vivo Persistence: Iophenoxic Acid vs. Iopanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo persistence of two closely related organic iodine compounds: iophenoxic acid and iopanoic acid. Formerly utilized as oral cholecystographic agents, the significant disparity in their biological half-lives offers a compelling case study in pharmacokinetic principles, particularly the influence of plasma protein binding on drug disposition. This document presents a comprehensive overview of their pharmacokinetic profiles, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Executive Summary
This compound exhibits a remarkably longer in vivo persistence compared to iopanoic acid. This difference is primarily attributed to its significantly higher binding affinity to human serum albumin (HSA), which effectively sequesters the drug in the plasma, reducing its availability for metabolism and excretion. While both compounds share similar routes of metabolism, primarily through glucuronidation in the liver and subsequent biliary excretion, the rate at which these processes occur is drastically different.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key quantitative data comparing the in vivo persistence of this compound and iopanoic acid.
Table 1: Comparison of Plasma Elimination Half-Life
| Compound | Species | Plasma Elimination Half-Life (t½) | Reference |
| This compound | Goat | 81 days | [1] |
| This compound | Human | ~2.5 years | [2][3] |
| Iopanoic Acid | Goat | 1-2 days | [1] |
| Iopanoic Acid | Human | ~2 weeks | [4] |
Table 2: Comparison of Human Serum Albumin (HSA) Binding Affinity
| Compound | Dissociation Constant (Kd) | Reference |
| This compound | 0.013 µM | |
| Iopanoic Acid | 0.15 µM |
Experimental Protocols
Determination of Plasma Elimination Half-Life
The plasma elimination half-life of both this compound and iopanoic acid has been determined in various species, including goats and humans. A general experimental protocol for such a study is outlined below.
Objective: To determine the rate at which this compound and iopanoic acid are removed from the plasma.
Materials:
-
Test subjects (e.g., goats)
-
This compound and iopanoic acid for oral administration
-
Blood collection apparatus (syringes, tubes with anticoagulant)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
-
Analytical standards of this compound and iopanoic acid
Procedure:
-
Animal Dosing: A single oral dose of either this compound or iopanoic acid is administered to the test subjects. The dosage is carefully calculated based on the animal's body weight.
-
Blood Sampling: Blood samples are collected at predetermined time intervals after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Plasma Separation: The collected blood samples are centrifuged to separate the plasma from the blood cells.
-
Drug Extraction: The drug is extracted from the plasma samples using a suitable organic solvent.
-
HPLC Analysis: The concentration of the drug in the extracted plasma samples is quantified using a validated HPLC method with a suitable detector (e.g., UV-Vis).
-
Data Analysis: The plasma concentration-time data is plotted, and the elimination half-life (t½) is calculated from the terminal elimination phase of the curve.
Determination of Human Serum Albumin (HSA) Binding Affinity
The binding affinity of this compound and iopanoic acid to HSA is a critical determinant of their in vivo persistence. Ultrafiltration is a common technique used to measure this parameter.
Objective: To quantify the binding affinity of this compound and iopanoic acid to HSA.
Materials:
-
Human Serum Albumin (HSA) solution
-
Radiolabeled this compound and iopanoic acid (e.g., with ¹²⁵I)
-
Ultrafiltration devices with a semipermeable membrane
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation counter
Procedure:
-
Incubation: A solution of HSA is incubated with varying concentrations of the radiolabeled drug in a buffer solution at a physiological temperature (37°C).
-
Ultrafiltration: The incubation mixture is placed in an ultrafiltration device and centrifuged. The semipermeable membrane allows the free (unbound) drug to pass through into the ultrafiltrate, while the HSA-bound drug is retained.
-
Quantification: The concentration of the radiolabeled drug in the initial solution and in the ultrafiltrate is measured using a scintillation counter.
-
Data Analysis: The concentration of bound drug is calculated by subtracting the free drug concentration from the total drug concentration. The dissociation constant (Kd) is then determined by plotting the bound drug concentration against the free drug concentration and fitting the data to a binding isotherm model (e.g., Scatchard plot).
Biliary Excretion Study
The primary route of elimination for both this compound and iopanoic acid is through biliary excretion. Animal models, such as the bile-duct cannulated dog or rat, are used to study this process.
Objective: To investigate the extent and rate of biliary excretion of this compound and iopanoic acid.
Materials:
-
Test animals (e.g., dogs, rats)
-
Anesthesia
-
Surgical instruments for cannulation of the bile duct
-
This compound or iopanoic acid for administration (intravenous or oral)
-
Bile collection tubes
-
Analytical method for quantifying the drug and its metabolites in bile (e.g., HPLC)
Procedure:
-
Animal Preparation: The test animal is anesthetized, and the common bile duct is surgically cannulated to allow for the collection of bile.
-
Drug Administration: The drug is administered to the animal, typically via intravenous infusion to ensure complete bioavailability.
-
Bile Collection: Bile is collected at regular intervals over a specified period.
-
Sample Analysis: The concentration of the parent drug and its metabolites (e.g., glucuronide conjugates) in the collected bile samples is determined using a suitable analytical method.
-
Data Analysis: The biliary excretion rate is calculated, and the total amount of drug excreted in the bile over the study period is determined.
Mandatory Visualizations
Conclusion
The marked difference in the in vivo persistence of this compound and iopanoic acid underscores the profound impact of molecular structure on pharmacokinetic properties. The high-affinity binding of this compound to human serum albumin serves as a clear example of how protein binding can dramatically extend the half-life of a drug. This comparative guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these two compounds, supported by quantitative data and detailed experimental methodologies, to aid in the understanding of fundamental pharmacokinetic principles and their application in drug design and development.
References
- 1. The plasma pharmacokinetics of iophenoxic and iopanoic acids in goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystallographic analysis reveals the structural basis of the high-affinity binding of this compound to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystographic agents and drug binding to plasma albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Analysis of Iophenoxic Acid and Rhodamine B as Bait Markers for Wildlife Research
For researchers, scientists, and drug development professionals, the selection of an appropriate bait marker is a critical step in wildlife studies aimed at evaluating the efficacy of vaccines, toxicants, or contraceptives. The ideal marker should be palatable, non-toxic, persistent, and easily detectable. This guide provides a comprehensive comparison of two commonly used bait markers: iophenoxic acid and Rhodamine B, supported by experimental data and detailed protocols to aid in the selection of the most suitable marker for specific research needs.
Overview of this compound and Rhodamine B
This compound (IPA) and its derivatives, such as ethyl-iophenoxic acid (Et-IPA), are organic iodine-containing compounds that act as systemic markers.[1][2] Upon ingestion, they bind to plasma proteins, leading to a detectable increase in serum iodine levels for an extended period.[1][2] This characteristic allows for quantitative analysis of bait consumption.[1]
Rhodamine B (RB) is a fluorescent dye that is incorporated into growing keratinous tissues like hair, whiskers, and claws following ingestion. Its presence is identified by a fluorescent band when viewed under a fluorescence microscope, making it a useful qualitative marker for assessing bait uptake.
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound and Rhodamine B based on available experimental data.
Table 1: Performance Characteristics of this compound and Rhodamine B
| Characteristic | This compound | Rhodamine B |
| Marker Type | Systemic (blood serum) | Systemic (keratinous tissue) |
| Analysis | Quantitative | Primarily Qualitative |
| Detection Method | Elevated serum iodine, Liquid Chromatography (LC), LC-Mass Spectrometry (LC-MS/MS) | Fluorescence Microscopy |
| Persistence | Long-term (up to 18 months in some species) | Short to medium-term (up to 196 days, species-dependent) |
| Invasiveness | Minimally invasive (blood sample required) | Minimally invasive (hair/whisker sample required) |
Table 2: Persistence of this compound (and its derivatives) in Various Species
| Species | Dose | Detection Period | Reference |
| Wild Boar (Sus scrofa) | 5 and 15 mg/kg | Up to 18 months | |
| Tasmanian Devil (Sarcophilus harrisii) | 50 mg Et-IPA | Up to 206 days | |
| Red Fox (Vulpes vulpes) | 20, 40, or 60 mg | Up to 10 weeks | |
| Common Vole (Microtus arvalis) | 40 to 1,280 µg Et-IPA/g bait | At least 14 days | |
| Feral Ferret (Mustela furo) | 5 mg/kg | At least 28 days | |
| Rabbit (Oryctolagus cuniculus) | 1, 5, or 10 mg/mL | Up to 42 days | |
| Goat (Capra hircus) | 1.5 mg/kg | 5 months |
Table 3: Persistence of Rhodamine B in Various Species
| Species | Dose | Detection Period | Reference |
| Wild Pig (Sus scrofa) | 15 mg/kg | Up to and likely beyond 12 weeks | |
| Stoat (Mustela erminea) | 25 mg | At least 19 weeks in one individual | |
| House Mouse (Mus domesticus) | 3 mg | Up to 7 weeks (in whiskers) | |
| Feral Ferret (Mustela furo) | Not specified | Maximum of 7 days | |
| Various Mammals | Not specified | 28 to 196 days |
Experimental Protocols
This compound Bait Marking and Analysis
1. Bait Preparation:
-
Dissolve ethyl-iophenoxic acid (Et-IPA) in a suitable carrier, such as corn oil.
-
To aid dissolution, the mixture can be heated to approximately 90°C and then allowed to cool to room temperature.
-
The Et-IPA solution is then incorporated into the bait matrix. The concentration of Et-IPA in the bait can be adjusted based on the target species and study objectives.
2. Sample Collection:
-
Collect blood samples from the target animals at predetermined intervals post-bait consumption.
-
For serum separation, allow the blood to clot and then centrifuge.
-
Store serum samples at -80°C until analysis.
3. Sample Analysis:
-
Indirect Method: Measure the concentration of protein-bound iodine in the serum. An elevated level compared to baseline indicates consumption of the IPA-marked bait.
-
Direct Method (LC-MS/MS): This method directly quantifies the concentration of Et-IPA in the serum, providing a more precise and quantitative measure of bait uptake. A simplified high-performance liquid chromatography (HPLC) protocol has also been developed, requiring only a small volume of blood (10 μl).
Rhodamine B Bait Marking and Analysis
1. Bait Preparation:
-
Rhodamine B, a water-soluble powder, is typically dissolved in a 10% sugar solution to create a stock solution.
-
This solution is then incorporated into the bait.
2. Sample Collection:
-
Collect hair or whisker samples from the target animals. It is recommended to collect multiple samples (e.g., 6-9 whiskers) to ensure reliable detection.
-
Store samples in paper envelopes at room temperature, protected from direct light.
3. Sample Analysis:
-
Mount the hair or whisker samples on a microscope slide.
-
Examine the samples under a fluorescence microscope equipped with a suitable filter set (e.g., tetramethylrhodamine (B1193902) isothiocyanate filter).
-
The presence of a distinct orange-red fluorescent band indicates the ingestion of Rhodamine B.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a bait marker study using either this compound or Rhodamine B.
Caption: General workflow for bait marker studies.
Comparative Discussion
Advantages of this compound:
-
Quantitative Analysis: The concentration of IPA in the serum can be correlated with the amount of bait consumed, providing valuable quantitative data.
-
Long-Term Persistence: IPA and its derivatives can be detected for extended periods, making them suitable for long-term studies.
-
High Marking Efficacy: Due to its binding to plasma proteins, IPA has a high efficacy of marking animals that have consumed the bait.
Limitations of this compound:
-
Invasive Sampling: Requires the collection of blood samples, which can be challenging in some field situations.
-
Complex Analysis: Detection requires laboratory analysis using techniques like liquid chromatography, which can be more costly and time-consuming than fluorescence microscopy.
-
Variable Metabolism: The persistence of IPA can vary significantly between species, particularly between eutherian mammals and marsupials, necessitating species-specific validation.
Advantages of Rhodamine B:
-
Non-invasive Sampling: Requires only hair or whisker samples, which are generally easy to collect from both live and deceased animals.
-
Simple and Rapid Detection: Analysis is relatively straightforward using fluorescence microscopy.
-
Cost-Effective: The marker and the detection method are generally less expensive than those for this compound.
Limitations of Rhodamine B:
-
Primarily Qualitative: While multiple bands can indicate multiple bait consumptions, it is not a reliable quantitative marker of the amount of bait ingested in a single feeding event.
-
Shorter Persistence: In some species, the persistence of Rhodamine B is shorter than that of this compound, which may limit its use in long-term studies.
-
Potential Toxicity: Rhodamine B is known to have toxic effects, including being harmful to aquatic life by inhibiting photosynthesis. Its use may raise environmental and animal welfare concerns.
-
Detection Reliability: The success of detection can depend on the number of hairs sampled and the growth rate of the hair.
Conclusion and Recommendations
The choice between this compound and Rhodamine B depends on the specific objectives and constraints of the research.
This compound is the marker of choice for studies requiring:
-
Quantitative data on bait consumption.
-
Long-term monitoring of bait uptake.
Rhodamine B is a suitable option for:
-
Qualitative assessment of bait acceptance.
-
Studies where blood sampling is not feasible.
-
Cost-sensitive projects.
For any study, it is crucial to conduct pilot trials to validate the chosen marker's palatability, persistence, and detectability in the target species under the specific field conditions. Researchers must also consider the ethical and environmental implications of using these markers, particularly the potential toxicity of Rhodamine B. The development of newer, safer, and more easily detectable markers remains an important area of research in wildlife management.
References
A Comprehensive Comparison of Analytical Methods for the Quantification of Iophenoxic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of iophenoxic acid against alternative analytical techniques. The information presented is supported by experimental data to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound (IPA) is an iodinated contrast agent that has found utility as a biomarker in wildlife studies to track bait uptake.[1][2][3] Accurate and reliable quantification of this compound in biological matrices, such as serum, is crucial for these applications. While various analytical methods have been employed, LC-MS/MS has emerged as a highly sensitive and specific technique.[4][5] This guide will delve into the validation of an LC-MS/MS method and compare its performance with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), an alternative direct quantification method.
Methodology Comparison
A direct comparison of the primary analytical methods for this compound quantification reveals distinct advantages and limitations for each technique.
LC-MS/MS: A Highly Sensitive and Specific Approach
Liquid chromatography coupled with tandem mass spectrometry offers exceptional selectivity and sensitivity for the quantification of this compound in complex biological matrices.
Experimental Protocol: LC-MS/MS
The following protocol is based on a validated method for the quantification of this compound in serum.
-
Sample Preparation:
-
Serum samples are deproteinized to release the this compound, which is known to bind strongly to albumin.
-
A common and effective method for protein precipitation involves the use of a tungstate–H2SO4 procedure.
-
-
Chromatographic Separation:
-
Column: Luna C18(2) 3 μm (100 mm × 2.1 mm) reversed-phase column.
-
Mobile Phase: A gradient elution is employed using:
-
Solvent A: Water with 0.1% acetic acid.
-
Solvent B: Acetonitrile with 0.2% acetic acid.
-
-
Gradient Program:
-
Isocratic at 50% A for 0.5 min.
-
Linear gradient to 5% A over 7 min.
-
Isocratic at 5% A for 5 min.
-
Linear gradient back to 50% A over 2 min.
-
Isocratic at 50% A to re-establish initial conditions.
-
-
Flow Rate: 300 μL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is utilized for its sensitivity and reliability in detecting this compound.
-
Detection: Quantification is performed in Selected Ion Monitoring (SIM) mode, monitoring the m/z transition of 571. Confirmation of the analyte is achieved by monitoring the MS/MS transition of m/z 571 to m/z 443.
-
HPLC-UV: A Cost-Effective Alternative
High-Performance Liquid Chromatography with UV detection is a more traditional and widely accessible method for the direct determination of this compound.
Experimental Protocol: HPLC-UV
The following protocol is based on a reported method for the direct determination of this compound in serum.
-
Sample Preparation:
-
Serum samples are deproteinized to precipitate proteins and release the bound this compound.
-
-
Chromatographic Separation:
-
Column: A C18 column is used for the reversed-phase separation.
-
Mobile Phase: A mobile phase consisting of an acetonitrile-water mixture is employed. Both isocratic and gradient systems have been described.
-
-
UV Detection:
-
The concentration of this compound is determined by monitoring its absorbance at a specific wavelength using a UV detector.
-
Performance Data Comparison
The performance of the LC-MS/MS and HPLC-UV methods for this compound quantification is summarized in the table below.
| Performance Metric | LC-MS/MS Method | HPLC-UV Method |
| Limit of Detection (LOD) | 25 ng/mL | 50 ng/mL (gradient) |
| Limit of Quantification (LOQ) | 50 ng/mL | Not explicitly stated, but detection limit suggests it would be higher than LC-MS/MS. |
| Linearity (R²) | 0.9951 to 0.9999 (50 - 5000 ng/mL) | Not explicitly stated. |
| Inter-assay Accuracy | 86% to 113% | Not explicitly stated. |
| Intra-assay Accuracy | 87% to 115% | Not explicitly stated. |
| Precision (RSD) | 1.8% to 7.7% | Not explicitly stated. |
| Recovery | Not explicitly stated, but the extraction method is noted as "extremely effective". | 85% at 0.5 µg/mL, 95% at 5 µg/mL, and 91% at 50 µg/mL. |
Visualizing the Workflow and Method Selection
To better understand the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
References
- 1. Liquid chromatography-electrospray ionization mass spectrometry for direct identification and quantification of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. researchgate.net [researchgate.net]
Iophenoxic Acid: A Comparative Look at its Metabolic Fate Across Species
For Researchers, Scientists, and Drug Development Professionals
Iophenoxic acid, a tri-iodinated benzoic acid derivative, was historically used as a cholecystographic agent. Understanding its metabolic profile across different species is crucial for toxicological assessments and for the development of new chemical entities with similar structures. This guide provides a comparative overview of the known metabolic pathways and excretion of this compound in key preclinical species—rats and dogs—and contrasts this with the limited information available in humans.
Executive Summary
Direct comparative studies on the metabolism of this compound in rats, dogs, and humans are scarce in publicly available literature. However, by examining studies on this compound and structurally related compounds, a general picture of its biotransformation and species-specific differences emerges. The primary route of metabolism for this compound and similar compounds appears to be glucuronidation , a common Phase II conjugation reaction. Significant species differences in the rate and extent of metabolism and excretion are apparent, with dogs exhibiting slower elimination compared to other species.
Comparative Metabolism and Excretion
| Parameter | Rat | Dog | Human (Inferred) |
| Primary Metabolic Pathway | Glucuronidation (presumed) | Glucuronidation of the carboxylic acid moiety is the sole identified metabolic pathway for the closely related iopanoic acid.[1] | Glucuronidation (presumed) |
| Key Metabolites | Specific metabolites not definitively identified in literature. | The glucuronide conjugate is the main excretory product for the related iopanoic acid.[1] Specific metabolites for this compound are not detailed. | Specific metabolites not definitively identified in literature. |
| Organs of Metabolism | Liver (presumed) | Liver and Kidney.[2] | Liver (presumed) |
| Primary Route of Excretion | Urine and feces (inferred from related compounds). | Bile, urine, and feces.[1][2] | Renal excretion is the primary route for most modern iodinated contrast agents; however, for compounds undergoing metabolism, biliary excretion is also significant. |
| Pharmacokinetic Profile | Likely rapid metabolism and excretion based on general rodent drug metabolism. | Slower elimination kinetics compared to rats for similar compounds. | This compound was withdrawn from clinical use due to its exceptionally long half-life. |
Note: Much of the data for this compound metabolism is inferred from studies on the structurally similar compound, iopanoic acid, due to a lack of direct research on this compound metabolites.
Metabolic Pathways
The metabolism of xenobiotics, such as this compound, generally proceeds through two phases: Phase I (modification) and Phase II (conjugation).
Phase I Metabolism: Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydrolysis. While direct evidence for Phase I metabolism of this compound is lacking, it is plausible that minor hydroxylation of the aromatic ring could occur, catalyzed by cytochrome P450 (CYP) enzymes in the liver.
Phase II Metabolism: Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For this compound, the most probable Phase II reaction is glucuronidation of the carboxylic acid group to form an acyl glucuronide. This is supported by studies on the related compound, iopanoic acid, where the glucuronide conjugate was the only metabolite detected in the bile and urine of dogs.
Caption: Presumed metabolic pathway of this compound.
Experimental Protocols
In Vivo Metabolism Study
An in vivo study would involve the administration of this compound to the test species (e.g., rats, dogs) followed by the collection of biological samples over time.
Caption: General workflow for an in vivo metabolism study.
Methodology:
-
Animal Models: Male and female animals from the selected species (e.g., Sprague-Dawley rats, Beagle dogs) are used.
-
Dosing: this compound, often radiolabeled (e.g., with ¹⁴C) for ease of tracking, is administered at a defined dose and route (oral or intravenous).
-
Sample Collection: Blood, urine, and feces are collected at predetermined time points. For biliary excretion studies, bile duct cannulation may be performed.
-
Sample Processing: Plasma is separated from blood. Urine, feces, and bile samples are homogenized.
-
Extraction: The parent drug and its metabolites are extracted from the biological matrices using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) for the separation, identification, and quantification of this compound and its metabolites.
-
Data Analysis: Pharmacokinetic parameters are calculated from the concentration-time data. Metabolite profiles are compared across species.
In Vitro Metabolism Study
In vitro studies using liver microsomes or hepatocytes can provide valuable information on the metabolic pathways and enzymes involved.
Methodology:
-
Test Systems: Liver microsomes or cryopreserved hepatocytes from rats, dogs, and humans are used. These systems contain the primary drug-metabolizing enzymes.
-
Incubation: this compound is incubated with the liver preparations in the presence of necessary cofactors (e.g., NADPH for Phase I reactions, UDPGA for glucuronidation) at 37°C.
-
Reaction Termination: The reactions are stopped at various time points by adding a quenching solvent like acetonitrile.
-
Analysis: The samples are then analyzed by LC-MS/MS to identify and quantify the metabolites formed.
-
Enzyme Kinetics: By varying the substrate concentration, kinetic parameters such as Km and Vmax can be determined to assess the efficiency of the metabolic reactions in each species.
Conclusion and Future Directions
The available evidence suggests that this compound is likely metabolized via glucuronidation, with notable species differences in its pharmacokinetic profile. The significantly longer half-life in humans compared to other species underscores the importance of careful cross-species extrapolation of metabolic data.
To provide a more definitive comparative guide, further research is required to:
-
Identify and structurally characterize the specific metabolites of this compound in rats, dogs, and humans using modern analytical techniques.
-
Obtain quantitative data on the relative abundance of these metabolites in each species.
-
Conduct direct comparative in vitro studies using liver microsomes and hepatocytes from all three species to elucidate the specific enzymes responsible for this compound metabolism.
Such studies would provide a more complete understanding of the cross-species comparative metabolism of this compound and would be invaluable for the risk assessment of this compound and the development of safer, new-generation contrast agents.
References
Efficacy of Ethyl-Iophenoxic Acid and Its Derivatives as Long-Term Systemic Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of ethyl-iophenoxic acid (Et-IPA) and its derivatives, primarily methyl-iophenoxic acid (Met-IPA) and propyl-iophenoxic acid (Pr-IPA). The available scientific literature overwhelmingly points to the application of these compounds as highly persistent systemic biomarkers for monitoring the consumption of oral baits by wildlife, a critical aspect of vaccination, medication, or toxicant delivery programs.[1][2][3][4][5] While iophenoxic acid's parent compound, iopanoic acid, has historical use as a cholecystographic contrast agent and in managing thyrotoxicosis, comparative efficacy data for ethyl-iophenoxic acid and its derivatives in these clinical applications are not available in the current body of scientific literature.
Mechanism of Action as Biomarkers
This compound and its derivatives are organic iodine-containing compounds. Following ingestion, they are absorbed and bind to plasma proteins, leading to a long-term elevation of protein-bound iodine in the blood. This persistence allows for the detection of these markers in serum or tissues for extended periods, making them effective tools for tracking bait uptake in wildlife populations over time.
Comparative Efficacy in Persistence
The primary measure of efficacy for these biomarkers is their persistence in the body, which can be quantified by their duration of detection in serum or tissues. The persistence varies between derivatives and across different animal species.
| Compound | Species | Dose | Duration of Detection | Reference |
| Ethyl-iophenoxic acid (Et-IPA) | Tasmanian Devil | 1 - 50 mg | Up to 206 days | |
| Wild Boar | 5 and 15 mg/kg | Up to 18 months | ||
| Various Mammals | Not specified | Up to 273 days | ||
| Methyl-iophenoxic acid (Met-IPA) | Wild Boar | 40 and 200 mg | At least 217 days (in liver and muscle) | |
| Propyl-iophenoxic acid (Pr-IPA) | Wild Boar | 40 and 200 mg | At least 217 days (in liver and muscle) | |
| Wild Boar | 5, 10, and 20 mg/kg | Up to 39 weeks |
Experimental Protocols
The detection of this compound derivatives is typically performed using liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive method.
Sample Preparation (Serum)
-
Thaw frozen serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Perform a protein precipitation step by adding a solvent such as acetonitrile (B52724).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
Further dilute the supernatant with an appropriate solvent (e.g., a mixture of water and acetonitrile with formic acid) before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatography: Utilize a C18 reverse-phase column for separation of the analytes.
-
Mobile Phase: Employ a gradient elution with a mixture of water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Detection: Monitor for specific precursor-to-product ion transitions for each this compound derivative to ensure accurate identification and quantification.
Visualizations
Experimental Workflow for Biomarker Detection
Caption: Workflow for detecting this compound biomarkers in wildlife.
Logical Relationship of Biomarker Application
Caption: Application of this compound derivatives in wildlife disease management.
Potential Interaction with Thyroid Hormone Receptors
While not directly related to their efficacy as biomarkers, it is noteworthy for drug development professionals that iodinated compounds can interact with thyroid hormone receptors. Iopanoic acid, for instance, is known to inhibit the peripheral conversion of thyroxine (T4) to triiodothyronine (T3). This highlights a potential for this compound derivatives to have biological effects beyond their use as inert markers, a consideration for any future exploration of these compounds in a therapeutic context.
Thyroid Hormone Regulation Pathway
Caption: Simplified thyroid hormone signaling and iopanoic acid interaction.
References
- 1. This compound derivatives as markers of oral baits to wildlife. New tools for their detection in tissues of a game species and safety considerations for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Iophenoxic Acid and Tetracycline for In Vivo Marking in Animal Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of iophenoxic acid and tetracycline (B611298), two chemical markers used in animal research. While both are used to track processes in vivo, their mechanisms of action and primary applications differ significantly. Tetracycline is a well-established marker for direct labeling of hard tissues, such as bone and teeth. In contrast, this compound is primarily utilized as a systemic marker to indicate the consumption of baits in wildlife studies. This guide will objectively compare the performance of these two compounds, provide supporting experimental data, and detail the methodologies for their use.
At a Glance: Key Differences
| Feature | This compound | Tetracycline |
| Primary Application | Systemic bait marker (wildlife research) | Direct hard tissue marker (bone, teeth) |
| Mechanism of Action | Binds to serum albumin | Chelates with calcium ions |
| Tissue of Interest | Serum, liver, muscle | Bone, teeth |
| Detection Method | LC-MS/MS of serum or tissue extracts | Fluorescence microscopy of undecalcified hard tissue sections |
| Invasiveness of Sampling | Minimally invasive (blood sample) | Highly invasive (bone biopsy or tooth extraction) |
Quantitative Data Comparison
The following tables summarize quantitative data related to the use of this compound and tetracycline as in vivo markers.
Table 1: this compound - Dosage and Persistence in Various Animal Species
| Animal Species | Dosage | Tissue | Detection Method | Persistence | Reference |
| Wild Boar (Sus scrofa) | 5 and 15 mg/kg | Serum | Not Specified | Up to 18 months | [1] |
| Wild Boar (Sus scrofa) | 40 and 200 mg (total dose) | Muscle, Liver | LC/ESI-MS-MS | Up to 217 days | [2][3] |
| Tasmanian Devil (Sarcophilus harrisii) | 0.1 - 7.3 mg/kg | Serum | LC-MS/MS | Up to 206 days | [4][5] |
| Goat (Capra aegagrus hircus) | 1.5 mg/kg | Plasma | Not Specified | Detectable for 5 months (t½ = 81 days) | |
| Common Vole (Microtus arvalis) | 6.4% (w/w) in bait | Blood | LC-MS/MS | At least 14 days |
Note: Persistence of this compound can be highly variable between species.
Table 2: Tetracycline - Dosage for Hard Tissue Labeling in Various Animal Species
| Animal Species | Dosage | Application | Reference |
| Rhesus Monkey (Macaca mulatta) | 50 mg/kg/day (intramuscularly) | Long-term bone growth and maturation study | |
| Humans | 250 mg, 4 times a day | Bone histomorphometry | |
| Humans | Demeclocycline 150 mg, 2 times a day (for eGFR < 30 mL/min) | Bone histomorphometry | |
| Humans | Doxycycline 100 mg, 2 times a day (as an alternative) | Bone histomorphometry | |
| Rats | 20-30 mg/kg | Bone labeling for histomorphometry | Not specified in provided abstracts |
Mechanism of Action
This compound: A Systemic Marker
This compound functions as a systemic marker by binding with high affinity to serum albumin, a protein abundant in blood plasma. This binding is a key factor in its long persistence in the bloodstream. When an animal consumes a bait containing this compound, the compound is absorbed into the bloodstream and binds to albumin. The presence of this compound in a blood sample, therefore, indicates that the animal has consumed the bait. It does not, however, directly mark hard tissues.
Tetracycline: A Direct Hard Tissue Marker
Tetracycline's utility as a hard tissue marker stems from its ability to chelate calcium ions. This chemical property allows tetracycline to be incorporated into newly forming bone and teeth at sites of active mineralization. Once incorporated, it remains fixed within the hydroxyapatite (B223615) matrix of the hard tissue. Because tetracycline is fluorescent under ultraviolet (UV) light, these labeled areas can be visualized using fluorescence microscopy.
Experimental Protocols
This compound Bait Marking Study
This protocol outlines a general procedure for using this compound as a bait marker in wildlife.
-
Bait Preparation :
-
Dissolve this compound (e.g., Ethyl-iophenoxic acid) in a suitable solvent, such as edible corn oil. Heating the mixture (e.g., to 90°C) can aid dissolution.
-
Incorporate the this compound solution into the chosen bait material (e.g., meat, grain-based pellets). The concentration should be calculated to deliver the desired dose to the target animal.
-
-
Bait Deployment :
-
Distribute the baits in the study area according to the experimental design.
-
-
Animal Sampling :
-
At predetermined time points after bait deployment, capture the target animals.
-
Collect a blood sample from each animal.
-
-
Sample Processing and Analysis :
-
Separate the serum from the whole blood by centrifugation.
-
Extract this compound from the serum using a suitable solvent (e.g., a mixture of methanol (B129727) and acetone).
-
Analyze the extract using liquid chromatography with tandem mass spectrometry (LC-MS/MS) to quantify the concentration of this compound.
-
Tetracycline Double Labeling for Bone Histomorphometry
This protocol describes the standard double labeling technique used to measure dynamic aspects of bone formation.
-
First Tetracycline Administration :
-
Administer the first dose of a tetracycline antibiotic (e.g., tetracycline HCl, oxytetracycline) to the animal. This can be done via intraperitoneal injection, oral gavage, or in the drinking water. The dosage will vary depending on the animal model.
-
-
Inter-label Period :
-
Allow a specific period (e.g., 10-14 days) to pass without tetracycline administration. During this time, a layer of unlabeled bone is formed.
-
-
Second Tetracycline Administration :
-
Administer a second dose of a tetracycline antibiotic. A different tetracycline derivative with a distinct fluorescence spectrum can be used to differentiate the two labels.
-
-
Tissue Collection :
-
After a set period following the second label (e.g., 3-7 days), euthanize the animal and collect the bone or tooth of interest.
-
-
Sample Processing and Analysis :
-
Fix the tissue sample and embed it in a hard resin (e.g., methyl methacrylate) without decalcification.
-
Cut thin, undecalcified sections of the hard tissue using a microtome.
-
Examine the sections under a fluorescence microscope using UV light. The two fluorescent labels will appear as distinct lines.
-
Measure the distance between the two fluorescent labels to calculate the mineral apposition rate (MAR), a key indicator of bone formation.
-
Visualizing the Workflows
Adverse Effects and Considerations
This compound
The primary consideration for this compound is its variable persistence among different species, which necessitates pilot studies to determine its suitability for a particular animal model. While generally considered to have low toxicity, further studies are needed to assess the long-term effects of chronic exposure.
Tetracycline
The use of tetracycline as a hard tissue marker is not without potential side effects. It is well-documented that tetracycline administration, especially at high doses or for prolonged periods, can have detrimental effects on skeletal development in young animals. These effects can include delayed bone growth and impaired mineralization. In teeth, tetracycline incorporation can cause discoloration and enamel hypoplasia. However, studies have shown that at the low doses typically used for bone labeling, tetracycline has no significant effect on the bone apposition rate.
Conclusion
This compound and tetracycline are both valuable tools in animal research, but they serve distinct purposes. Tetracycline is the gold standard for direct, quantitative analysis of hard tissue dynamics, providing detailed information on bone formation and remodeling. Its use, however, is invasive and carries the risk of side effects on skeletal development. This compound, on the other hand, is a highly effective and minimally invasive systemic marker for tracking bait consumption in wildlife, with a long persistence in the bloodstream. It does not directly mark hard tissues.
The choice between these two markers depends entirely on the research question. For studies focused on bone and tooth biology, tetracycline remains the appropriate choice. For ecological and wildlife management studies requiring the tracking of bait uptake, this compound is a superior and well-validated tool. Researchers should carefully consider the specific aims of their study, the animal model, and the potential side effects before selecting the appropriate in vivo marker.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound derivatives as markers of oral baits to wildlife. New tools for their detection in tissues of a game species and safety considerations for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
A Comparative Guide to Inter-laboratory Validation for Standardized Iophenoxic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of iophenoxic acid (IPA) in biological matrices. While formal inter-laboratory ring trial data for this compound is not publicly available, this document synthesizes and compares validation data from various published single-laboratory studies. This guide is intended to assist researchers in selecting and implementing robust analytical methods for this compound, a crucial biomarker in wildlife baiting studies and a compound with a long half-life in the body. The following sections detail the performance of common analytical techniques, provide in-depth experimental protocols, and outline a workflow for inter-laboratory validation.
Comparative Analysis of Analytical Methods
The primary methods for the direct quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on the required sensitivity, selectivity, and the instrumentation available.
Table 1: Performance Characteristics of LC-MS Methods for this compound Analysis
| Parameter | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Citation |
| Study 1 | LC-ESI-MS | Serum (Canine, Feline, Bovine, Equine, Porcine) | 25 ng/mL | 50 ng/mL | 86-113 (Inter-assay), 87-115 (Intra-assay) | 1.8-7.7 | Not Reported | [1] |
| Study 2 | LC/ESI-MS | Serum (Wild Boar) | 0.037 µg/mL (37 ng/mL) | 0.123 µg/mL (123 ng/mL) | Not Reported | <15 | 88 (>0.2 µg/mL) | [2] |
Table 2: Performance Characteristics of HPLC Methods for this compound Analysis
| Parameter | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Citation |
| Study 3 | HPLC-UV (Isocratic) | Serum (Fox) | 0.2 µg/mL (200 ng/mL) | Not Reported | Not Reported | Not Reported | 85-95 | [3] |
| Study 3 | HPLC-UV (Gradient) | Serum (Fox) | 0.05 µg/mL (50 ng/mL) | Not Reported | Not Reported | Not Reported | 85-95 | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols are based on published studies for the analysis of this compound.
Protocol 1: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
This method is suitable for the sensitive and selective quantification of this compound in serum.[1]
1. Sample Preparation (Serum):
-
To 100 µL of serum, add an internal standard.
-
Precipitate proteins by adding 200 µL of acetonitrile (B52724).
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Luna C18(2) 3 µm, 100 mm x 2.1 mm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Characteristic Ions: Monitor for the deprotonated molecule [M-H]⁻ at m/z 571.
Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a method for the direct determination of this compound in deproteinized serum.
1. Sample Preparation (Serum):
-
Deproteinize serum samples by adding an equal volume of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Filter the supernatant before injection.
2. Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase:
-
Isocratic: Acetonitrile-water mixture.
-
Gradient: A gradient of increasing acetonitrile concentration in water.
-
-
Detection: UV detector at a wavelength suitable for this compound (e.g., 230 nm).
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is crucial to establish the reproducibility and robustness of an analytical method across different laboratories, equipment, and analysts. The following workflow is a recommended approach for a standardized this compound analysis.
Caption: Workflow for an inter-laboratory validation study.
Conclusion
The analysis of this compound can be reliably performed using both HPLC-UV and LC-MS techniques. LC-MS methods generally offer superior sensitivity and selectivity, making them suitable for studies requiring low detection limits. HPLC-UV provides a robust and cost-effective alternative, though with potentially higher detection limits. The provided protocols and validation data serve as a valuable resource for laboratories aiming to establish standardized and reproducible methods for this compound analysis. The successful implementation of an inter-laboratory validation study, following the outlined workflow, would further enhance the confidence in the comparability of data generated across different research sites, which is critical for collaborative studies and regulatory submissions.
References
- 1. researchgate.net [researchgate.net]
- 2. Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound derivatives as markers of oral baits to wildlife. New tools for their detection in tissues of a game species and safety considerations for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Persistence of Ethyl-IPA and Propyl-IPA in Target Species: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct comparative studies on the in vivo persistence of ethyl-isethionate (ethyl-IPA) and propyl-isethionate (propyl-IPA) are not currently available in the published literature. This guide, therefore, provides a predictive comparison based on established principles of ester metabolism and structure-activity relationships. By analyzing the structural differences between ethyl-IPA and propyl-IPA, we can infer their likely susceptibility to enzymatic hydrolysis, which is the primary route of metabolism for such ester compounds. This comparison is intended to guide researchers in hypothesis generation and experimental design for studies involving these compounds.
General Prediction: Based on steric hindrance, it is predicted that ethyl-IPA will exhibit a shorter biological half-life and, therefore, lower persistence compared to propyl-IPA. The smaller ethyl group is expected to allow for more efficient access of hydrolytic enzymes to the ester bond.
Introduction
Ethyl-IPA and propyl-IPA are short-chain alkyl isethionate esters. Their persistence in a biological system is a critical factor in determining their pharmacokinetic and pharmacodynamic profiles. The primary mechanism for the clearance of such esters from the body is enzymatic hydrolysis, catalyzed by various esterases present in the blood, liver, and other tissues. This process breaks the ester bond, yielding the parent isethionate and the corresponding alcohol (ethanol or propanol). The rate of this hydrolysis is influenced by several factors, most notably the chemical structure of the ester itself.
Predictive Comparison of Persistence
Due to the absence of direct experimental data, this section provides a qualitative and predictive comparison of the persistence of ethyl-IPA and propyl-IPA based on fundamental principles of enzyme kinetics and substrate specificity.
Data Presentation
The following table summarizes the predicted comparative persistence of ethyl-IPA and propyl-IPA. These predictions are based on the principle of steric hindrance influencing enzyme-substrate interactions.
| Compound | Alkyl Chain | Predicted Susceptibility to Esterase Hydrolysis | Predicted Biological Half-Life | Predicted Persistence |
| Ethyl-IPA | Ethyl (-CH₂CH₃) | Higher | Shorter | Lower |
| Propyl-IPA | Propyl (-CH₂CH₂CH₃) | Lower | Longer | Higher |
Experimental Protocols
To empirically determine the comparative persistence of ethyl-IPA and propyl-IPA, the following experimental methodologies are recommended.
In Vitro Plasma Stability Assay
Objective: To determine the rate of hydrolysis of ethyl-IPA and propyl-IPA in plasma.
Methodology:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of ethyl-IPA and propyl-IPA in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add a small volume of the stock solution to fresh plasma from the target species (e.g., human, rat, mouse) to achieve a final concentration suitable for analytical detection.
-
Time Points: Incubate the plasma samples at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.
-
Sample Preparation: Immediately quench the enzymatic reaction in the collected aliquots by adding a protein precipitation agent (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of the parent compound (ethyl-IPA or propyl-IPA) using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Plot the concentration of the parent compound versus time and determine the half-life (t½) of each compound in plasma.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profiles and persistence of ethyl-IPA and propyl-IPA in a target species.
Methodology:
-
Animal Model: Select a suitable animal model (e.g., rats, mice).
-
Dosing: Administer a single dose of ethyl-IPA or propyl-IPA to the animals via the intended route of administration (e.g., intravenous, oral).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of the parent compound and any potential metabolites using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Mandatory Visualization
The following diagrams illustrate the predicted metabolic pathway and the general experimental workflow for assessing the persistence of these compounds.
Caption: Predicted metabolic pathway of Ethyl-IPA and Propyl-IPA via esterase hydrolysis.
Caption: General experimental workflow for assessing compound persistence.
Discussion and Conclusion
The principle of steric hindrance is a well-established factor in determining the rate of enzymatic reactions. Larger, bulkier substituents near a reactive center can physically impede the approach of an enzyme, thereby slowing the reaction rate. In the case of ethyl-IPA and propyl-IPA, the alkyl group attached to the ester oxygen is the key structural variable. The propyl group is larger and more sterically hindering than the ethyl group. Consequently, it is reasonable to predict that esterases will hydrolyze ethyl-IPA more rapidly than propyl-IPA.
This predicted difference in metabolic stability would have significant implications for the pharmacokinetic profiles of these two compounds. A faster hydrolysis rate for ethyl-IPA would lead to a shorter in vivo half-life and more rapid clearance from the body. Conversely, the slower hydrolysis of propyl-IPA would result in a longer half-life and greater systemic exposure.
It is crucial to emphasize that these are predictions based on chemical principles. The actual in vivo persistence can be influenced by other factors, including tissue distribution, protein binding, and the specificities of the esterase subtypes involved. Therefore, the experimental validation proposed in this guide is essential to confirm these predictions and to provide the quantitative data necessary for informed drug development decisions. Researchers are strongly encouraged to conduct direct comparative studies to elucidate the precise pharmacokinetic properties of ethyl-IPA and propyl-IPA in their target species of interest.
A Comparative Safety Assessment of Iophenoxic Acid and Other Common Wildlife Biomarkers
For researchers, scientists, and drug development professionals, the selection of a biomarker for wildlife studies is a critical decision that hinges on efficacy and, most importantly, safety. An ideal biomarker should be effective for its intended purpose—be it tracking bait uptake, monitoring animal movement, or understanding physiological processes—without causing adverse effects to the target animals, non-target species, or the broader ecosystem. This guide provides an objective comparison of the safety profiles of iophenoxic acid and other widely used wildlife biomarkers, including Rhodamine B, stable isotopes, and Passive Integrated Transponder (PIT) tags, supported by experimental data and detailed methodologies.
This compound (IPA)
This compound and its derivatives, such as ethyl-iophenoxic acid (Et-IPA), are organic iodine-containing compounds used as systemic bait markers in mammals.[1] Upon ingestion, IPA binds to plasma proteins, resulting in elevated and persistent levels of protein-bound iodine in the blood, which can be detected for extended periods.[1][2] This characteristic makes it highly effective for evaluating the success of baiting campaigns for vaccination, contraception, or lethal control programs.[3]
Safety Profile: this compound is considered to have low toxicity.[2] The median lethal dose (LD50) for ethyl-IA in mice was estimated to be 1850 mg/kg of body weight following oral exposure.[1] However, concerns remain regarding its long-term effects from chronic exposure and the potential for secondary exposure in predators and scavengers.[1] Studies on wild boar have shown that IPA derivatives can accumulate in muscle and liver tissue.[4][5] Residue concentrations in these tissues have been measured at levels higher than the recommended Maximal Residue Limit (MRL) of 0.01 mg/kg for substances lacking comprehensive toxicological data, raising questions about the implications for human consumption of game animals that have ingested IPA-laced baits.[4][5] While it is considered unlikely that secondary exposure would lead to adverse effects, further research into chronic exposure is recommended.[1] The persistence of IPA can also vary significantly between species, with faster metabolism and excretion observed in marsupials compared to eutherian mammals.[1][6]
Experimental Protocol: Safety and Persistence Assessment of IPA in Wild Boar
This protocol is based on studies evaluating the persistence and tissue residues of IPA derivatives in a captive setting.
-
Animal Model: Captive wild boars (Sus scrofa).
-
Acclimatization: Animals are housed and acclimatized to the study conditions.
-
Grouping: Animals are divided into control and treatment groups. For example, three groups: a control group receiving no IPA, a low-dose group (e.g., 40 mg of each IPA derivative), and a high-dose group (e.g., 200 mg of each IPA derivative).[5]
-
Administration: IPA derivatives (e.g., ethyl-, methyl-, and propyl-IPA) are administered orally, typically incorporated into a palatable bait.
-
Sample Collection:
-
Analysis:
-
Endpoint Evaluation:
-
Persistence: The duration for which IPA is detectable in the serum.
-
Residue Levels: The concentration of IPA in edible tissues (muscle, liver) is quantified to assess potential risks for human consumption.[4]
-
Health Monitoring: General health of the animals is monitored throughout the study for any visible signs of toxicity.
-
Alternative Wildlife Biomarkers: A Safety Comparison
Rhodamine B
Rhodamine B is a fluorescent dye used as a physical biomarker. When ingested, it is incorporated into growing keratinous tissues, allowing for its detection in hair and whiskers using UV light.[6][7]
Safety Profile: Despite its utility, Rhodamine B poses significant safety concerns. It is recognized as a potential carcinogen and genotoxin that may cause heritable DNA damage.[8] Due to its environmental stability, it can accumulate in tissues and poses health risks to both animals and humans.[8] Studies have reported organ-specific toxicity, including the potential for brain damage even at low concentrations.[8] In aquatic ecosystems, Rhodamine B is considerably more toxic than other tracer dyes like Rhodamine WT, with EC50 and LC50 values (the concentration causing effect or death in 50% of the test population) for various organisms falling in the 14-24 mg/L range.[9][10] The oral LD50 in rats is reported as 1497 mg/kg.[11] Accidental ingestion may be harmful, and it is known to cause serious eye damage.[11]
Stable Isotopes
Stable isotope analysis is a non-invasive technique used to study animal diet, migration, and geographic origin by measuring the ratios of naturally occurring stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in various tissues like hair, claws, or blood.[12][13]
Safety Profile: Stable isotopes are generally considered the safest form of biomarker as they involve measuring the existing isotopic composition of an animal's tissues rather than introducing a foreign substance. Heavier stable isotopes like carbon-13, nitrogen-15, and oxygen-18 have no known adverse biological effects, even at very high enrichment levels.[14] While some isotopes, like deuterium (B1214612) (²H), can cause side effects at high concentrations, the amounts used in tracer studies are well below the threshold for such effects.[14] The primary considerations for safety revolve around the purity of any isotopically labeled compounds administered in tracer studies and ensuring that the tissue sampling methods are minimally invasive.[14] The main limitations are not related to safety but to the natural variability of isotope ratios in the environment and the need for extensive baseline data (iscapes) for accurate interpretation.[12][15]
Passive Integrated Transponder (PIT) Tags
PIT tags are small, electronic microchips encapsulated in biocompatible glass that are implanted into an animal to provide a unique identification code when scanned by a reader.[16] They are a physical, rather than chemical, method of marking.
Safety Profile: The safety concerns associated with PIT tags are primarily related to the physical implantation procedure, not the tag's chemical composition. The tags themselves are inert and encased in non-toxic, biocompatible glass.[17] The potential risks include:
-
Procedural Mortality/Injury: Stress and potential injury during capture, handling, and the surgical implantation process.[18]
-
Post-procedural Infection: Risk of infection at the incision site.
-
Tag Loss: The tag may be rejected or expelled from the body.
-
Effects on Growth and Behavior: The tag's weight, particularly in smaller animals, could potentially impact growth, movement, or predator evasion.[19]
However, numerous studies have demonstrated that with proper surgical techniques, PIT tagging has a high degree of safety. High rates of tag retention (often 100%) and no significant long-term effects on survival, growth, or behavior have been reported for various species, especially fish.[18][19]
Quantitative Data Summary
The following table summarizes the available quantitative safety data for this compound and Rhodamine B. Stable isotopes and PIT tags are not included in this table as their safety is not typically measured by dose-dependent toxicity.
| Biomarker | Test Species | Metric | Value | Reference(s) |
| This compound (Ethyl-IA) | Mouse | Oral LD50 | 1850 mg/kg | [1] |
| Rhodamine B | Rat | Oral LD50 | 1497 mg/kg | [11] |
| Rhodamine B | Aquatic Algae (R. subcapitata) | EC50 | 14-24 mg/L | [8][9][10] |
| Rhodamine B | Aquatic Crustacean (D. magna) | EC50 | 14-24 mg/L | [8][9][10] |
| Rhodamine B | Zebrafish Embryo (D. rerio) | LC50 | 14-24 mg/L | [8][9][10] |
Comparative Safety Overview
| Biomarker | Primary Safety Concerns | Advantages in Safety |
| This compound | - Potential for long-term effects from chronic exposure.- Bioaccumulation in edible tissues with implications for human consumption.- Lack of comprehensive long-term toxicological data. | - Low acute toxicity.- Benign in living animals at typical doses.[20] |
| Rhodamine B | - Classified as a potential carcinogen and genotoxin.- Known organ-specific toxicity (e.g., brain).- High aquatic toxicity.- Risk of serious eye damage. | - Non-invasive detection in hair/whiskers. |
| Stable Isotopes | - None related to the isotopes themselves.- Safety depends on the purity of any administered tracer compounds. | - Non-toxic and naturally occurring.- Minimally invasive sampling methods. |
| PIT Tags | - Risks associated with the implantation procedure (stress, infection).- Potential for effects on behavior or growth in very small animals. | - Chemically inert and biocompatible.- No risk of chemical toxicity or bioaccumulation. |
Visualizing Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. This compound derivatives as markers of oral baits to wildlife. New tools for their detection in tissues of a game species and safety considerations for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the aquatic toxicity and environmental safety of tracer compounds Rhodamine B and Rhodamine WT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Safety of stable isotope use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wildlife trade investigations benefit from multivariate stable isotope analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PIT Tags for Fish & Wildlife Research - Unified Information Devices [uidevices.com]
- 17. mpi.govt.nz [mpi.govt.nz]
- 18. int-res.com [int-res.com]
- 19. Effect of 12 mm PIT tags on the survival, growth, and ecologically significant behaviours of juvenile critically endangered endemic Zingel asper | Knowledge and Management of Aquatic Ecosystems [kmae-journal.org]
- 20. files.core.ac.uk [files.core.ac.uk]
Validating iophenoxic acid as a reliable quantitative biomarker for field studies
A detailed comparison of iophenoxic acid with alternative biomarkers, supported by experimental data, demonstrates its reliability and effectiveness for quantitative analysis in wildlife research.
For researchers, scientists, and drug development professionals engaged in field studies, the selection of a reliable quantitative biomarker is paramount for accurate data collection on bait uptake and population monitoring. This guide provides an objective comparison of this compound (IPA) and its derivatives with commonly used alternatives, namely Rhodamine B and tetracycline (B611298). The evidence presented underscores the advantages of this compound in terms of its quantitative nature, prolonged persistence, and minimally invasive sampling requirements.
Quantitative Comparison of Biomarkers
The efficacy of a biomarker is determined by several key factors, including its persistence in the host, the sensitivity of detection methods, and the nature of the data it provides (quantitative vs. qualitative). The following tables summarize the performance of this compound, Rhodamine B, and tetracycline across these critical parameters.
| Biomarker | Primary Matrix | Detection Method | Type | Limit of Detection (LOD) |
| This compound | Serum, Liver, Muscle | LC-MS/MS | Quantitative | 25 ng/mL (in serum) |
| Rhodamine B | Hair, Whiskers | Fluorescence Microscopy | Qualitative/Semi-quantitative | Not consistently quantified; dependent on dosage and detection method. |
| Tetracycline | Bone, Teeth | Fluorescence Microscopy | Qualitative | Detectable at low doses (0.3 mg/kg), but precise quantification is challenging. |
Table 1: Comparison of Detection Methods and Quantitative Capabilities. This table highlights the superior quantitative nature of this compound analysis using LC-MS/MS, which allows for precise measurement of the biomarker's concentration. In contrast, Rhodamine B and tetracycline primarily indicate presence or absence, with semi-quantitative assessments being more challenging and less precise.
| Biomarker | Species | Persistence |
| This compound | Wild Boar | ≥ 39 weeks in serum; up to 7 months in liver and muscle.[1][2][3] |
| Tasmanian Devil | Up to 206 days in serum. | |
| Ferrets | Minimum of 28 days. | |
| Stoats | At least 27 days.[4] | |
| Rhodamine B | Badgers | Up to 22 weeks in hair.[5] |
| Coyotes | Up to 25 weeks in hair.[5] | |
| House Mice | Up to 7 weeks in whiskers. | |
| Ferrets | Maximum of 7 days. | |
| Tetracycline | General (in bone) | Can persist for extended periods, potentially years, as it incorporates into the bone matrix.[6] |
Table 2: Persistence of Biomarkers in Various Wildlife Species. This table demonstrates the long-term persistence of this compound, making it suitable for studies requiring extended monitoring periods. While tetracycline also has a long persistence, its detection requires invasive sampling. Rhodamine B's persistence can be variable depending on the species and hair growth cycles.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following section outlines the key experimental protocols for the detection of this compound, Rhodamine B, and tetracycline.
This compound Detection in Serum via LC-MS/MS
This protocol provides a highly sensitive and specific method for quantifying this compound in serum samples.
-
Sample Preparation (Serum Extraction):
-
To 20 µL of serum, add a protein precipitating agent (e.g., tungstate-sulfuric acid solution or acetonitrile).
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant containing the this compound to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution program.
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: 0.2% acetic acid in acetonitrile.
-
-
Mass Spectrometry Detection: Employ a mass spectrometer with an electrospray ionization (ESI) source operating in negative ion monitoring mode.
-
Quantification: Monitor for the specific mass-to-charge ratio (m/z) of this compound and its fragments. Create a standard curve using known concentrations of this compound to quantify the amount in the unknown samples.
-
Rhodamine B Detection in Hair and Whiskers
This protocol describes the qualitative and semi-quantitative analysis of Rhodamine B incorporation into keratinous tissues.
-
Sample Collection:
-
Pluck a sufficient number of hairs or whiskers from the animal, ensuring the follicle is intact.
-
-
Sample Preparation:
-
Mount the collected hairs/whiskers on a microscope slide.
-
-
Microscopic Analysis:
-
Examine the samples under a fluorescence microscope equipped with a suitable filter set for Rhodamine B (excitation ~540 nm, emission ~620 nm).
-
The presence of a distinct fluorescent band indicates the ingestion of Rhodamine B.
-
Semi-quantitative analysis can be performed by measuring the intensity and width of the fluorescent band, though this is less precise than LC-MS/MS.
-
Tetracycline Detection in Bone
This protocol outlines the procedure for detecting tetracycline incorporation into bone tissue, a method that requires invasive sampling.
-
Sample Collection:
-
Collect a bone or tooth sample from the animal. This often requires euthanasia or invasive surgical procedures.
-
-
Sample Preparation:
-
Embed the bone sample in a resin and prepare thin, undecalcified sections using a microtome.
-
-
Microscopic Analysis:
-
Examine the bone sections under a fluorescence microscope using an ultraviolet (UV) light source.
-
Tetracycline incorporated into the bone will fluoresce, typically as a bright yellow-gold band.
-
The location and intensity of the fluorescence can provide information about the timing of bone growth and exposure to the biomarker.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of this compound as a biomarker and a typical workflow for a field study utilizing biomarkers.
Caption: Mechanism of this compound as a quantitative biomarker.
Caption: General experimental workflow for biomarker studies in wildlife.
Conclusion
Based on the presented data, this compound emerges as a highly reliable and robust quantitative biomarker for field studies. Its key advantages include:
-
Quantitative Data: Unlike the primarily qualitative data obtained from Rhodamine B and tetracycline, this compound allows for the precise quantification of bait uptake.
-
Long-Term Persistence: It remains detectable in serum and other tissues for extended periods, making it ideal for long-term studies.
-
Minimally Invasive Sampling: The ability to detect this compound in blood serum requires only a simple blood draw, which is significantly less invasive than the bone or tooth extraction necessary for tetracycline analysis.
While Rhodamine B and tetracycline have their applications, particularly for qualitative marking, this compound offers a superior solution for researchers requiring accurate quantitative data to assess baiting campaign efficacy, understand population dynamics, and inform wildlife management strategies. The adoption of this compound as a standard biomarker in field studies has the potential to significantly enhance the quality and reliability of research in this domain.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound derivatives as markers of oral baits to wildlife. New tools for their detection in tissues of a game species and safety considerations for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Iophenoxic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Iophenoxic acid, a tri-iodinated benzoic acid derivative, requires careful handling and disposal due to its classification as a hazardous substance. This guide provides essential, immediate safety and logistical information, outlining a clear, step-by-step operational plan for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). The SDS for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a designated and well-ventilated area, preferably under a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
The disposal of this compound must not be done via sink or regular trash[1]. It is classified as a halogenated organic acid and must be segregated and disposed of as hazardous chemical waste[1].
-
Waste Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1] It is crucial to not mix this compound waste with non-halogenated organic solvents, strong acids or bases, or heavy metals[1]. Incompatible wastes must be kept separate to prevent violent reactions or the emission of flammable or poisonous gases[2].
-
Container Selection and Labeling: Use a chemically compatible container with a secure screw-top cap; plastic is often the preferred material[1][3]. The container must be in good condition, with no cracks or signs of deterioration[2]. The label must be clearly written in English and include:
-
Accumulation in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[1][2][3]. The SAA must be under the control of the laboratory personnel and should be inspected weekly for any signs of leakage[2]. Do not accumulate more than 55 gallons of hazardous waste in an SAA[3]. For acutely toxic "P-listed" chemicals, the limit is one quart of liquid or one kilogram of solid[3].
-
Waste Disposal Request: Once the waste container is full, or within 12 months of the first addition of waste, contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[3]. Do not pour hazardous chemicals down the drain[3].
-
Disposal of Empty Containers: Empty this compound containers may still contain hazardous residues. These containers should be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[5]. After triple rinsing and removal or defacing of the original label, the container may be disposed of in the appropriate glass or plastic recycling bin[4].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Iophenoxic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Iophenoxic Acid, a radiocontrast agent. The following procedural guidance and data are intended to build a foundation of safety and trust in laboratory operations involving this compound.
This compound presents several hazards that necessitate careful handling to minimize risk. It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is critical for personnel safety.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet (SDS) guidelines.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber).[2][3] | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.[3] | To protect against eye irritation and serious eye damage from splashes.[1] |
| Skin and Body Protection | Laboratory coat, closed at the front, with long sleeves.[4] Consider an acid-resistant suit for larger quantities.[2] | To protect skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a respirator with an appropriate filter (e.g., P2 filter for particles).[2] | To prevent inhalation and respiratory tract irritation.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE, including gloves, when handling the container.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Keep the container tightly closed.[5]
2. Preparation and Use:
-
Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as specified in the table above.
-
Avoid generating dust or aerosols. If weighing the solid form, do so carefully.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
3. Accidental Release Measures:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection if necessary.
-
For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then with soap and water.
4. First Aid Measures:
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.
-
If on skin: Remove contaminated clothing immediately. Rinse the skin thoroughly with plenty of water. If skin irritation occurs, seek medical attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician or ophthalmologist.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if you feel unwell.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or watercourses, as it is very toxic to aquatic life with long-lasting effects.
-
For small quantities of waste acid, neutralization may be an option if permitted by institutional guidelines. This should only be performed by trained personnel in a controlled environment, such as a fume hood.[6][7]
-
Slowly add the acidic waste to a large volume of a basic solution (e.g., sodium carbonate or sodium bicarbonate in water) with constant stirring.[8]
-
Monitor the pH of the solution until it is within a neutral range (typically between 6 and 8).
-
The neutralized solution may then be disposed of down the drain with copious amounts of water, as per institutional policy.[6]
-
-
Contaminated materials (e.g., gloves, absorbent paper) should be collected in a labeled, sealed container and disposed of as hazardous waste.
Visualizing Safe Handling and Hazard Mitigation
To further clarify the procedural flow and the relationship between hazards and protective measures, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Relationship between this compound hazards and the corresponding PPE.
References
- 1. This compound | C11H11I3O3 | CID 7315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. leelinework.com [leelinework.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. fishersci.com [fishersci.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
